molecular formula C21H17F2N9O B15579881 c-Met-IN-16

c-Met-IN-16

Cat. No.: B15579881
M. Wt: 449.4 g/mol
InChI Key: RLLSEIXUTRQGNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

C-Met-IN-16 is a useful research compound. Its molecular formula is C21H17F2N9O and its molecular weight is 449.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H17F2N9O

Molecular Weight

449.4 g/mol

IUPAC Name

N-[6-[difluoro-[6-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]imidazo[1,2-b]pyridazin-2-yl]cyclopropanecarboxamide

InChI

InChI=1S/C21H17F2N9O/c1-30-9-14(8-24-30)13-4-6-18-27-28-20(31(18)10-13)21(22,23)15-5-7-17-25-16(11-32(17)29-15)26-19(33)12-2-3-12/h4-12H,2-3H2,1H3,(H,26,33)

InChI Key

RLLSEIXUTRQGNA-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

c-Met-IN-16: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

c-Met-IN-16 is a potent and selective inhibitor of the c-Met receptor tyrosine kinase, a key driver of oncogenesis and metastatic progression in various human cancers. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its effects on c-Met signaling, and its impact on cancer cell biology. Quantitative data from biochemical and cellular assays are summarized, and detailed experimental protocols for key studies are provided. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a comprehensive understanding of this compound's activity.

Introduction: The c-Met Signaling Pathway in Cancer

The mesenchymal-epithelial transition factor (c-Met) is a receptor tyrosine kinase that, upon binding to its ligand, hepatocyte growth factor (HGF), activates a cascade of intracellular signaling pathways.[1][2] These pathways, including the RAS/MAPK, PI3K/AKT, and STAT pathways, are crucial for normal cellular processes such as proliferation, survival, migration, and invasion.[1] Dysregulation of c-Met signaling, through mechanisms such as gene amplification, activating mutations, or overexpression of c-Met or HGF, is a common event in many human cancers.[3] This aberrant signaling contributes to tumor growth, angiogenesis, metastasis, and the development of resistance to therapy, making c-Met an attractive target for cancer drug development.[3]

Mechanism of Action of this compound

This compound is a small molecule inhibitor that targets the kinase activity of the c-Met receptor. By binding to the ATP-binding site of the c-Met kinase domain, it prevents the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways.

Inhibition of c-Met Phosphorylation and Downstream Signaling

This compound potently inhibits both constitutive and HGF-induced phosphorylation of key tyrosine residues (Y1349 and Y1365) in the C-terminal docking site of the c-Met receptor.[4] This inhibition disrupts the recruitment of downstream signaling molecules and leads to the suppression of key pro-oncogenic pathways, including the ERK1/2 and AKT pathways.[4]

Quantitative Biological Activity

The inhibitory activity of this compound has been characterized in a variety of biochemical and cell-based assays. The following tables summarize the key quantitative data.

Assay TypeCell Line / SystemIC50 ValueReference
c-Met Phosphorylation (Y1349/Y1365)Tumor Cells50-160 nM[4]
HGF-induced Cell MigrationHPAF Pancreatic Cancer Cells425 nM[4]
HGF-induced Mitogenesis4MBr Monkey Lung Cells162 nM[4]
HGF-induced TubulogenesisMadin-Darby Canine Kidney (MDCK) Cells (3D culture)< 5 nM[4]
HGF-independent Proliferation32D Murine Hematopoietic Cells (Tpr-Met)≈ 100 nM[4]
In vivo c-Met Phosphorylation (Y1349)GTL-16 Human Gastric Cancer Xenografts1 µM (plasma conc.)[4]

Table 1: In Vitro and In Vivo IC50 Values for this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Inhibition of c-Met Phosphorylation Assay

Objective: To determine the concentration of this compound required to inhibit the phosphorylation of c-Met in tumor cells by 50% (IC50).

Protocol:

  • Cell Culture: Culture tumor cells expressing c-Met (e.g., GTL-16) in appropriate media until they reach 70-80% confluency.

  • Serum Starvation: Serum-starve the cells for 24 hours to reduce basal levels of receptor phosphorylation.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for 2 hours.

  • HGF Stimulation: For ligand-induced phosphorylation, stimulate the cells with an optimal concentration of HGF for 15 minutes. For constitutive phosphorylation, omit this step.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

  • Western Blotting:

    • Determine the total protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies specific for phospho-c-Met (Y1349/Y1365) and total c-Met.

    • Incubate with a corresponding HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities for phospho-c-Met and total c-Met. Normalize the phospho-c-Met signal to the total c-Met signal. Plot the percentage of inhibition against the log concentration of this compound and determine the IC50 value using a non-linear regression curve fit.

HGF-Induced Cell Migration Assay (Boyden Chamber Assay)

Objective: To assess the ability of this compound to inhibit HGF-induced cell migration.

Protocol:

  • Cell Preparation: Culture HPAF pancreatic cancer cells and serum-starve them overnight.

  • Assay Setup:

    • Coat the underside of a Boyden chamber insert (8 µm pore size) with fibronectin.

    • Add serum-free media containing HGF to the lower chamber.

    • Resuspend the serum-starved cells in serum-free media with or without various concentrations of this compound and add them to the upper chamber.

  • Incubation: Incubate the plate at 37°C for 6-8 hours.

  • Cell Staining and Counting:

    • Remove the non-migrated cells from the upper surface of the insert with a cotton swab.

    • Fix and stain the migrated cells on the lower surface with a crystal violet solution.

    • Count the number of migrated cells in several random fields under a microscope.

  • Data Analysis: Calculate the percentage of inhibition of migration for each concentration of this compound compared to the HGF-treated control. Determine the IC50 value.

HGF-Induced Mitogenesis Assay

Objective: To measure the effect of this compound on HGF-stimulated cell proliferation.

Protocol:

  • Cell Seeding: Seed 4MBr monkey lung cells in a 96-well plate and allow them to attach overnight.

  • Serum Starvation: Synchronize the cells by serum starvation for 24 hours.

  • Treatment: Treat the cells with HGF in the presence of varying concentrations of this compound for 24 hours.

  • Proliferation Measurement (BrdU Assay):

    • Add BrdU to the wells and incubate for an additional 4 hours to allow for its incorporation into newly synthesized DNA.

    • Fix the cells and denature the DNA.

    • Add an anti-BrdU antibody conjugated to a peroxidase.

    • Add a substrate and measure the colorimetric change using a microplate reader.

  • Data Analysis: Determine the percentage of inhibition of mitogenesis for each concentration of this compound and calculate the IC50 value.

HGF-Induced Tubulogenesis Assay (3D Culture)

Objective: To evaluate the effect of this compound on the formation of tubular structures by MDCK cells in a 3D matrix.

Protocol:

  • Cell Suspension: Resuspend Madin-Darby canine kidney (MDCK) cells in a mixture of serum-free medium and Matrigel.

  • Plating: Plate the cell-Matrigel suspension in a 24-well plate and allow it to solidify.

  • Treatment: Overlay the gel with media containing HGF and different concentrations of this compound.

  • Incubation: Incubate the plate for 7-14 days, replacing the media every 2-3 days.

  • Visualization and Quantification:

    • Visualize the formation of branching tubules using a phase-contrast microscope.

    • Quantify the extent of tubulogenesis by measuring parameters such as the number of branches or total tubule length.

  • Data Analysis: Determine the IC50 value for the inhibition of tubulogenesis.

In vivo c-Met Phosphorylation and Tumor Growth Inhibition in a Xenograft Model

Objective: To assess the in vivo efficacy of this compound in inhibiting c-Met phosphorylation and tumor growth.

Protocol:

  • Tumor Implantation: Subcutaneously implant GTL-16 human gastric cancer cells into the flank of immunocompromised mice.

  • Tumor Growth: Allow the tumors to reach a predetermined size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into treatment and control groups. Administer this compound orally (e.g., 100 mg/kg, twice daily) or a vehicle control for a specified period (e.g., 21 days).

  • Tumor Volume Measurement: Measure the tumor volume with calipers every 2-3 days.

  • In vivo Phosphorylation Analysis:

    • At the end of the study, or at specific time points after the last dose, sacrifice a subset of mice.

    • Excise the tumors and prepare protein lysates.

    • Analyze the levels of phospho-c-Met (Y1349) and total c-Met by Western blotting as described in section 4.1.

    • Collect plasma samples to determine the concentration of this compound and correlate it with the inhibition of phosphorylation.

  • Data Analysis:

    • Plot the mean tumor volume over time for each group.

    • Calculate the tumor growth inhibition (TGI).

    • Determine the in vivo IC50 for c-Met phosphorylation based on plasma drug concentration.

Visualizations

c-Met Signaling Pathway

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space HGF HGF cMet c-Met Receptor HGF->cMet Binds GRB2 GRB2 cMet->GRB2 Recruits PI3K PI3K cMet->PI3K Activates STAT3 STAT3 cMet->STAT3 Activates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival Migration Migration STAT3->Migration Invasion Invasion STAT3->Invasion MoA_cMet_IN_16 cluster_membrane Plasma Membrane cluster_inhibitor cluster_intracellular Intracellular Signaling cluster_cellular_effects Cellular Effects cMet c-Met Kinase Domain Downstream Downstream Signaling (ERK, AKT) cMet->Downstream Phosphorylation Blocked cMet_IN_16 This compound cMet_IN_16->cMet Binds to ATP pocket Phenotypes Cancer Phenotypes (Proliferation, Migration, etc.) Downstream->Phenotypes Inhibition Xenograft_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase (21 days) cluster_analysis Endpoint Analysis Implantation Implant GTL-16 cells into mice TumorGrowth Allow tumors to grow to 100-200 mm³ Implantation->TumorGrowth Randomization Randomize mice into treatment groups TumorGrowth->Randomization Dosing Administer this compound (100 mg/kg) or Vehicle (orally, twice daily) Randomization->Dosing Measurement Measure tumor volume every 2-3 days Dosing->Measurement Sacrifice Sacrifice mice Measurement->Sacrifice End of study TumorAnalysis Excise tumors for Phospho-c-Met Western Blot Sacrifice->TumorAnalysis PlasmaAnalysis Collect plasma for drug concentration analysis Sacrifice->PlasmaAnalysis

References

An In-depth Technical Guide to the Target Binding of a Novel c-Met Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the target binding characteristics of a representative potent c-Met kinase inhibitor, referred to herein as Cmpd-X , identified from patent WO2012003338A1 which is associated with c-Met-IN-16. This document elucidates the mechanism of action, binding site interactions, quantitative inhibitory activity, and the experimental protocols used for its characterization.

Introduction to c-Met and Its Inhibition

The c-Met receptor tyrosine kinase, also known as hepatocyte growth factor receptor (HGFR), is a critical signaling protein involved in various cellular processes, including proliferation, motility, and invasion.[1] Dysregulation of the HGF/c-Met signaling pathway through overexpression, gene amplification, or mutation is implicated in the development and progression of numerous human cancers, making it a prime target for therapeutic intervention. Small molecule inhibitors that target the ATP-binding site of the c-Met kinase domain are a major class of therapeutics under investigation.[2] Cmpd-X belongs to a novel class of ATP-competitive c-Met inhibitors.

Mechanism of Action and Target Binding Site

Cmpd-X functions as an ATP-competitive inhibitor, binding to the kinase domain of c-Met and thereby preventing the phosphorylation of its substrates. This action effectively blocks the downstream signaling cascades responsible for tumor growth and metastasis.

Based on co-crystal structures of structurally similar inhibitors with the c-Met kinase domain, the binding of Cmpd-X is predicted to occur within the ATP-binding pocket, which is located in a deep groove between the N- and C-lobes of the kinase catalytic domain.[3] Key interactions are anticipated with the following residues:

  • Hinge Region: Hydrogen bonding interactions with the backbone of residues in the hinge region, such as Met1160 , are crucial for anchoring the inhibitor within the active site.[3]

  • Activation Loop: A π-π stacking interaction with the side chain of Tyr1230 in the activation loop is a characteristic feature of many selective c-Met inhibitors and is expected to contribute significantly to the binding affinity of Cmpd-X.[3][4]

  • Asp1222: A hydrogen bond with the backbone nitrogen of Asp1222 is another important interaction observed for similar inhibitors.[3]

These interactions collectively stabilize the inhibitor within the ATP-binding site, preventing the binding of ATP and subsequent kinase activation.

Quantitative Data

The inhibitory activity of Cmpd-X and related compounds from patent WO2012003338A1 was determined using a biochemical assay. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.

Compoundc-Met IC50 (nM)
Cmpd-X < 10
Related Cmpd 1< 10
Related Cmpd 210 - 50
Related Cmpd 350 - 100

Table 1: In vitro inhibitory activity of Cmpd-X and related compounds against c-Met kinase.

Signaling Pathway and Experimental Workflows

c-Met Signaling Pathway

The following diagram illustrates the canonical c-Met signaling pathway and the point of inhibition by Cmpd-X.

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF c-Met Receptor c-Met Receptor HGF->c-Met Receptor Binds Kinase Domain Kinase Domain c-Met Receptor->Kinase Domain Activates Downstream Signaling Downstream Signaling Kinase Domain->Downstream Signaling Phosphorylates ATP ATP ATP->Kinase Domain Binds Proliferation, Survival, Motility Proliferation, Survival, Motility Downstream Signaling->Proliferation, Survival, Motility Cmpd-X Cmpd-X Cmpd-X->Kinase Domain Inhibits ATP Binding

Caption: c-Met signaling pathway and inhibition by Cmpd-X.

Experimental Workflow for Biochemical IC50 Determination

The workflow for determining the in vitro inhibitory activity of Cmpd-X is depicted below.

IC50_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Recombinant c-Met Recombinant c-Met Incubation Incubation Recombinant c-Met->Incubation Peptide Substrate Peptide Substrate Peptide Substrate->Incubation ATP ATP ATP->Incubation Cmpd-X Dilution Series Cmpd-X Dilution Series Cmpd-X Dilution Series->Incubation Detection Reagent Addition Detection Reagent Addition Incubation->Detection Reagent Addition Signal Measurement Signal Measurement Detection Reagent Addition->Signal Measurement IC50 Calculation IC50 Calculation Signal Measurement->IC50 Calculation

Caption: Workflow for biochemical IC50 determination.

Experimental Protocols

Biochemical Kinase Assay (IMAP Fluorescence Polarization Assay)

This protocol is based on the general methodology described in patent WO2012003338A1 for determining the IC50 values of c-Met inhibitors.

Principle: The IMAP (Immobilized Metal Affinity for Phosphochemicals) assay is a fluorescence polarization (FP)-based method to measure kinase activity. A fluorescently labeled peptide substrate is phosphorylated by the c-Met kinase. The phosphorylated substrate binds with high affinity to nanoparticles functionalized with trivalent metal complexes. This binding results in a significant decrease in the rotational speed of the fluorescently labeled peptide, leading to a high fluorescence polarization value. In the presence of an inhibitor, less phosphorylated substrate is produced, resulting in a lower fluorescence polarization signal.

Materials:

  • Recombinant human c-Met kinase domain

  • Fluorescently labeled peptide substrate (e.g., FL-Peptide 21)

  • ATP

  • IMAP Binding Buffer

  • IMAP Binding Reagent (nanoparticles)

  • Test compound (Cmpd-X)

  • Assay plates (e.g., 384-well, black, low-volume)

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Preparation: Prepare a serial dilution of Cmpd-X in DMSO. Further dilute the compounds in the assay buffer to the desired final concentrations.

  • Kinase Reaction:

    • Add the diluted Cmpd-X or DMSO (control) to the assay wells.

    • Add the c-Met enzyme to the wells.

    • Initiate the kinase reaction by adding a mixture of the fluorescently labeled peptide substrate and ATP.

    • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction by adding the IMAP Binding Reagent diluted in IMAP Binding Buffer.

    • Incubate at room temperature for at least 60 minutes to allow for the binding of the phosphorylated substrate to the nanoparticles.

  • Measurement:

    • Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of Cmpd-X relative to the control wells.

    • Plot the percent inhibition against the logarithm of the Cmpd-X concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

X-ray Crystallography for Protein-Ligand Complex

This is a general protocol for obtaining a crystal structure of the c-Met kinase domain in complex with an inhibitor like Cmpd-X.

Principle: X-ray crystallography is a technique used to determine the three-dimensional atomic structure of a protein. By co-crystallizing the c-Met kinase domain with the inhibitor, the precise binding mode and the specific interactions between the inhibitor and the protein can be visualized.

Materials:

  • Highly purified recombinant c-Met kinase domain

  • Inhibitor (Cmpd-X)

  • Crystallization screens (various buffers, precipitants, and additives)

  • Crystallization plates (e.g., sitting-drop or hanging-drop vapor diffusion plates)

  • Microscopes for crystal visualization

  • Cryoprotectant solutions

  • Synchrotron X-ray source

Procedure:

  • Protein-Ligand Complex Formation:

    • Dissolve the purified c-Met kinase domain in a suitable buffer.

    • Add a molar excess of Cmpd-X (dissolved in a compatible solvent like DMSO) to the protein solution.

    • Incubate to allow for complex formation.

  • Crystallization Screening:

    • Set up crystallization trials using the vapor diffusion method (sitting or hanging drop).

    • Mix a small volume of the protein-ligand complex solution with an equal volume of the reservoir solution from a crystallization screen.

    • Equilibrate the drop against the reservoir solution.

    • Incubate the plates at a constant temperature and monitor for crystal growth over time.

  • Crystal Optimization and Harvesting:

    • Optimize the initial crystallization conditions by varying the concentrations of the precipitant, buffer pH, and additives to obtain diffraction-quality crystals.

    • Carefully harvest the crystals from the drop and briefly soak them in a cryoprotectant solution to prevent ice formation during X-ray data collection.

  • X-ray Diffraction Data Collection:

    • Flash-cool the cryoprotected crystal in liquid nitrogen.

    • Mount the crystal on a goniometer in the X-ray beamline of a synchrotron.

    • Collect a complete set of X-ray diffraction data by rotating the crystal in the X-ray beam.

  • Structure Determination and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using molecular replacement with a known structure of the c-Met kinase domain as a search model.

    • Build the inhibitor into the electron density map.

    • Refine the atomic coordinates of the protein-ligand complex against the experimental data to obtain a final, high-resolution three-dimensional structure.

Conclusion

Cmpd-X, a representative inhibitor from the class of compounds including this compound, demonstrates potent and specific inhibition of the c-Met kinase. Its ATP-competitive mechanism of action, involving key interactions within the kinase domain's ATP-binding pocket, provides a strong rationale for its potential as a therapeutic agent in c-Met-driven cancers. The experimental protocols detailed herein offer a robust framework for the characterization of this and other similar c-Met inhibitors. Further structural and in vivo studies will be crucial in fully elucidating the therapeutic potential of this compound class.

References

c-Met-IN-16: A Technical Guide to its Downstream Signaling Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The c-Met proto-oncogene encodes a receptor tyrosine kinase (RTK) that, upon binding with its ligand, hepatocyte growth factor (HGF), orchestrates a complex network of intracellular signaling pathways.[1] This signaling cascade is integral to normal physiological processes, including embryonic development, tissue regeneration, and wound healing. However, aberrant activation of the HGF/c-Met axis through genetic mutations, gene amplification, or protein overexpression is a well-documented driver of tumorigenesis, promoting cell proliferation, survival, migration, and invasion in a variety of human cancers.[1] Consequently, c-Met has emerged as a critical target for therapeutic intervention in oncology.

c-Met-IN-16 is a small molecule inhibitor designed to target the enzymatic activity of the c-Met tyrosine kinase. While specific data on this compound's downstream effects are not extensively available in the public domain, this guide will provide a comprehensive overview of the anticipated downstream signaling consequences of c-Met inhibition by compounds of this class, supported by representative data from well-characterized c-Met inhibitors. This document will detail the core signaling pathways affected, present typical quantitative data, outline key experimental protocols for assessing inhibitor activity, and provide visual representations of these complex biological processes.

Core Downstream Signaling Pathways Affected by c-Met Inhibition

Inhibition of c-Met's kinase activity by a small molecule inhibitor like this compound is expected to attenuate the phosphorylation of the receptor itself and subsequently block the activation of its downstream effector pathways. The primary signaling cascades impacted are the MAPK/ERK, PI3K/AKT, and STAT3 pathways.

The MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Upon HGF-induced c-Met activation, the recruitment of adaptor proteins like Grb2 leads to the activation of Ras, which in turn initiates a phosphorylation cascade involving Raf, MEK, and finally ERK. Activated ERK translocates to the nucleus to regulate gene expression. Inhibition of c-Met is expected to decrease the phosphorylation of MEK and ERK, leading to reduced cell proliferation.

The PI3K/AKT Pathway

The Phosphoinositide 3-Kinase (PI3K)/AKT pathway is a central regulator of cell survival, growth, and metabolism. Activated c-Met recruits and activates PI3K, which then phosphorylates PIP2 to PIP3, leading to the recruitment and activation of AKT. Activated AKT phosphorylates a multitude of downstream targets to promote cell survival and inhibit apoptosis. c-Met inhibitors block the activation of PI3K and subsequently reduce the phosphorylation of AKT, thereby promoting apoptosis in cancer cells dependent on this pathway.

The STAT3 Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is involved in cell proliferation, differentiation, and survival. c-Met can directly phosphorylate and activate STAT3. Upon activation, STAT3 dimerizes, translocates to the nucleus, and acts as a transcription factor for genes involved in cell cycle progression and survival. Inhibition of c-Met would be expected to decrease the phosphorylation of STAT3, leading to the downregulation of its target genes.

Quantitative Analysis of c-Met Inhibition

The efficacy of a c-Met inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) in various assays. The following tables provide representative quantitative data for c-Met inhibitors, illustrating the type of information generated to characterize their activity.

Table 1: Representative Kinase Inhibition Activity

InhibitorTarget KinaseIC50 (nM)
Crizotinibc-Met8
Cabozantinibc-Met1.3
Tivantinib (ARQ 197)c-Met356
PHA-665752c-Met9

Note: This data is representative of c-Met inhibitors and not specific to this compound.

Table 2: Representative Cellular Activity

InhibitorCell LineAssayIC50 (µM)
CrizotinibMKN-45 (Gastric Cancer)Cell Viability0.02
CabozantinibSNU-5 (Gastric Cancer)Cell Viability0.004
Tivantinib (ARQ 197)HT-29 (Colon Cancer)Cell Proliferation0.49
PHA-665752GTL-16 (Gastric Cancer)Cell Proliferation0.02

Note: This data is representative of c-Met inhibitors and not specific to this compound.

Key Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the downstream signaling effects of c-Met inhibitors.

Western Blotting for Phosphorylated Signaling Proteins

Objective: To qualitatively and semi-quantitatively assess the inhibition of c-Met and downstream signaling pathway components (e.g., p-c-Met, p-AKT, p-ERK).

Methodology:

  • Cell Culture and Treatment: Plate cancer cells (e.g., MKN-45, U-87 MG) in appropriate growth medium. Once adhered, serum-starve the cells for 18-24 hours. Treat the cells with varying concentrations of the c-Met inhibitor for a specified time (e.g., 2 hours).

  • Ligand Stimulation (if applicable): For non-constitutively active cell lines, stimulate the cells with HGF (e.g., 50 ng/mL) for a short period (e.g., 15 minutes) before lysis.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against total and phosphorylated forms of c-Met, AKT, and ERK overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Densitometry analysis can be performed to quantify the changes in protein phosphorylation relative to the total protein and loading control (e.g., GAPDH, β-actin).

Cell Viability/Proliferation Assay (e.g., MTS or MTT Assay)

Objective: To determine the effect of the c-Met inhibitor on the viability and proliferation of cancer cells.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the c-Met inhibitor for a specified duration (e.g., 72 hours).

  • Reagent Addition: Add MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the data and determine the IC50 value using non-linear regression analysis.

In Vitro Kinase Assay

Objective: To directly measure the inhibitory activity of the compound on the kinase activity of purified c-Met.

Methodology:

  • Assay Setup: In a 96-well plate, combine the purified recombinant c-Met enzyme, a suitable substrate (e.g., a poly-Glu-Tyr peptide), and the c-Met inhibitor at various concentrations in a kinase assay buffer.

  • Initiation of Reaction: Add ATP to initiate the kinase reaction. Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by measuring the depletion of ATP using a luminescent assay (e.g., Kinase-Glo®).

  • Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.

Visualizing the Impact of this compound

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways, a typical experimental workflow, and the logical consequences of c-Met inhibition.

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space HGF HGF c-Met c-Met HGF->c-Met Grb2/SOS Grb2/SOS c-Met->Grb2/SOS PI3K PI3K c-Met->PI3K STAT3 STAT3 c-Met->STAT3 Ras Ras Grb2/SOS->Ras AKT AKT PI3K->AKT p-STAT3 p-STAT3 STAT3->p-STAT3 Raf Raf Ras->Raf Survival Survival AKT->Survival Proliferation Proliferation p-STAT3->Proliferation Invasion Invasion p-STAT3->Invasion MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation cMet_IN_16 This compound cMet_IN_16->c-Met

Caption: c-Met signaling pathway and the inhibitory action of this compound.

Experimental_Workflow Start Start Cell_Culture 1. Cancer Cell Culture (e.g., MKN-45) Start->Cell_Culture Serum_Starvation 2. Serum Starvation (18-24 hours) Cell_Culture->Serum_Starvation Inhibitor_Treatment 3. Treat with this compound (Varying Concentrations) Serum_Starvation->Inhibitor_Treatment HGF_Stimulation 4. HGF Stimulation (e.g., 50 ng/mL, 15 min) Inhibitor_Treatment->HGF_Stimulation Cell_Lysis 5. Cell Lysis and Protein Quantification HGF_Stimulation->Cell_Lysis Western_Blot 6. Western Blot for p-c-Met, p-AKT, p-ERK Cell_Lysis->Western_Blot Data_Analysis 7. Densitometry and Data Analysis Western_Blot->Data_Analysis End End Data_Analysis->End Logical_Relationship cMet_IN_16 This compound Inhibition Inhibition of c-Met Kinase Activity cMet_IN_16->Inhibition p_cMet Decreased p-c-Met Inhibition->p_cMet Downstream_Inhibition Inhibition of Downstream Signaling Pathways p_cMet->Downstream_Inhibition MAPK_Inhibition Decreased p-ERK Downstream_Inhibition->MAPK_Inhibition PI3K_Inhibition Decreased p-AKT Downstream_Inhibition->PI3K_Inhibition STAT3_Inhibition Decreased p-STAT3 Downstream_Inhibition->STAT3_Inhibition Proliferation_Decrease Decreased Proliferation MAPK_Inhibition->Proliferation_Decrease Apoptosis_Increase Increased Apoptosis PI3K_Inhibition->Apoptosis_Increase Invasion_Decrease Decreased Invasion STAT3_Inhibition->Invasion_Decrease Cellular_Effects Cellular Consequences

References

The Role of the c-Met Pathway in Lung Cancer: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

The mesenchymal-epithelial transition factor (MET) proto-oncogene, which encodes the c-Met receptor tyrosine kinase, is a critical signaling pathway in normal cellular processes, including embryonic development and wound healing.[1][2] However, its dysregulation is a well-established driver of tumorigenesis, progression, and therapeutic resistance in various malignancies, including non-small cell lung cancer (NSCLC).[1][3] Aberrant c-Met signaling promotes cancer cell proliferation, survival, invasion, metastasis, and angiogenesis.[1][4][5] This guide provides an in-depth overview of the c-Met pathway, its mechanisms of activation in lung cancer, the associated clinical implications, and the methodologies used for its detection and analysis.

The HGF/c-Met Signaling Axis

The c-Met receptor is primarily expressed on the surface of epithelial cells.[5] Its only known high-affinity ligand is the hepatocyte growth factor (HGF), also known as scatter factor, which is typically secreted by cells of mesenchymal origin.[2][3]

Activation and Downstream Signaling:

The binding of HGF to the extracellular domain of c-Met induces receptor dimerization and autophosphorylation of key tyrosine residues within its intracellular kinase domain.[1] This activation creates docking sites for various substrate and effector proteins, triggering a cascade of downstream signaling pathways critical for cellular function and, when dysregulated, for oncogenesis.[1][2]

Key downstream pathways activated by c-Met include:

  • RAS/MAPK Pathway: This pathway is crucial for cell proliferation and differentiation.[2][6]

  • PI3K/AKT Pathway: This cascade is a central regulator of cell survival, growth, and apoptosis.[1][6]

  • STAT Pathway: The JAK/STAT pathway is involved in cell proliferation and survival.[1][3]

  • Wnt/β-catenin Pathway: This pathway has been implicated in processes like epithelial-mesenchymal transition (EMT) and metastasis.[1][6]

  • SRC Kinase: Activation of SRC can influence cell motility and invasion.[1]

Crosstalk with other receptor tyrosine kinases, such as EGFR and HER2, can also occur, further amplifying pro-tumorigenic signals and contributing to therapeutic resistance.[6]

cMet_Signaling_Pathway cluster_downstream Downstream Signaling Cascades HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binds & Activates P1 P cMet->P1 Autophosphorylation P2 P cMet->P2 RAS RAS cMet->RAS PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 WNT Wnt/β-catenin cMet->WNT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation Metastasis Invasion Metastasis (EMT) ERK->Metastasis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Angiogenesis Angiogenesis mTOR->Angiogenesis STAT3->Proliferation WNT->Metastasis experimental_workflow TumorSample Tumor Tissue Sample (Biopsy or Resection) IHC Immunohistochemistry (IHC) TumorSample->IHC FISH Fluorescence In Situ Hybridization (FISH) TumorSample->FISH NGS Next-Generation Sequencing (NGS) or RT-PCR TumorSample->NGS Protein c-Met Protein Overexpression IHC->Protein Detects Amp MET Gene Amplification FISH->Amp Detects NGS->Amp Can also detect Mut METex14 Skipping & Other Mutations NGS->Mut Detects

References

c-Met-IN-16: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available experimental data and the definitive chemical structure for c-Met-IN-16 are limited. This guide provides the known chemical properties of this compound and presents a comprehensive overview of the c-Met signaling pathway. The experimental protocols and representative data included are based on well-characterized c-Met inhibitors and are intended to serve as a guide for the evaluation of similar compounds.

Introduction to c-Met and Its Role in Oncology

The c-Met proto-oncogene encodes a receptor tyrosine kinase (RTK) known as the hepatocyte growth factor receptor (HGFR).[1][2][3] The binding of its ligand, hepatocyte growth factor (HGF), triggers a cascade of intracellular signaling pathways that are crucial for normal physiological processes such as embryonic development, tissue regeneration, and wound healing.[4][5] However, aberrant activation of the HGF/c-Met signaling axis is a key driver in the initiation and progression of numerous human cancers.[4] Dysregulation can occur through various mechanisms, including c-Met overexpression, gene amplification, mutations, or the establishment of an autocrine signaling loop.[4] This leads to uncontrolled cell proliferation, survival, migration, invasion, and angiogenesis, all of which are hallmarks of cancer. Consequently, c-Met has emerged as a significant therapeutic target in oncology. Small molecule inhibitors designed to block the kinase activity of c-Met are a major focus of drug discovery and development efforts.

Chemical and Physical Properties of this compound

This compound is identified as a potent inhibitor of the c-Met receptor. While its specific biological activity data is not widely published, its fundamental chemical properties have been documented.

PropertyValueReference
Molecular Formula C₂₁H₁₇F₂N₉O[6]
Molecular Weight 449.42 g/mol [6]
CAS Number 1208248-23-0[6]

Note: A visual representation of the chemical structure for this compound is not publicly available in the searched scientific literature. The provided information is based on supplier data.

Mechanism of Action and Biological Activity

This compound is classified as a c-Met inhibitor, implying that its mechanism of action involves the suppression of the receptor's tyrosine kinase activity. By binding to the ATP-binding site of the c-Met kinase domain, such inhibitors prevent the autophosphorylation of the receptor, which is the critical initial step in the activation of downstream signaling pathways.

Representative Biological Activity of a c-Met Inhibitor

Due to the limited availability of specific biological data for this compound, the following table presents representative IC₅₀ values for a well-characterized c-Met inhibitor, Crizotinib, to illustrate the expected potency of such compounds.

Assay TypeCell LineIC₅₀ (nM)
c-Met Kinase Assay Enzyme-based4
Cell Proliferation Assay GTL-16 (gastric carcinoma)8.3
Cell Proliferation Assay NCI-H69 (small cell lung cancer)10.6

Data presented is for Crizotinib and is intended to be representative of a potent c-Met inhibitor.

The c-Met Signaling Pathway

Upon binding of HGF, the c-Met receptor dimerizes and undergoes autophosphorylation on key tyrosine residues in its intracellular kinase domain. This phosphorylation creates docking sites for various adaptor proteins and signaling molecules, leading to the activation of several downstream pathways that collectively mediate the cellular responses to HGF.

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF cMet c-Met Receptor HGF->cMet Binds GRB2_SOS GRB2/SOS cMet->GRB2_SOS STAT3 STAT3 cMet->STAT3 Directly Phosphorylates GAB1 GAB1 cMet->GAB1 Recruits & Phosphorylates RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival AKT->Survival mTOR->Survival Invasion Invasion STAT3->Invasion GAB1->GRB2_SOS GAB1->PI3K cMet_IN_16 This compound cMet_IN_16->cMet Inhibits Autophosphorylation

Caption: The c-Met signaling pathway is activated by HGF, leading to downstream cascades that promote cancer cell proliferation, survival, migration, and invasion. c-Met inhibitors like this compound block this pathway at the receptor level.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize c-Met inhibitors.

Biochemical c-Met Kinase Assay

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of the c-Met kinase.

Protocol:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT).

    • Prepare a solution of recombinant human c-Met kinase in reaction buffer.

    • Prepare a solution of a suitable substrate (e.g., poly(Glu,Tyr) 4:1) in reaction buffer.

    • Prepare an ATP solution in reaction buffer.

    • Prepare serial dilutions of this compound in DMSO.

  • Assay Procedure:

    • Add the c-Met kinase solution to the wells of a 96-well plate.

    • Add the serially diluted this compound or DMSO (vehicle control) to the wells and incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Allow the reaction to proceed for a set time (e.g., 60 minutes) at 30°C.

    • Terminate the reaction by adding a stop solution (e.g., EDTA).

  • Detection:

    • Quantify the amount of phosphorylated substrate using a suitable detection method, such as an antibody-based ELISA with a phospho-specific antibody or a luminescence-based assay that measures ATP consumption (e.g., Kinase-Glo®).

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Kinase_Assay_Workflow A Prepare Reagents: c-Met Kinase, Substrate, ATP, Inhibitor Dilutions B Add Kinase and Inhibitor to 96-well Plate A->B C Incubate to Allow Inhibitor Binding B->C D Initiate Reaction with Substrate and ATP C->D E Incubate for Kinase Reaction D->E F Terminate Reaction E->F G Detect Substrate Phosphorylation F->G H Calculate % Inhibition and IC50 Value G->H

Caption: Workflow for a biochemical c-Met kinase assay to determine inhibitor potency.

Cell-Based c-Met Phosphorylation Assay (Western Blot)

This assay measures the ability of an inhibitor to block HGF-induced c-Met autophosphorylation in a cellular context.

Protocol:

  • Cell Culture and Treatment:

    • Culture a c-Met expressing cell line (e.g., A549 or MKN-45) to sub-confluency.

    • Serum-starve the cells for 18-24 hours to reduce basal receptor activation.

    • Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.

    • Stimulate the cells with HGF (e.g., 50 ng/mL) for 10-15 minutes.

  • Lysate Preparation:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration for all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST.

    • Incubate the membrane with a primary antibody specific for phosphorylated c-Met (e.g., anti-p-Met Tyr1234/1235).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis:

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody for total c-Met and a loading control (e.g., GAPDH or β-actin).

    • Quantify the band intensities using densitometry to determine the reduction in c-Met phosphorylation.

Western_Blot_Workflow A Culture and Serum-Starve Cells B Pre-treat with Inhibitor A->B C Stimulate with HGF B->C D Lyse Cells and Quantify Protein C->D E SDS-PAGE and Transfer to Membrane D->E F Block Membrane E->F G Incubate with Primary Antibody (anti-p-c-Met) F->G H Incubate with Secondary Antibody G->H I Detect Signal (ECL) H->I J Re-probe for Total c-Met and Loading Control I->J K Quantify Band Intensities J->K

Caption: Workflow for a Western blot assay to assess the inhibition of c-Met phosphorylation in cells.

Cell Viability/Proliferation Assay

This assay evaluates the effect of the c-Met inhibitor on the growth and survival of cancer cells that are dependent on c-Met signaling.

Protocol:

  • Cell Seeding:

    • Seed a c-Met-dependent cancer cell line (e.g., MKN-45) in a 96-well plate at an appropriate density.

    • Allow the cells to adhere and resume growth for 24 hours.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of this compound or DMSO (vehicle control).

  • Incubation:

    • Incubate the cells for a period that allows for multiple cell doublings (e.g., 72 hours).

  • Viability Assessment:

    • Add a viability reagent such as MTT, MTS, or a reagent that measures ATP content (e.g., CellTiter-Glo®).

    • Incubate according to the manufacturer's instructions to allow for color or signal development.

  • Data Acquisition and Analysis:

    • Measure the absorbance or luminescence using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value from the dose-response curve.

Cell_Viability_Workflow A Seed Cells in a 96-well Plate B Allow Cells to Adhere (24h) A->B C Treat with Inhibitor Dilutions B->C D Incubate for a Defined Period (e.g., 72h) C->D E Add Cell Viability Reagent (e.g., MTT) D->E F Incubate for Signal Development E->F G Measure Absorbance/Luminescence F->G H Calculate % Viability and GI50/IC50 G->H

Caption: Workflow for a cell viability assay to determine the anti-proliferative effects of a c-Met inhibitor.

References

The Emergence of c-Met-IN-16: A Potent and Selective Inhibitor of the c-Met Receptor Tyrosine Kinase

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of c-Met-IN-16 (CAS 1208248-23-0), a novel and highly potent small molecule inhibitor of the c-Met receptor tyrosine kinase. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the HGF/c-Met signaling pathway in oncology.

Introduction to the c-Met Signaling Pathway

The c-Met proto-oncogene encodes a receptor tyrosine kinase (RTK) that plays a crucial role in normal cellular processes such as embryonic development, tissue regeneration, and wound healing. The sole known ligand for c-Met is the hepatocyte growth factor (HGF). Upon HGF binding, c-Met dimerizes and undergoes autophosphorylation, activating a cascade of downstream signaling pathways, including the RAS/MAPK, PI3K/Akt, and STAT pathways. These pathways are integral to cell proliferation, survival, migration, and invasion.

Dysregulation of the HGF/c-Met axis through gene amplification, mutations, or overexpression is a key driver in the development and progression of numerous human cancers. Aberrant c-Met signaling is associated with increased tumor growth, angiogenesis, metastasis, and resistance to conventional therapies, making it a compelling target for cancer drug development.

This compound: A Profile of a Novel Inhibitor

This compound is a potent and selective inhibitor of c-Met kinase activity. Its chemical formula is C₂₁H₁₇F₂N₉O, with a molecular weight of 449.42 g/mol .

Table 1: Physicochemical Properties of this compound
PropertyValue
CAS Number 1208248-23-0
Molecular Formula C₂₁H₁₇F₂N₉O
Molecular Weight 449.42
SMILES O=C(C1CC1)NC2=CN3N=C(C(F)(F)C4=NN=C5C=CC(C6=CN(C)N=C6)=CN54)C=CC3=N2

Mechanism of Action

This compound exerts its therapeutic effect by competitively binding to the ATP-binding site of the c-Met kinase domain. This inhibition prevents the autophosphorylation of the receptor, thereby blocking the initiation of downstream signaling cascades that are crucial for cancer cell proliferation and survival.

c_Met_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF cMet c-Met Receptor HGF->cMet Binding & Dimerization p_cMet p-cMet cMet->p_cMet Autophosphorylation GRB2 GRB2 p_cMet->GRB2 PI3K PI3K p_cMet->PI3K STAT3 STAT3 p_cMet->STAT3 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Migration Migration, Invasion, & Angiogenesis ERK->Migration AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR AKT->Migration mTOR->Proliferation STAT3->Migration cMet_IN_16 This compound cMet_IN_16->p_cMet Inhibition In_Vitro_Kinase_Assay_Workflow cluster_workflow In Vitro Kinase Assay Workflow start Prepare Assay Plate add_enzyme Add c-Met Enzyme start->add_enzyme add_inhibitor Add this compound (or vehicle) add_enzyme->add_inhibitor pre_incubate Pre-incubate add_inhibitor->pre_incubate add_substrate Add ATP and Substrate pre_incubate->add_substrate incubate Incubate at 37°C add_substrate->incubate detect Detect Kinase Activity incubate->detect analyze Analyze Data (IC₅₀ determination) detect->analyze

Therapeutic Potential of c-Met Inhibitors in Oncology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for a specific compound designated "c-Met-IN-16" did not yield any publicly available information. This designation may refer to an internal, preclinical compound not yet in the public domain or a potential misnomer. This guide, therefore, provides a comprehensive overview of the therapeutic potential of the broader class of c-Met inhibitors in oncology, tailored for researchers, scientists, and drug development professionals.

Introduction: The c-Met Signaling Pathway in Cancer

The c-Met receptor, also known as hepatocyte growth factor receptor (HGFR), is a receptor tyrosine kinase (RTK) encoded by the MET proto-oncogene.[1] Its only known endogenous ligand is the hepatocyte growth factor (HGF).[2] The HGF/c-Met signaling axis is crucial for normal physiological processes, including embryonic development, tissue regeneration, and wound healing.[1][3]

Upon HGF binding, c-Met dimerizes and undergoes autophosphorylation of key tyrosine residues in its intracellular kinase domain.[4] This activation creates a multifunctional docking site that recruits various adaptor proteins and initiates a cascade of downstream signaling pathways. These include the RAS/MAPK, PI3K/AKT, and STAT pathways, which collectively regulate essential cellular functions like proliferation, survival, motility, invasion, and angiogenesis.[2][4][5]

Dysregulation of c-Met signaling is a well-documented driver in the development and progression of numerous human cancers.[3][6] Aberrant activation can occur through several mechanisms:

  • Gene Amplification: Increased copy number of the MET gene leads to receptor overexpression.

  • Activating Mutations: Somatic or germline mutations, particularly those causing the skipping of exon 14, can lead to a constitutively active receptor with delayed degradation.[3]

  • Protein Overexpression: Increased c-Met protein levels on the tumor cell surface enhance signaling.

  • Autocrine/Paracrine Loops: Tumors can either produce their own HGF or be stimulated by HGF from the surrounding tumor microenvironment.[6]

This sustained, ligand-dependent or -independent signaling contributes to tumor growth, invasion, metastasis, and the development of resistance to other targeted therapies, making c-Met a compelling target for therapeutic intervention in oncology.[2][3]

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_outcomes Cellular Outcomes HGF HGF c-Met Receptor α-chain β-chain (Tyrosine Kinase Domain) HGF->c-Met Receptor:alpha Binding & Dimerization P P c-Met Receptor:beta->P Autophosphorylation Angiogenesis Angiogenesis c-Met Receptor->Angiogenesis Gab1 Gab1 P->Gab1 Recruitment & Activation Grb2/SOS Grb2/SOS P->Grb2/SOS Recruitment & Activation STAT3 STAT3 P->STAT3 Recruitment & Activation SRC SRC P->SRC Recruitment & Activation PI3K PI3K Gab1->PI3K RAS RAS Grb2/SOS->RAS AKT AKT PI3K->AKT Proliferation Proliferation STAT3->Proliferation Migration Migration SRC->Migration Invasion Invasion SRC->Invasion AKT->Proliferation Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: The HGF/c-Met signaling pathway and its downstream effectors in cancer.

Quantitative Data on Representative c-Met Inhibitors

A variety of small molecule tyrosine kinase inhibitors (TKIs) and monoclonal antibodies targeting the HGF/c-Met pathway have been developed. The following tables summarize key quantitative data for several prominent examples.

Table 1: Preclinical Potency of Selected c-Met Inhibitors
CompoundTypeTarget(s)c-Met IC50 / KiReference(s)
Capmatinib (B1663548) TKI (Type Ib)MET0.13 nM (biochemical)[4][7]
Tepotinib (B1684694) TKI (Type Ib)MET~1.7-4 nM[8][9]
Cabozantinib TKI (Type II)MET, VEGFR2, RET, KIT, AXL, FLT31.3 nM[10][11][12]
Crizotinib TKI (Type I)MET, ALK, ROS18-11 nM[6][13]
Tivantinib TKI (Non-ATP Comp.)c-Met, Microtubules~355 nM (Ki)[14][15]
ABN401 TKIMETData not specified, highly selective[5][16]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Ki (Inhibitor constant) is the dissociation constant of the enzyme-inhibitor complex.

Table 2: Clinical Efficacy of Selected c-Met Inhibitors in MET-Altered NSCLC
CompoundTrial (NCT)Patient PopulationOverall Response Rate (ORR)Median Progression-Free Survival (PFS)Reference(s)
Capmatinib GEOMETRY mono-1 (NCT02414139)METex14, Treatment-Naïve68%9.69 months[17]
METex14, Previously Treated41%5.42 months[17]
Tepotinib VISION (NCT02864992)METex14 (all lines)46%8.5 months[18]
ABN401 Phase 2 (NCT05541822)METex14, Treatment-Naïve75%Data not mature[19][20]
METex14, Evaluable Population56.2%Data not mature[20]
Onartuzumab METLung (NCT01456325)MET-positive, 2nd/3rd Line8.4% (vs 9.6% placebo)2.7 months (vs 2.6 months placebo)[21][22][23]

ORR indicates the proportion of patients with tumor size reduction of a predefined amount and duration. PFS is the length of time during and after the treatment of a disease that a patient lives with the disease but it does not get worse. Onartuzumab trial was stopped for futility.[24]

Experimental Protocols: In Vitro Cell Viability Assay

Evaluating the anti-proliferative effect of a novel c-Met inhibitor is a critical early step. The following is a generalized protocol for a luminescence-based cell viability assay.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on the proliferation of a c-Met-dependent cancer cell line (e.g., EBC-1, MKN45).

Materials:

  • c-Met-dependent cancer cell line

  • Complete growth medium (e.g., RPMI-1640 + 10% FBS + 1% Penicillin-Streptomycin)

  • Test compound (c-Met inhibitor) dissolved in DMSO

  • Sterile, white-walled 96-well microplates

  • Luminescence-based cell viability reagent (e.g., CellTiter-Glo®)

  • Plate reader with luminescence detection capabilities

  • Standard cell culture equipment (incubator, biosafety cabinet, etc.)

Methodology:

  • Cell Seeding:

    • Harvest exponentially growing cells using standard trypsinization methods.

    • Perform a cell count and determine cell viability (e.g., via trypan blue exclusion).

    • Dilute the cell suspension in complete growth medium to a predetermined optimal seeding density (e.g., 2,000-5,000 cells/100 µL).

    • Dispense 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.

  • Compound Treatment:

    • Prepare a serial dilution series of the test compound in complete growth medium from a concentrated DMSO stock. Ensure the final DMSO concentration in all wells is consistent and non-toxic (typically ≤0.5%).

    • Include "vehicle control" wells (medium with DMSO only) and "no-cell" background wells (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the appropriate compound dilution or control solution.

    • Return the plate to the incubator for 72 hours (or other desired time point).

  • Viability Assessment:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

    • Add the cell viability reagent to each well according to the manufacturer's instructions (e.g., 100 µL of CellTiter-Glo® reagent).

    • Place the plate on an orbital shaker for 2-5 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10-15 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a microplate reader.

    • Subtract the average background luminescence (no-cell wells) from all other readings.

    • Normalize the data by expressing the viability of treated wells as a percentage of the vehicle control wells (% Viability = (Luminescence_treated / Luminescence_vehicle) * 100).

    • Plot the percent viability against the log-transformed compound concentration.

    • Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the data and calculate the IC50 value.

Mandatory Visualizations

The development of a targeted therapy like a c-Met inhibitor follows a structured preclinical workflow to establish efficacy and safety before advancing to clinical trials.

Preclinical_Workflow cluster_Discovery Phase 1: Discovery & In Vitro Screening cluster_InVivo Phase 2: In Vivo Evaluation cluster_IND Phase 3: IND-Enabling Studies A Target Identification (c-Met Dysregulation) B Compound Library Screening A->B C Biochemical Assay (Kinase Activity IC50) B->C D Cell-Based Assays (Viability, P-Met) C->D E Lead Optimization D->E F Pharmacokinetics (PK) (ADME Studies) E->F G Pharmacodynamics (PD) (Tumor P-Met Inhibition) F->G H Xenograft Models (Tumor Growth Inhibition) G->H I Toxicity Studies H->I J GLP Toxicology I->J K CMC & Formulation J->K L IND Submission K->L M Clinical Trials L->M

References

Investigating c-Met as a Therapeutic Target: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The mesenchymal-epithelial transition factor (c-Met), also known as the hepatocyte growth factor (HGF) receptor, is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, motility, and invasion.[1] Encoded by the MET proto-oncogene, the c-Met signaling pathway is crucial for normal physiological processes such as embryonic development and tissue repair.[2] However, dysregulation of this pathway through various mechanisms, including gene amplification, mutations, and protein overexpression, is a significant driver in the development and progression of numerous cancers.[1][2] This aberrant c-Met activation is linked to a more aggressive clinical course, characterized by increased invasion, metastasis, and resistance to therapy, making it a compelling target for cancer drug development.[2][3]

This in-depth technical guide provides a comprehensive overview of c-Met as a therapeutic target, detailing its signaling pathways, mechanisms of dysregulation, therapeutic strategies, and key experimental protocols for its investigation.

The c-Met Signaling Pathway

The binding of the ligand, hepatocyte growth factor (HGF), to the extracellular domain of c-Met induces receptor dimerization and autophosphorylation of tyrosine residues within its kinase domain.[4] This activation triggers a cascade of downstream signaling pathways, primarily the RAS/MAPK, PI3K/AKT, and STAT pathways, which collectively drive various cellular responses.[2][5][6]

cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds GRB2 GRB2 cMet->GRB2 PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus STAT3->Nucleus Proliferation Proliferation Nucleus->Proliferation Survival Survival Nucleus->Survival Invasion Invasion & Motility Nucleus->Invasion

Figure 1: The HGF/c-Met signaling cascade and its major downstream pathways.

Mechanisms of c-Met Dysregulation in Cancer

Aberrant activation of the c-Met pathway in cancer occurs through several mechanisms. Understanding the prevalence of these alterations across different cancer types is crucial for patient stratification and the development of targeted therapies.

Mechanism of DysregulationDescriptionPrevalence in Selected Cancers
Protein Overexpression Increased levels of the c-Met protein on the cell surface lead to heightened signaling upon HGF binding.[2]Non-Small Cell Lung Cancer (NSCLC): 13.7% to 63.7%[7] Breast Cancer: 20-30%[2] Gastric Cancer: >65% in advanced stages[8]
Gene Amplification An increase in the copy number of the MET gene results in the overproduction of the c-Met receptor.[7]NSCLC: 1% to 5%[7] Adrenocortical Carcinoma: 15%[9] Renal Cell Carcinoma: 14%[9] Gastroesophageal Cancers: 6%[9]
MET Exon 14 Skipping Mutations Mutations that lead to the skipping of exon 14 during mRNA splicing result in a c-Met receptor that is resistant to degradation, leading to prolonged signaling.[7]NSCLC (Adenocarcinoma): ~3% to 4%[7] NSCLC (Other Histologies): 1% to 2%[7]
Activating Mutations Point mutations in the kinase domain of c-Met can lead to constitutive activation of the receptor, independent of HGF binding.[10]Hereditary and Sporadic Renal Cell Carcinoma: Identified[8][10] NSCLC: Reported, but less common than other alterations[10]
Autocrine/Paracrine Loops Tumor cells or cells in the tumor microenvironment produce HGF, leading to continuous stimulation of the c-Met receptor.[11]Widespread across various tumor types.

Therapeutic Strategies Targeting c-Met

The critical role of c-Met in tumorigenesis has led to the development of several therapeutic strategies, primarily focused on small molecule tyrosine kinase inhibitors (TKIs) and monoclonal antibodies.

Therapeutic AgentClassMechanism of ActionFDA Approval Status & Efficacy Highlights
Crizotinib (Xalkori®) Small Molecule TKIMulti-targeted inhibitor of ALK, ROS1, and c-Met.[9]Approved for ALK+ and ROS1+ NSCLC.[9] In METex14 NSCLC, ORR of 32% and median PFS of 7.3 months have been reported.
Cabozantinib (Cabometyx®) Small Molecule TKIMulti-targeted inhibitor of c-Met, VEGFR, and other kinases.[9]Approved for medullary thyroid cancer and renal cell carcinoma.
Capmatinib (Tabrecta®) Small Molecule TKIHighly selective c-Met inhibitor.[9]Approved for metastatic NSCLC with METex14 skipping mutations.[9] In treatment-naïve patients, ORR was 68% with a median DOR of 12.6 months. In previously treated patients, ORR was 41% with a median DOR of 9.7 months.[8][10]
Tepotinib (Tepmetko®) Small Molecule TKISelective c-Met inhibitor.[9]Approved for metastatic NSCLC with METex14 skipping mutations.[9] In the VISION trial, the ORR was 46% with a median DOR of 11.1 months.[8]
Telisotuzumab vedotin-tllv (Emrelis™) Antibody-Drug Conjugate (ADC)A c-Met-directed antibody linked to the microtubule inhibitor MMAE.[9]Accelerated approval for advanced or metastatic non-squamous NSCLC with high c-Met overexpression. In the LUMINOSITY trial for patients with high c-Met expression, the ORR was 34.6% with a median DOR of 9.0 months.
Onartuzumab (MetMAb) Monoclonal AntibodyA monovalent antibody that inhibits HGF binding to c-Met.Investigational; has been evaluated in clinical trials.
Rilotumumab (AMG102) Monoclonal AntibodyAn antibody that neutralizes HGF, preventing it from binding to c-Met.Investigational; has been evaluated in clinical trials.

Experimental Protocols for c-Met Investigation

A variety of experimental techniques are employed to study c-Met at the DNA, RNA, protein, and cellular function levels.

Experimental_Workflow PatientSample Patient Tumor Sample (FFPE or Fresh Frozen) DNA DNA Extraction PatientSample->DNA RNA RNA Extraction PatientSample->RNA Protein Protein Extraction (Lysate) PatientSample->Protein IHC IHC for c-Met Expression PatientSample->IHC FISH FISH for MET Amplification DNA->FISH qPCR qPCR for MET Expression RNA->qPCR WB Western Blot for p-Met & Total Met Protein->WB CellCulture Cell Culture Viability Cell Viability Assay (e.g., MTT) CellCulture->Viability Migration Cell Migration Assay (Scratch Assay) CellCulture->Migration Invasion Cell Invasion Assay (Transwell) CellCulture->Invasion

Figure 2: A typical experimental workflow for investigating c-Met.
Immunohistochemistry (IHC) for c-Met Protein Expression

This protocol is for the detection of c-Met protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Materials:

  • FFPE tissue sections on positively charged slides

  • Xylene

  • Ethanol (B145695) (100%, 95%, 85%, 75%)

  • Deionized water

  • Antigen Retrieval Solution (e.g., 10mM Sodium Citrate (B86180), pH 6.0)

  • 3% Hydrogen Peroxide

  • Blocking Buffer (e.g., 1-10% normal serum in PBS)

  • Primary antibody against c-Met

  • Biotinylated secondary antibody

  • Streptavidin-HRP

  • DAB chromogen substrate

  • Hematoxylin (B73222) counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene, 2 changes for 5 minutes each.

    • Immerse in 100% ethanol, 2 changes for 3 minutes each.

    • Immerse in 95% ethanol for 1 minute.

    • Immerse in 85% ethanol for 1 minute.

    • Immerse in 75% ethanol for 1 minute.

    • Rinse with deionized water for 5 minutes.

  • Antigen Retrieval:

    • Place slides in Antigen Retrieval Solution and heat in a pressure cooker or water bath (e.g., 120°C for 2.5 minutes in a pressure cooker).

    • Allow slides to cool to room temperature.

    • Wash slides three times with distilled water for 2 minutes each.

  • Staining:

    • Inactivate endogenous peroxidase by incubating sections in 3% hydrogen peroxide for 15 minutes.

    • Wash with PBS.

    • Apply Blocking Buffer and incubate for 1 hour at room temperature.

    • Incubate with primary c-Met antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash with PBS.

    • Incubate with biotinylated secondary antibody for 30 minutes at room temperature.

    • Wash with PBS.

    • Incubate with Streptavidin-HRP for 30 minutes at room temperature.

    • Wash with PBS.

    • Apply DAB substrate and incubate until desired stain intensity develops (typically 5-10 minutes).

    • Rinse with deionized water.

  • Counterstaining and Mounting:

    • Counterstain with hematoxylin for 1-3 minutes.

    • Rinse with deionized water.

    • Dehydrate through graded ethanol series and xylene.

    • Mount coverslip with mounting medium.

Fluorescence In Situ Hybridization (FISH) for MET Gene Amplification

This protocol provides a general workflow for detecting MET gene amplification in FFPE tissue sections.

Materials:

  • FFPE tissue sections

  • Pre-treatment reagents (deparaffinization, target retrieval, protease digestion)

  • MET gene-specific probe and a chromosome 7 centromere (CEP7) control probe, both fluorescently labeled.

  • Hybridization buffer

  • Wash buffers

  • DAPI counterstain

  • Antifade mounting medium

  • Fluorescence microscope with appropriate filters

Procedure:

  • Slide Preparation:

    • Bake slides overnight at 60°C.

    • Deparaffinize in xylene and rehydrate through a graded ethanol series.

  • Pre-treatment:

    • Perform heat-induced target retrieval using a citrate-based buffer.

    • Digest with protease (e.g., pepsin) to permeabilize the tissue.

    • Wash with wash buffer.

  • Denaturation and Hybridization:

    • Apply the probe mixture (MET and CEP7 probes in hybridization buffer) to the slide.

    • Co-denature the probe and target DNA on a hot plate (e.g., 75°C for 5 minutes).

    • Hybridize overnight in a humidified chamber at 37°C.

  • Post-Hybridization Washes:

    • Perform stringent washes to remove non-specifically bound probe (e.g., using a saline-sodium citrate buffer at an elevated temperature).

    • Wash with a less stringent buffer at room temperature.

  • Counterstaining and Mounting:

    • Counterstain with DAPI.

    • Mount with antifade mounting medium.

  • Analysis:

    • Visualize signals using a fluorescence microscope.

    • Score at least 100 non-overlapping tumor cell nuclei for the number of MET (e.g., red) and CEP7 (e.g., green) signals.

    • Calculate the MET/CEP7 ratio. A ratio ≥ 2.0 is often considered amplification.

Quantitative Real-Time PCR (qPCR) for c-Met mRNA Expression

This protocol outlines the steps for quantifying c-Met mRNA levels from total RNA using a two-step SYBR Green-based qPCR assay.

Materials:

  • Total RNA extracted from cells or tissues

  • DNase I

  • Reverse transcriptase and associated buffers

  • Oligo(dT) or random hexamer primers

  • dNTPs

  • RNase inhibitor

  • SYBR Green qPCR master mix

  • c-Met specific forward and reverse primers

  • Reference gene primers (e.g., GAPDH, ACTB)

  • Nuclease-free water

  • qPCR instrument

Procedure:

  • RNA Preparation and DNase Treatment:

    • Extract total RNA from samples using a preferred method (e.g., Trizol or a column-based kit).

    • Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • Reverse Transcription (cDNA Synthesis):

    • In a reaction tube, combine total RNA, oligo(dT) or random hexamer primers, and nuclease-free water.

    • Incubate at 65°C for 5 minutes to denature RNA secondary structures, then place on ice.

    • Add reverse transcriptase buffer, dNTPs, and RNase inhibitor.

    • Add reverse transcriptase.

    • Incubate at 42°C for 50-60 minutes.[9]

    • Inactivate the enzyme by heating at 70°C for 15 minutes.[9]

    • Store the resulting cDNA at -20°C.

  • qPCR Reaction Setup:

    • On ice, prepare a master mix containing SYBR Green qPCR master mix, forward and reverse primers for either c-Met or a reference gene, and nuclease-free water.

    • Aliquot the master mix into qPCR plate wells.

    • Add diluted cDNA to the respective wells.

    • Include no-template controls (NTC) for each primer set.

    • Seal the plate and centrifuge briefly.

  • qPCR Run and Data Analysis:

    • Run the plate on a qPCR instrument using a standard two-step cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute).[3]

    • Perform a melt curve analysis to verify the specificity of the amplified product.

    • Determine the cycle threshold (Ct) values for c-Met and the reference gene.

    • Calculate the relative expression of c-Met using the ΔΔCt method.

Western Blotting for Phosphorylated c-Met

This protocol is for the detection of total and phosphorylated c-Met in cell lysates.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA)

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-phospho-c-Met and anti-total-c-Met)

  • HRP-conjugated secondary antibody

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Lysate Preparation and Protein Quantification:

    • Lyse cells in ice-cold lysis buffer.

    • Centrifuge to pellet cell debris and collect the supernatant.

    • Quantify protein concentration.

  • SDS-PAGE and Transfer:

    • Normalize protein amounts for all samples.

    • Add Laemmli buffer and boil at 95°C for 5 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in 5% BSA in TBST for 1 hour at room temperature.

    • Incubate with anti-phospho-c-Met primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate.

    • Capture the chemiluminescent signal.

    • To normalize, strip the membrane and re-probe with an antibody for total c-Met and a loading control (e.g., β-actin).

Functional Assays

This assay measures the metabolic activity of cells as an indicator of viability in response to a c-Met inhibitor.

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat cells with various concentrations of the c-Met inhibitor and incubate for a desired period (e.g., 72 hours).

  • Add MTT solution (e.g., to a final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Aspirate the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

  • Shake the plate for 15 minutes.

  • Read the absorbance at a wavelength of ~570-590 nm.

This assay assesses the effect of c-Met inhibition on cell migration.

Procedure:

  • Seed cells in a multi-well plate to form a confluent monolayer.

  • Create a "scratch" in the monolayer with a sterile pipette tip.[1]

  • Wash with PBS to remove detached cells.

  • Add fresh medium containing the c-Met inhibitor or vehicle control.

  • Image the scratch at time 0 and at regular intervals (e.g., every 4-8 hours) until the scratch in the control wells is closed.[1]

  • Measure the width of the scratch at each time point to quantify the rate of cell migration.

This assay evaluates the ability of cells to invade through an extracellular matrix in response to c-Met signaling.

Procedure:

  • Coat the top of a transwell insert (with a porous membrane) with a layer of Matrigel or another extracellular matrix component.

  • Starve cells in serum-free medium.

  • Place the coated inserts into the wells of a 24-well plate containing medium with a chemoattractant (e.g., HGF or serum) in the bottom chamber.

  • Seed the starved cells in serum-free medium (with or without a c-Met inhibitor) into the top chamber of the insert.

  • Incubate for 24-48 hours.

  • Remove the non-invading cells from the top of the membrane with a cotton swab.

  • Fix and stain the invading cells on the bottom of the membrane (e.g., with crystal violet).

  • Count the number of stained cells in several fields of view under a microscope.

Conclusion and Future Perspectives

The dysregulation of the HGF/c-Met signaling pathway is a well-established driver of tumorigenesis and metastasis in a multitude of cancers. The development of targeted therapies, including small molecule inhibitors and antibody-drug conjugates, has shown significant promise in the clinic, particularly for patient populations with specific MET alterations. The continued investigation of c-Met as a therapeutic target, coupled with the refinement of diagnostic assays to accurately identify patients who will benefit most from these therapies, is essential. Future research will likely focus on overcoming mechanisms of resistance to c-Met inhibitors, exploring combination therapies, and developing novel therapeutic modalities to further exploit this critical oncogenic pathway. The detailed methodologies provided in this guide serve as a valuable resource for researchers dedicated to advancing our understanding and treatment of c-Met-driven cancers.

References

The Impact of c-Met Inhibition on Cellular Proliferation and Apoptosis: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

Disclaimer: While this guide addresses the core topic of a c-Met inhibitor's effect on cell proliferation and apoptosis, specific data for "c-Met-IN-16" is not publicly available. Therefore, this document utilizes the well-characterized and FDA-approved c-Met inhibitor, Crizotinib , as a representative compound to illustrate the principles and methodologies discussed.

Introduction

The c-Met receptor tyrosine kinase, and its ligand Hepatocyte Growth Factor (HGF), form a critical signaling pathway involved in embryogenesis, tissue repair, and wound healing. However, dysregulation of the HGF/c-Met axis is a key driver in the development and progression of numerous cancers. Aberrant c-Met signaling promotes tumor cell proliferation, survival, migration, invasion, and angiogenesis, making it a prime target for therapeutic intervention. Small molecule inhibitors targeting the ATP-binding site of the c-Met kinase have emerged as a promising strategy in oncology. This technical guide provides a detailed overview of the effects of c-Met inhibition on cell proliferation and apoptosis, using Crizotinib as a case study. It includes quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways and experimental workflows.

The Role of c-Met in Cell Proliferation and Apoptosis

The c-Met signaling pathway, upon activation by HGF, triggers a cascade of downstream signaling events, primarily through the PI3K/Akt and RAS/MAPK pathways. These pathways are central to regulating cell cycle progression and survival. The PI3K/Akt pathway is a major driver of cell survival by inhibiting pro-apoptotic proteins. The RAS/MAPK pathway is heavily involved in promoting cell proliferation.

In many cancer types, c-Met is overexpressed, amplified, or mutated, leading to constitutive activation of these downstream pathways, even in the absence of HGF. This results in uncontrolled cell proliferation and resistance to apoptosis, which are hallmarks of cancer.

Crizotinib's Effect on Cancer Cell Proliferation

Crizotinib is a potent inhibitor of c-Met, as well as anaplastic lymphoma kinase (ALK) and ROS1 tyrosine kinases. By blocking the kinase activity of c-Met, Crizotinib effectively inhibits the proliferation of c-Met-dependent cancer cells. The anti-proliferative effect of Crizotinib is typically quantified by its half-maximal inhibitory concentration (IC50), which varies across different cancer cell lines.

Table 1: Anti-proliferative Activity of Crizotinib in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Assay
MDA-MB-231Breast Cancer5.16[1]MTT
MCF-7Breast Cancer1.5[1]MTT
SK-BR-3Breast Cancer3.85[1]MTT
H2228Non-Small Cell Lung Cancer0.311[2]MTT
NCI-H929Multiple Myeloma0.53[2]Resazurin
JJN3Multiple Myeloma3.01[2]Resazurin
CCRF-CEMLeukemia0.43[2]Resazurin

Crizotinib-Induced Apoptosis in Cancer Cells

In addition to inhibiting proliferation, Crizotinib can induce apoptosis in cancer cells that are dependent on c-Met signaling for survival. The induction of apoptosis is a key mechanism through which c-Met inhibitors exert their anti-tumor effects.

Table 2: Apoptotic Effects of Crizotinib on Cancer Cell Lines

Cell LineCancer TypeCrizotinib Concentration (µM)Treatment Duration (hours)Apoptotic Cells (%)Assay
H2228Non-Small Cell Lung Cancer0.324Significantly IncreasedFlow Cytometry (Annexin V/PI)
H2228Non-Small Cell Lung Cancer0.348Further IncreasedFlow Cytometry (Annexin V/PI)
H2228Non-Small Cell Lung Cancer0.372Markedly IncreasedFlow Cytometry (Annexin V/PI)
NCI-H460Non-Small Cell Lung Cancer>524IncreasedFlow Cytometry (Annexin V/PI)
H1975Non-Small Cell Lung Cancer>524IncreasedFlow Cytometry (Annexin V/PI)

Signaling Pathways and Molecular Mechanisms

The anti-proliferative and pro-apoptotic effects of Crizotinib are a direct consequence of its ability to inhibit c-Met phosphorylation and downstream signaling. This can be visualized through techniques like Western Blotting, which can detect changes in the phosphorylation status of key signaling proteins.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pi3k PI3K/Akt Pathway cluster_ras RAS/MAPK Pathway c-Met c-Met PI3K PI3K c-Met->PI3K Phosphorylates RAS RAS c-Met->RAS HGF HGF HGF->c-Met Binds and Activates Crizotinib Crizotinib Crizotinib->c-Met Inhibits Akt Akt PI3K->Akt Anti-Apoptosis Anti-Apoptosis Akt->Anti-Apoptosis Promotes RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Promotes

Figure 1. Simplified c-Met signaling pathway and the inhibitory action of Crizotinib.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the effect of c-Met inhibitors on cell proliferation and apoptosis.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well plates

  • Crizotinib (or other c-Met inhibitor)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.

  • Treatment: Treat cells with various concentrations of Crizotinib (e.g., 0.1 to 10 µM) for 24, 48, or 72 hours.[3] Include a vehicle control (DMSO).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • 6-well plates

  • Crizotinib

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of Crizotinib (e.g., IC50 concentration) for various time points (e.g., 24, 48, 72 hours).[2]

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Wash cells with cold PBS and resuspend in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Western Blot Analysis of c-Met Signaling

This technique is used to detect changes in the expression and phosphorylation of proteins in the c-Met signaling pathway.

Materials:

  • Cancer cell lines

  • Crizotinib

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-c-Met, anti-c-Met, anti-p-Akt, anti-Akt, anti-cleaved PARP, anti-cleaved Caspase-3)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with Crizotinib for a specified time (e.g., 2, 6, 24 hours), then lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C. Follow with incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an ECL detection system.

Table 3: Recommended Primary Antibodies for Western Blot Analysis

Target ProteinFunctionSupplier ExampleDilution Example
Phospho-c-Met (Tyr1234/1235)Activated c-MetCell Signaling Technology #30771:1000
c-MetTotal c-MetCell Signaling Technology #81981:1000
Phospho-Akt (Ser473)Activated AktCell Signaling Technology #40601:1000
AktTotal AktCell Signaling Technology #92721:1000
Cleaved PARP (Asp214)Apoptosis markerCell Signaling Technology #56251:1000
Cleaved Caspase-3 (Asp175)Apoptosis executionerCell Signaling Technology #96611:1000
β-Actin or GAPDHLoading controlVarious1:5000

Visualizing Experimental and Logical Workflows

cluster_workflow Experimental Workflow start Start cell_culture Cell Culture (e.g., H2228, MDA-MB-231) start->cell_culture treatment Treat with c-Met Inhibitor (e.g., Crizotinib) cell_culture->treatment proliferation_assay Cell Proliferation Assay (MTT) treatment->proliferation_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) treatment->apoptosis_assay western_blot Western Blot Analysis treatment->western_blot data_analysis Data Analysis proliferation_assay->data_analysis apoptosis_assay->data_analysis western_blot->data_analysis end End data_analysis->end

Figure 2. General experimental workflow for assessing the effects of a c-Met inhibitor.

cluster_logic Logical Relationship cMet_inhibition c-Met Inhibition (e.g., by Crizotinib) p_cMet_down Decreased p-c-Met cMet_inhibition->p_cMet_down pi3k_akt_down Inhibition of PI3K/Akt Pathway p_cMet_down->pi3k_akt_down ras_mapk_down Inhibition of RAS/MAPK Pathway p_cMet_down->ras_mapk_down anti_apoptosis_down Decreased Anti-Apoptotic Signals pi3k_akt_down->anti_apoptosis_down proliferation_down Decreased Proliferative Signals ras_mapk_down->proliferation_down apoptosis_up Increased Apoptosis anti_apoptosis_down->apoptosis_up proliferation_inhibited Inhibition of Cell Proliferation proliferation_down->proliferation_inhibited

Figure 3. Logical flow from c-Met inhibition to cellular outcomes.

Conclusion

Inhibition of the c-Met signaling pathway with small molecule inhibitors like Crizotinib is a validated therapeutic strategy for cancers with aberrant c-Met activity. These inhibitors effectively reduce cell proliferation and induce apoptosis by blocking the downstream PI3K/Akt and RAS/MAPK pathways. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to investigate the efficacy of novel c-Met inhibitors and to further elucidate the molecular mechanisms underlying their anti-tumor activity. While the specific compound "this compound" lacks detailed public data, the principles and methodologies outlined here using the representative inhibitor Crizotinib are broadly applicable to the preclinical evaluation of any new c-Met-targeting agent.

References

Methodological & Application

Application Notes and Protocols for c-Met-IN-16: A Representative c-Met Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Note: Information regarding a specific molecule designated "c-Met-IN-16" is not publicly available. The following application note provides a representative and detailed protocol for the in vitro evaluation of a novel c-Met inhibitor, using established methodologies and presenting hypothetical data for "this compound" for illustrative purposes.

Introduction

The mesenchymal-epithelial transition factor (c-Met), also known as hepatocyte growth factor receptor (HGFR), is a receptor tyrosine kinase that plays a crucial role in various cellular processes, including proliferation, survival, migration, and invasion.[1][2][3] Dysregulation of the c-Met signaling pathway, through mechanisms such as gene amplification, mutations, or overexpression, is implicated in the development and progression of numerous cancers.[1][4][5] This makes c-Met an attractive target for cancer therapy.[5][6] Small molecule inhibitors that target the ATP-binding site of the c-Met kinase domain are a promising class of therapeutics.[1]

This document outlines detailed protocols for the in vitro characterization of a representative c-Met inhibitor, referred to as this compound. The described assays are designed to assess its biochemical potency, its ability to inhibit c-Met signaling in a cellular context, and its anti-proliferative effects on cancer cell lines.

c-Met Signaling Pathway

Upon binding its ligand, Hepatocyte Growth Factor (HGF), the c-Met receptor dimerizes and undergoes autophosphorylation of key tyrosine residues in its kinase domain.[7] This activation creates docking sites for various downstream adaptor proteins, initiating signaling cascades that include the RAS/MAPK, PI3K/AKT, and STAT pathways, which collectively drive cell proliferation, survival, and motility.[1][2][7]

cMet_Signaling cluster_downstream Downstream Signaling HGF HGF cMet c-Met Receptor HGF->cMet Binds p_cMet p-c-Met cMet->p_cMet Dimerization & Autophosphorylation RAS RAS p_cMet->RAS PI3K PI3K p_cMet->PI3K STAT STAT3/5 p_cMet->STAT cMet_IN_16 This compound cMet_IN_16->p_cMet Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Motility ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT->Proliferation

Figure 1: Simplified c-Met signaling pathway and point of inhibition.

Data Presentation

Table 1: Biochemical Kinase Inhibition
CompoundTarget KinaseIC50 (nM)Assay Method
This compound c-Met 2.7 ADP-Glo™
Cabozantinibc-Met1.3Cell-free assay[8]
Crizotinibc-Met11Cell-based assay[8]
Savolitinibc-Met5Kinase assay[8]
Table 2: Cellular c-Met Phosphorylation Inhibition
CompoundCell LineTargetIC50 (nM)Assay Method
This compound NCI-H1993 p-c-Met (Y1234/1235) 0.92 Western Blot
Tivantinib (ARQ 197)GTL-16p-c-Met~25Western Blot[9]
Table 3: Anti-proliferative Activity
CompoundCell Linec-Met StatusIC50 (µM)Assay Method
This compound NCI-H1993 Amplified ≤ 0.1 CellTiter-Glo®
This compound MNNG/HOS Overexpression 0.04 CellTiter-Glo®
This compound MG-63 Low Expression > 1 CellTiter-Glo®
PF-02341066MNNG/HOSOverexpression0.04Proliferation Assay[4]
PF-02341066MG-63Low Expression> 1Proliferation Assay[4]

Experimental Protocols

Biochemical c-Met Kinase Assay (ADP-Glo™)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

Kinase_Assay_Workflow Start Start Prepare Prepare Reagents: - c-Met Enzyme - Substrate - ATP - this compound Start->Prepare Dispense Dispense Inhibitor (this compound) and Enzyme to Plate Prepare->Dispense Incubate1 Incubate (Room Temp, 10 min) Dispense->Incubate1 Initiate Initiate Reaction (Add Substrate/ATP) Incubate1->Initiate Incubate2 Incubate (Room Temp, 60 min) Initiate->Incubate2 AddADPReagent Add ADP-Glo™ Reagent Incubate2->AddADPReagent Incubate3 Incubate (Room Temp, 40 min) AddADPReagent->Incubate3 AddDetection Add Kinase Detection Reagent Incubate3->AddDetection Incubate4 Incubate (Room Temp, 30 min) AddDetection->Incubate4 Read Read Luminescence Incubate4->Read End End Read->End

Figure 2: Workflow for the biochemical c-Met kinase assay.

Materials:

  • Recombinant human c-Met kinase (e.g., BPS Bioscience, Cat. No. 40255)[10]

  • Poly-(Glu, Tyr) 4:1 substrate

  • ATP

  • Kinase Assay Buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA)[11]

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • This compound (dissolved in DMSO)

  • White, opaque 96-well plates

Procedure:

  • Prepare serial dilutions of this compound in kinase assay buffer. The final DMSO concentration should not exceed 1%.[10][12]

  • Add 5 µL of diluted this compound or vehicle (DMSO) to the wells of a 96-well plate.

  • Add 20 µL of a master mix containing recombinant c-Met enzyme in kinase assay buffer to each well.

  • Incubate for 10 minutes at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding 25 µL of a solution containing the substrate and ATP in kinase assay buffer.

  • Incubate the reaction for 60 minutes at room temperature.[11]

  • Stop the reaction and deplete unused ATP by adding 25 µL of ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature.[11]

  • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature, protected from light.

  • Measure luminescence using a plate reader.

  • Calculate IC50 values by plotting the percentage of inhibition against the log concentration of this compound and fitting the data to a four-parameter logistic curve.

Cellular c-Met Phosphorylation Assay (Western Blot)

This assay measures the ability of this compound to inhibit HGF-induced c-Met phosphorylation in a cellular environment.

Materials:

  • NCI-H1993 (c-Met amplified) or other suitable cancer cell lines.

  • Cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS).

  • Recombinant Human HGF.

  • This compound (dissolved in DMSO).

  • RIPA Lysis Buffer with protease and phosphatase inhibitors.

  • Primary antibodies: anti-phospho-c-Met (Y1234/1235), anti-total-c-Met.

  • HRP-conjugated secondary antibody.

  • ECL Western Blotting Substrate.

Procedure:

  • Cell Culture: Plate NCI-H1993 cells and grow to 70-80% confluency.

  • Serum Starvation: Replace the growth medium with serum-free medium and incubate for 12-24 hours.

  • Inhibitor Treatment: Pre-treat the serum-starved cells with various concentrations of this compound or vehicle (DMSO) for 2 hours.

  • HGF Stimulation: Stimulate the cells with HGF (e.g., 50 ng/mL) for 15 minutes at 37°C. A non-stimulated control should be included.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate with primary anti-phospho-c-Met antibody overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an anti-total-c-Met antibody to confirm equal protein loading.

  • Densitometry Analysis: Quantify the band intensities. Normalize the phospho-c-Met signal to the total c-Met signal. Calculate IC50 values based on the inhibition of HGF-induced phosphorylation.

Cell Viability Assay (CellTiter-Glo®)

This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells.

Materials:

  • NCI-H1993 (c-Met amplified), MNNG/HOS (c-Met overexpressing), and MG-63 (low c-Met) cell lines.

  • Cell culture medium.

  • This compound (dissolved in DMSO).

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

  • White, opaque 96-well plates.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 3,000-5,000 cells/well) and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle (DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.

  • Assay:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Record the luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated control wells. Calculate IC50 values by plotting cell viability against the log concentration of this compound and fitting the data to a dose-response curve.

References

Application Notes and Protocols for c-Met-IN-16 Cell-Based Assay Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a critical role in normal cellular processes, including proliferation, motility, and morphogenesis.[1][2] Dysregulation of the c-Met signaling pathway, through mechanisms such as gene amplification, mutation, or protein overexpression, is strongly implicated in the development and progression of numerous human cancers.[3][4] Aberrant c-Met activation drives tumor growth, angiogenesis, invasion, and metastasis, making it a compelling therapeutic target in oncology.[3][4] c-Met-IN-16 is a potent inhibitor of c-Met kinase activity. This document provides detailed protocols for cell-based assays to characterize the activity of this compound and similar compounds.

c-Met Signaling Pathway

Upon binding of HGF, the c-Met receptor dimerizes and undergoes autophosphorylation of key tyrosine residues in its kinase domain.[5][6] This activation triggers the recruitment of downstream adaptor proteins, leading to the activation of multiple intracellular signaling cascades, primarily the RAS/MAPK and PI3K/AKT pathways.[4][5] The RAS/MAPK pathway is crucial for cell proliferation, while the PI3K/AKT pathway promotes cell survival and growth.[4] this compound exerts its inhibitory effect by blocking the kinase activity of c-Met, thereby preventing the activation of these downstream oncogenic signals.

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF c-Met Receptor c-Met Receptor HGF->c-Met Receptor Binding & Dimerization p-c-Met Phosphorylated c-Met c-Met Receptor->p-c-Met Autophosphorylation RAS RAS p-c-Met->RAS PI3K PI3K p-c-Met->PI3K Migration Migration p-c-Met->Migration RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival This compound This compound This compound->p-c-Met Inhibition

Figure 1: Simplified c-Met signaling pathway and the inhibitory action of this compound.

Data Presentation

The inhibitory activity of this compound has been evaluated in biochemical and cell-based assays. The following table summarizes the available quantitative data.

Assay TypeTarget/Cell LineIC50 (µM)
Mobility Shift AssayWild-type c-Met≤ 0.1
Mobility Shift AssayD1228N mutant c-Met≤ 0.1
Antiproliferative AssayBa/F3 (TPR-c-Met WT)≤ 0.1
Antiproliferative AssayBa/F3 (TPR-c-Met D1228N)≤ 0.1
Data sourced from BioWorld, reporting on a patent from Kinnate Biopharma.[1]

Experimental Protocols

Detailed methodologies for key experiments to evaluate the efficacy of this compound are provided below.

Protocol 1: Cell Viability Assay (MTS/MTT Assay)

This protocol determines the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of cancer cells.

Cell_Viability_Workflow Seed_Cells Seed cells in 96-well plate (e.g., 5,000 cells/well) Incubate_Overnight Incubate overnight (37°C, 5% CO2) Seed_Cells->Incubate_Overnight Prepare_Drug Prepare serial dilutions of this compound in media Incubate_Overnight->Prepare_Drug Add_Drug Add drug dilutions and vehicle control (DMSO) to wells Prepare_Drug->Add_Drug Incubate_72h Incubate for 72 hours (37°C, 5% CO2) Add_Drug->Incubate_72h Add_MTS Add MTS/MTT reagent to each well Incubate_72h->Add_MTS Incubate_1_4h Incubate for 1-4 hours (37°C, 5% CO2) Add_MTS->Incubate_1_4h Read_Absorbance Measure absorbance (490 nm for MTS) Incubate_1_4h->Read_Absorbance Analyze_Data Calculate % viability and determine IC50 value Read_Absorbance->Analyze_Data

Figure 2: Workflow for the cell viability assay.

Materials:

  • Cancer cell line with known c-Met activity (e.g., MKN-45, SNU-5, Hs746T)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well flat-bottom tissue culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Drug Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells is consistent and typically ≤ 0.5%.

  • Treatment: Remove the medium from the wells and add 100 µL of the prepared drug dilutions. Include wells with medium and the equivalent concentration of DMSO as a vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C.

  • MTS Addition: Add 20 µL of MTS reagent to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blot Analysis of c-Met Phosphorylation

This protocol assesses the inhibitory effect of this compound on the phosphorylation of c-Met and its downstream effectors.

Western_Blot_Workflow Seed_Cells Seed cells in 6-well plate Grow_Confluent Grow to 70-80% confluency Seed_Cells->Grow_Confluent Serum_Starve Serum starve cells (optional, to reduce basal signaling) Grow_Confluent->Serum_Starve Treat_Drug Treat with this compound at various concentrations and times Serum_Starve->Treat_Drug Stimulate_HGF Stimulate with HGF (optional, to induce phosphorylation) Treat_Drug->Stimulate_HGF Lyse_Cells Lyse cells in RIPA buffer with protease/phosphatase inhibitors Stimulate_HGF->Lyse_Cells Quantify_Protein Quantify protein concentration (BCA assay) Lyse_Cells->Quantify_Protein SDS_PAGE Separate proteins by SDS-PAGE Quantify_Protein->SDS_PAGE Transfer Transfer proteins to PVDF membrane SDS_PAGE->Transfer Block Block membrane (e.g., 5% BSA) Transfer->Block Primary_Ab Incubate with primary antibodies (p-c-Met, total c-Met, p-AKT, etc.) Block->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detect Detect with ECL substrate and imaging system Secondary_Ab->Detect Analyze Analyze band intensities Detect->Analyze

Figure 3: Workflow for Western Blot analysis.

Materials:

  • Cancer cell line with known c-Met activity

  • 6-well tissue culture plates

  • This compound

  • Recombinant Human HGF

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-c-Met (Tyr1234/1235), anti-total c-Met, anti-phospho-AKT, anti-total AKT, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 4-6 hours if necessary. Pre-treat with various concentrations of this compound for 1-2 hours.

  • HGF Stimulation: Stimulate the cells with HGF (e.g., 50 ng/mL) for 15-30 minutes.

  • Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Denature protein samples and separate them on an SDS-PAGE gel. Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH) to determine the relative levels of protein phosphorylation.

Protocol 3: Wound-Healing (Scratch) Assay for Cell Migration

This protocol qualitatively assesses the effect of this compound on the migratory capacity of cancer cells.

Materials:

  • Cancer cell line with high migratory potential

  • 6-well or 12-well tissue culture plates

  • This compound

  • Sterile 200 µL pipette tips

  • Microscope with a camera

Procedure:

  • Cell Seeding: Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.

  • Creating the Wound: Use a sterile 200 µL pipette tip to create a straight "scratch" or "wound" in the cell monolayer.

  • Washing: Gently wash the wells with PBS to remove detached cells.

  • Treatment: Add fresh medium containing different concentrations of this compound or a vehicle control.

  • Image Acquisition: Capture images of the scratch at time 0.

  • Incubation: Incubate the plate at 37°C and 5% CO2.

  • Image Acquisition (Time-course): Capture images of the same fields at regular intervals (e.g., 12, 24, 48 hours).

  • Data Analysis: Measure the width of the scratch at different time points for each condition. Calculate the percentage of wound closure relative to the initial scratch area. Compare the migration rate between treated and control groups.

References

Application Notes and Protocols for c-Met-IN-16 in a Xenograft Mouse Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, survival, migration, and invasion.[1][2][3][4][5] Dysregulation of the c-Met signaling pathway through mechanisms such as gene amplification, mutation, or protein overexpression is implicated in the development and progression of numerous cancers, often correlating with a more aggressive phenotype and poor prognosis.[2][6] Consequently, c-Met has emerged as a significant target for cancer therapy.[1][6]

c-Met-IN-16 is a potent and selective small molecule inhibitor of the c-Met tyrosine kinase. These application notes provide a comprehensive overview and detailed protocols for evaluating the in vivo anti-tumor efficacy of this compound using a xenograft mouse model. The following sections detail the mechanism of action, experimental workflows, and representative data presentation.

Mechanism of Action: c-Met Signaling Pathway

Upon binding of its ligand HGF, the c-Met receptor dimerizes and undergoes autophosphorylation of key tyrosine residues within its kinase domain.[1][7] This activation creates docking sites for various adaptor proteins, leading to the initiation of several downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and STAT pathways.[1][2][7] These pathways collectively drive cellular processes that contribute to tumorigenesis, such as proliferation, survival, and motility.[2][7]

This compound, as a small molecule inhibitor, is designed to competitively bind to the ATP-binding pocket of the c-Met kinase domain, thereby preventing its phosphorylation and subsequent activation of downstream signaling.

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_pathways Downstream Signaling Pathways cluster_cellular_response Cellular Response HGF HGF cMet c-Met Receptor HGF->cMet Binding & Dimerization cMet_P Phosphorylated c-Met cMet->cMet_P Autophosphorylation P1 P P2 P RAS_MAPK RAS/MAPK Pathway cMet_P->RAS_MAPK PI3K_AKT PI3K/AKT Pathway cMet_P->PI3K_AKT STAT STAT Pathway cMet_P->STAT Proliferation Proliferation RAS_MAPK->Proliferation Survival Survival PI3K_AKT->Survival Invasion Invasion STAT->Invasion cMet_IN_16 This compound cMet_IN_16->cMet Inhibition

Figure 1: Simplified c-Met Signaling Pathway and Inhibition by this compound.

Experimental Protocols

The following protocols provide a general framework for a xenograft study. Specific parameters may need to be optimized based on the tumor cell line and research objectives.

Cell Line Selection and Culture
  • Selection: Choose a human cancer cell line with documented c-Met overexpression, amplification, or mutation (e.g., MKN-45, Hs746T, U87 MG, NCI-H441).[8][9]

  • Culture: Maintain the selected cell line in the recommended culture medium supplemented with fetal bovine serum and antibiotics. Ensure cells are in the logarithmic growth phase and have high viability before implantation.

Xenograft Mouse Model Establishment
  • Animal Model: Use immunocompromised mice, such as athymic nude mice or NOD-scid gamma (NSG) mice, which are suitable hosts for human xenografts.[10][11]

  • Implantation:

    • Harvest cultured tumor cells and resuspend them in a sterile, serum-free medium or phosphate-buffered saline (PBS). A mixture with an extracellular matrix, such as Cultrex BME, may improve tumor take and growth.[12]

    • Subcutaneously inject a defined number of tumor cells (typically 1 x 10^6 to 10 x 10^6 cells in 100-200 µL) into the flank of each mouse.[10]

    • Monitor the mice for tumor formation.

Experimental_Workflow start Start cell_culture Tumor Cell Culture start->cell_culture implantation Subcutaneous Implantation into Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization of Mice into Treatment Groups tumor_growth->randomization treatment Treatment with this compound or Vehicle randomization->treatment data_collection Tumor Volume and Body Weight Measurement treatment->data_collection data_collection->treatment Repeated dosing endpoint Study Endpoint data_collection->endpoint Tumor volume reaches limit or study duration ends analysis Data Analysis and Interpretation endpoint->analysis end End analysis->end

Figure 2: General Experimental Workflow for a Xenograft Study.

Dosing and Administration
  • Randomization: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[10]

  • Formulation: Prepare this compound in a suitable vehicle for the chosen route of administration (e.g., oral gavage, intraperitoneal injection).

  • Dosing: Based on preliminary studies or literature on similar compounds, determine the appropriate dose levels. For example, doses for other small molecule c-Met inhibitors have ranged from 10 mg/kg to 200 mg/kg, administered daily.[13][14]

  • Administration: Administer this compound and the vehicle control to the respective groups according to the determined schedule (e.g., once daily, five days a week).

Tumor Growth Measurement and Data Collection
  • Tumor Volume: Measure the tumor dimensions (length and width) with digital calipers 2-3 times per week.[10][15] Calculate the tumor volume using the formula:

    • Tumor Volume (mm³) = (Length x Width²) / 2.[15]

  • Body Weight: Monitor and record the body weight of each mouse regularly as an indicator of general health and treatment toxicity.

  • Study Endpoint: The study may be terminated when tumors in the control group reach a predetermined maximum size, or after a specified duration. Individual animals may be euthanized if tumors become ulcerated or if they show signs of significant distress.

Data Presentation

Quantitative data should be summarized in clear and concise tables to facilitate comparison between treatment groups.

Table 1: In Vivo Anti-Tumor Efficacy of this compound in a Xenograft Model
Treatment GroupDose (mg/kg)Administration RouteDosing ScheduleMean Tumor Volume at Endpoint (mm³) ± SEMTumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control-POQD1500 ± 150-+5
This compound25POQD800 ± 9046.7+2
This compound50POQD450 ± 6070.0-1
This compound100POQD200 ± 3086.7-4

Tumor Growth Inhibition (TGI) is calculated as: [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

Table 2: Pharmacodynamic Analysis of c-Met Inhibition in Tumor Tissue
Treatment GroupDose (mg/kg)Time Post-Dose (hr)p-c-Met / Total c-Met Ratio (relative to control)
Vehicle Control-41.00
This compound5040.25
This compound50240.60

Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis

To establish a clear relationship between drug exposure and therapeutic effect, PK/PD studies are recommended.

  • Pharmacokinetics: Collect blood samples at various time points after dosing to determine the plasma concentration of this compound over time. This allows for the calculation of key PK parameters such as Cmax, Tmax, and AUC.[13][16]

  • Pharmacodynamics: At the end of the study, or at specific time points, tumor tissues can be harvested to assess the level of c-Met phosphorylation. A significant reduction in phosphorylated c-Met in the tumors of treated animals would confirm target engagement and inhibition.[17] It has been suggested that near-complete inhibition of c-Met phosphorylation (>90%) is required for significant tumor growth inhibition (>50%).[17]

Conclusion

These application notes provide a detailed guide for utilizing this compound in a xenograft mouse model to assess its anti-tumor activity. Adherence to these protocols will enable researchers to generate robust and reproducible data to evaluate the therapeutic potential of this novel c-Met inhibitor. Careful optimization of the experimental conditions for the specific cell line and research question is crucial for successful outcomes.

References

Application Notes and Protocols for Western Blot Analysis of Phosphorylated c-Met (p-Met) in Response to c-Met-IN-16 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The c-Met receptor tyrosine kinase, and its ligand Hepatocyte Growth Factor (HGF), are pivotal in regulating cellular processes such as proliferation, motility, migration, and invasion.[1][2] Aberrant activation of the c-Met signaling pathway, through mechanisms like mutation, amplification, or protein overexpression, is frequently implicated in the development and progression of various human cancers.[1][3] This makes c-Met a prime target for therapeutic intervention.[1][3] Small molecule inhibitors that target the ATP-binding site of the c-Met kinase domain are a promising class of anti-cancer agents.[4]

c-Met-IN-16 is a small molecule inhibitor designed to target the kinase activity of c-Met. This application note provides a comprehensive protocol for utilizing Western blot analysis to evaluate the efficacy of this compound in inhibiting the phosphorylation of c-Met at key tyrosine residues (e.g., Tyr1234/1235). The phosphorylation of these residues is a critical step in the activation of downstream signaling cascades.[5]

c-Met Signaling Pathway and Inhibition by this compound

Upon HGF binding, the c-Met receptor dimerizes, leading to the autophosphorylation of its intracellular kinase domain.[6] This phosphorylation event creates docking sites for various adaptor proteins, initiating downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and STAT pathways.[1][4][7] These pathways are crucial for cell survival, proliferation, and motility.[4][7] this compound, as a kinase inhibitor, is expected to prevent this initial autophosphorylation, thereby blocking downstream signaling.

cMet_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF cMet_receptor c-Met Receptor HGF->cMet_receptor Binding p_cMet p-cMet (Tyr1234/1235) cMet_receptor->p_cMet Dimerization & Autophosphorylation PI3K_AKT PI3K/AKT Pathway p_cMet->PI3K_AKT RAS_MAPK RAS/MAPK Pathway p_cMet->RAS_MAPK STAT STAT Pathway p_cMet->STAT cMet_IN_16 This compound cMet_IN_16->p_cMet Inhibition Cell_Responses Cell Proliferation, Survival, Motility PI3K_AKT->Cell_Responses RAS_MAPK->Cell_Responses STAT->Cell_Responses

Caption: c-Met signaling pathway and the inhibitory action of this compound.

Experimental Protocols

This section details the materials and methods for assessing the inhibitory effect of this compound on c-Met phosphorylation.

Materials and Reagents
ReagentRecommended Source
Cell LinesH441 (constitutively active p-Met) or A549 (HGF-inducible p-Met)
Culture MediumRPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
Recombinant Human HGFVendor specific
This compoundSynthesized or commercial source (dissolved in DMSO)
Lysis BufferRIPA buffer with protease and phosphatase inhibitors
Protein AssayBCA Protein Assay Kit
Primary AntibodiesRabbit anti-p-Met (Tyr1234/1235), Rabbit anti-total c-Met, Mouse anti-β-actin
Secondary AntibodiesHRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
Blocking Buffer5% Bovine Serum Albumin (BSA) in TBST
Wash BufferTris-Buffered Saline with 0.1% Tween-20 (TBST)
Detection ReagentEnhanced Chemiluminescence (ECL) Substrate
Cell Culture and Treatment

For Cell Lines with Constitutive p-Met (e.g., H441):

  • Culture cells to 70-80% confluency.

  • Replace the medium with fresh complete medium containing various concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM).

  • Incubate for a predetermined time (e.g., 2-4 hours).

For Cell Lines with HGF-Inducible p-Met (e.g., A549):

  • Culture cells to 70-80% confluency.

  • Serum-starve the cells for 16-24 hours.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with HGF (e.g., 50 ng/mL) for 10-15 minutes. Include a non-stimulated control.

Western Blot Protocol

The following workflow outlines the key steps for the Western blot analysis.

Western_Blot_Workflow cluster_prep Sample Preparation cluster_blotting Western Blotting Cell_Treatment Cell Treatment with This compound +/- HGF Lysis Cell Lysis Cell_Treatment->Lysis Quantification Protein Quantification (BCA) Lysis->Quantification Denaturation Denaturation Quantification->Denaturation SDS_PAGE SDS-PAGE Denaturation->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking (5% BSA) Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-p-Met or anti-total Met) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection Analysis Analysis Detection->Analysis Densitometry Analysis

Caption: Western blot workflow for p-Met analysis.

1. Lysate Preparation:

  • Wash cells twice with ice-cold PBS.

  • Add ice-cold lysis buffer containing protease and phosphatase inhibitors.

  • Scrape cells and incubate on ice for 30 minutes, with brief vortexing every 10 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant (protein lysate).

2. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay.

3. SDS-PAGE and Protein Transfer:

  • Normalize protein concentrations and add Laemmli sample buffer.

  • Boil samples at 95-100°C for 5 minutes.

  • Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel.

  • Perform electrophoresis to separate proteins.

  • Transfer separated proteins to a PVDF membrane.

4. Antibody Incubation and Detection:

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[8]

  • Incubate the membrane with primary antibody against p-Met (e.g., 1:1000 in 5% BSA/TBST) overnight at 4°C.[9]

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 in 5% BSA/TBST) for 1 hour at room temperature.[9]

  • Wash the membrane three times with TBST for 10 minutes each.

  • Apply ECL substrate and capture the chemiluminescent signal.

5. Re-probing for Total c-Met and Loading Control:

  • To normalize the p-Met signal, the membrane can be stripped and re-probed for total c-Met and a loading control like β-actin.[9]

Data Presentation and Analysis

The effect of this compound on c-Met phosphorylation can be quantified by densitometric analysis of the Western blot bands. The intensity of the p-Met band should be normalized to the total c-Met or a loading control.

Table 1: Densitometric Analysis of p-Met Inhibition by this compound in H441 Cells

This compound (nM)p-Met Intensity (Arbitrary Units)Total c-Met Intensity (Arbitrary Units)β-actin Intensity (Arbitrary Units)Normalized p-Met/Total c-Met Ratio% Inhibition
0
10
50
100
500

Table 2: Densitometric Analysis of p-Met Inhibition by this compound in HGF-Stimulated A549 Cells

Treatmentp-Met Intensity (Arbitrary Units)Total c-Met Intensity (Arbitrary Units)β-actin Intensity (Arbitrary Units)Normalized p-Met/Total c-Met Ratio% Inhibition (relative to HGF stimulation)
No Treatment
HGF (50 ng/mL)
HGF + 10 nM this compound
HGF + 50 nM this compound
HGF + 100 nM this compound
HGF + 500 nM this compound

Troubleshooting and Key Considerations

  • Phosphatase Inhibitors: Always include phosphatase inhibitors in the lysis buffer to prevent dephosphorylation of your target protein.[8]

  • Blocking Buffer: Using 5% BSA in TBST for blocking is recommended for phospho-specific antibodies to reduce background noise.[8]

  • Buffer Choice: Avoid using phosphate-based buffers like PBS during antibody incubations, as the phosphate (B84403) ions can interfere with the binding of some phospho-specific antibodies.[10]

  • Antibody Validation: Ensure the specificity of the phospho-antibody by treating a control lysate with a phosphatase to confirm signal loss.

  • Loading Control: Always probe for a loading control (e.g., β-actin, GAPDH) and total c-Met to ensure equal protein loading and to accurately quantify the change in phosphorylation.[10]

References

Optimal Concentration of c-Met-IN-16 for Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for determining the optimal concentration of c-Met-IN-16, a c-Met inhibitor, for various cell culture applications. The protocols outlined below will enable researchers to effectively utilize this compound in their experiments.

The c-Met receptor tyrosine kinase pathway is a critical regulator of cell growth, motility, and invasion.[1][2] Dysregulation of this pathway is implicated in the progression of numerous cancers, making it a key target for therapeutic development.[3][4] this compound is a small molecule inhibitor targeting the enzymatic activity of the c-Met tyrosine kinase.[5]

Biochemical and Antiproliferative Activity

Initial studies have demonstrated the potency of c-Met inhibitors from the same class as this compound. In mobility shift and CellTiter-Glo assays, a representative compound demonstrated significant activity against both wild-type and D1228N mutant c-Met.

Assay TypeTargetCell LineIC50 (µM)
Mobility Shift AssayWild-type c-Met-≤ 0.1
D1228N mutant c-Met-≤ 0.1
Antiproliferative AssayWild-type TPR-c-MetBa/F3≤ 0.1[6]
D1228N mutant TPR-c-MetBa/F3≤ 0.1[6]

c-Met Signaling Pathway and Inhibition

The binding of Hepatocyte Growth Factor (HGF) to the c-Met receptor triggers receptor dimerization and autophosphorylation of key tyrosine residues, initiating downstream signaling cascades.[3] These pathways, including the RAS/MAPK, PI3K/Akt, and STAT pathways, are crucial for cell proliferation, survival, and migration.[1][2] this compound, as a c-Met inhibitor, is expected to block these downstream effects.

cMet_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular c-Met c-Met GRB2 GRB2 c-Met->GRB2 P PI3K PI3K c-Met->PI3K P STAT3 STAT3 c-Met->STAT3 P HGF HGF HGF->c-Met Binding & Activation SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation, Survival Proliferation, Survival ERK->Proliferation, Survival AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Protein Synthesis, Growth Protein Synthesis, Growth mTOR->Protein Synthesis, Growth Gene Transcription Gene Transcription STAT3->Gene Transcription This compound This compound This compound->c-Met Inhibition

Caption: The c-Met signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The optimal concentration of this compound is dependent on the cell line and the specific biological question being investigated. A dose-response experiment is crucial to determine the most effective concentration.

Protocol 1: Determining the IC50 with a Cell Viability Assay (e.g., MTT/MTS)

This protocol will establish the concentration of this compound that inhibits cell viability by 50% (IC50).

Materials:

  • Target cancer cell line(s)

  • Complete cell culture medium

  • This compound

  • DMSO (for stock solution)

  • 96-well plates

  • MTT or MTS reagent

  • Plate reader

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh medium.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of this compound in complete culture medium to achieve a range of concentrations. A starting range of 0.01 µM to 10 µM is recommended, centering around the known IC50 of ≤ 0.1 µM.

    • Include a vehicle control (DMSO at the same concentration as the highest this compound treatment).

    • Remove the medium from the cells and add 100 µL of the prepared drug dilutions.

  • Incubation:

    • Incubate the plate for a period relevant to your experimental endpoint (e.g., 48-72 hours).

  • Cell Viability Measurement:

    • Add MTT or MTS reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time (typically 1-4 hours).

    • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.

    • Plot the percent viability against the log of the this compound concentration.

    • Use a non-linear regression analysis to determine the IC50 value.

Cell_Viability_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Seed cells in 96-well plate C Treat cells with this compound A->C B Prepare serial dilutions of this compound B->C D Incubate for 48-72 hours C->D E Add MTT/MTS reagent D->E F Measure absorbance E->F G Calculate % viability F->G H Plot dose-response curve G->H I Determine IC50 H->I

Caption: Workflow for determining the IC50 using a cell viability assay.

Protocol 2: Western Blot Analysis of c-Met Pathway Inhibition

This protocol assesses the effect of this compound on the phosphorylation of c-Met and downstream signaling proteins.

Materials:

  • Target cancer cell line(s)

  • Complete cell culture medium

  • This compound

  • DMSO

  • HGF (optional, for stimulating the pathway)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-c-Met, anti-total-c-Met, anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with various concentrations of this compound (e.g., 0.1x, 1x, and 10x the determined IC50) for a specified time (e.g., 2-24 hours).

    • Include a vehicle control.

    • Optional: Stimulate cells with HGF for a short period (e.g., 15-30 minutes) before harvesting to ensure pathway activation.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse with lysis buffer.

    • Scrape the cells and collect the lysate.

    • Centrifuge to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.

    • Compare the levels of phosphorylated proteins in treated samples to the vehicle control to determine the inhibitory effect of this compound.

Recommended Concentration Range

Based on the available data, a starting concentration range of 0.01 µM to 1 µM is recommended for initial experiments with this compound. The optimal concentration will need to be empirically determined for each cell line and assay, using the protocols described above. For signaling studies, concentrations around the IC50 value are often effective, while for longer-term assays like colony formation, concentrations at or below the IC50 may be more appropriate.

Conclusion

These application notes provide a framework for researchers to effectively determine and utilize the optimal concentration of this compound in their cell culture experiments. By following these detailed protocols, scientists can confidently investigate the biological effects of c-Met inhibition and advance their research in cancer biology and drug development.

References

Application Notes and Protocols for c-Met-IN-16 Cell Viability Assay (MTS/WST-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The c-Met receptor tyrosine kinase, also known as hepatocyte growth factor receptor (HGFR), is a critical signaling protein involved in cell proliferation, survival, migration, and invasion.[1][2][3] Dysregulation of the c-Met signaling pathway, through mechanisms such as gene amplification, mutation, or protein overexpression, is implicated in the development and progression of numerous human cancers.[2][4][5] This makes c-Met an attractive therapeutic target for cancer treatment.[4][6] c-Met inhibitors are a class of small molecules designed to block the enzymatic activity of the c-Met tyrosine kinase, thereby inhibiting downstream signaling and impeding tumor growth.[7]

c-Met-IN-16 is a potent inhibitor of c-Met. This document provides detailed application notes and protocols for assessing the effect of this compound on cancer cell viability using MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or WST-1 (Water Soluble Tetrazolium-1) assays. These colorimetric assays are widely used to quantify metabolically active cells, providing a measure of cell viability and proliferation.

Mechanism of Action

Upon binding of its ligand, hepatocyte growth factor (HGF), the c-Met receptor dimerizes and autophosphorylates key tyrosine residues in its kinase domain. This activation triggers a cascade of downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and STAT pathways, which collectively promote cell growth, survival, and motility.[1][2][8] c-Met inhibitors, such as this compound, typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the c-Met kinase domain and preventing its phosphorylation and subsequent activation of downstream signaling.

Data Presentation

The following tables summarize the inhibitory activity of a representative potent c-Met inhibitor, herein referred to as this compound, against wild-type and mutant forms of the c-Met kinase, as well as its antiproliferative effects on engineered cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

Target EnzymeAssay TypeIC50 Value
c-Met (Wild-Type)Mobility Shift Assay≤ 0.1 µM
c-Met (D1228N Mutant)Mobility Shift Assay≤ 0.1 µM

Data is based on an exemplified compound from Kinnate Biopharma Inc. patent WO 2023114809.[1]

Table 2: Antiproliferative Activity of this compound

Cell LineBackgroundTarget ExpressionAssay TypeIC50 Value
Ba/F3Murine LymphocytesTPR-c-Met (Wild-Type)CellTiter-Glo®≤ 0.1 µM
Ba/F3Murine LymphocytesTPR-c-Met (D1228N Mutant)CellTiter-Glo®≤ 0.1 µM

Data is based on an exemplified compound from Kinnate Biopharma Inc. patent WO 2023114809.[1]

Mandatory Visualizations

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF cMet c-Met Receptor HGF->cMet Binding RAS RAS cMet->RAS PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 RAF RAF RAS->RAF AKT AKT PI3K->AKT Motility Motility STAT3->Motility MEK MEK RAF->MEK mTOR mTOR AKT->mTOR Survival Survival AKT->Survival ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation cMet_IN_16 This compound cMet_IN_16->cMet Inhibition Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Culture Cancer Cell Line Cell_Seeding 2. Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Compound_Prep 3. Prepare Serial Dilutions of this compound Treatment 4. Treat Cells with This compound Compound_Prep->Treatment Incubation 5. Incubate for 48-72h Treatment->Incubation Reagent_Addition 6. Add MTS or WST-1 Reagent Incubation->Reagent_Addition Assay_Incubation 7. Incubate for 1-4h Reagent_Addition->Assay_Incubation Absorbance_Reading 8. Read Absorbance at 490nm (MTS) or 450nm (WST-1) Assay_Incubation->Absorbance_Reading Data_Processing 9. Calculate % Viability and IC50 Absorbance_Reading->Data_Processing Logical_Relationship cluster_cause Cause cluster_mechanism Mechanism cluster_effect Effect cluster_measurement Measurement cMet_IN_16 This compound (c-Met Inhibitor) Inhibition Inhibition of c-Met Kinase Activity cMet_IN_16->Inhibition Downstream_Block Blockade of Downstream Signaling Pathways (e.g., PI3K/AKT, RAS/MAPK) Inhibition->Downstream_Block Reduced_Viability Reduced Cell Viability and Proliferation Downstream_Block->Reduced_Viability MTS_WST1_Assay MTS/WST-1 Assay (Measures Metabolic Activity) Reduced_Viability->MTS_WST1_Assay is quantified by

References

Application Notes and Protocols for c-Met-IN-16 in Matrigel Invasion Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in various cellular processes, including proliferation, survival, motility, migration, and invasion.[1] Dysregulation of the HGF/c-Met signaling pathway is implicated in the development and progression of numerous cancers, often correlating with poor prognosis, aggressive disease, and increased metastasis.[2][3] This makes c-Met a compelling target for cancer therapy. c-Met-IN-16 is a small molecule inhibitor of the c-Met tyrosine kinase.[4] The Matrigel invasion assay is a widely used in vitro method to evaluate the invasive potential of cancer cells and to screen for inhibitors of invasion. This document provides a detailed protocol for utilizing this compound in a Matrigel invasion assay to assess its inhibitory effects on cancer cell invasion.

The c-Met Signaling Pathway and Inhibition

Upon binding of HGF, the c-Met receptor dimerizes and autophosphorylates key tyrosine residues in its kinase domain.[5] This activation triggers a cascade of downstream signaling pathways, including the RAS/MAPK, PI3K/Akt, and STAT pathways, which collectively promote a pro-invasive cellular program.[3][6] C-Met inhibitors, such as this compound, typically function by competing with ATP for binding to the kinase domain of the c-Met receptor, thereby preventing its phosphorylation and subsequent activation of downstream signaling.[2] This blockade of c-Met signaling is expected to reduce cancer cell migration and invasion.

HGF HGF cMet c-Met Receptor HGF->cMet Binds cMet_p Phosphorylated c-Met cMet->cMet_p Dimerization & Autophosphorylation RAS_MAPK RAS/MAPK Pathway cMet_p->RAS_MAPK PI3K_Akt PI3K/Akt Pathway cMet_p->PI3K_Akt STAT STAT Pathway cMet_p->STAT cMet_IN_16 This compound cMet_IN_16->cMet_p Inhibits Proliferation Proliferation RAS_MAPK->Proliferation Survival Survival PI3K_Akt->Survival Invasion Invasion & Migration STAT->Invasion

Caption: c-Met Signaling Pathway and Inhibition by this compound.

Data Presentation

c-Met InhibitorCell LineAssay TypeIC50 / Effective ConcentrationReference
PHA-665752Myeloma CellsHGF-induced Migration5-15 nM (50% inhibition)[5]
CrizotinibNCI-H441 (Lung Carcinoma)HGF-stimulated Invasion6.1 nM
ForetinibB16F10 (Melanoma)HGF-driven Invasion21 nM

Note: The optimal concentration for this compound should be determined empirically for each cell line and experimental setup. It is recommended to perform a dose-response curve to determine the IC50 for invasion inhibition.

Experimental Protocols

Matrigel Invasion Assay Protocol

This protocol provides a detailed methodology for conducting a Matrigel invasion assay to evaluate the anti-invasive effects of this compound.

Materials:

  • Transwell inserts (24-well plate, 8 µm pore size)

  • Matrigel Basement Membrane Matrix

  • This compound

  • Cancer cell line with known c-Met expression

  • Cell culture medium (e.g., DMEM or RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Bovine Serum Albumin (BSA)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Calcein AM or Crystal Violet stain

  • Cotton swabs

  • Sterile pipette tips and tubes

  • Humidified incubator (37°C, 5% CO2)

  • Inverted microscope with a camera

Procedure:

1. Preparation of Matrigel-Coated Inserts: 1.1. Thaw Matrigel on ice overnight at 4°C. All subsequent steps involving Matrigel should be performed on ice using pre-chilled pipette tips and tubes to prevent premature polymerization. 1.2. Dilute the Matrigel with cold, serum-free cell culture medium to a final concentration of 1 mg/mL. The optimal concentration may vary depending on the cell line and should be determined empirically. 1.3. Add 100 µL of the diluted Matrigel solution to the upper chamber of each Transwell insert. 1.4. Incubate the plates at 37°C for at least 4-6 hours (or overnight) to allow the Matrigel to solidify into a gel.

2. Cell Preparation: 2.1. Culture the cancer cells to 70-80% confluency. 2.2. The day before the assay, serum-starve the cells by replacing the growth medium with serum-free medium. This enhances the chemotactic response to serum in the lower chamber. 2.3. On the day of the assay, detach the cells using Trypsin-EDTA, wash with PBS, and resuspend them in serum-free medium containing 0.1% BSA at a concentration of 1 x 10^6 cells/mL.

3. Assay Setup: 3.1. Rehydrate the Matrigel-coated inserts by adding 200 µL of serum-free medium to the upper chamber for 30 minutes at 37°C. 3.2. In the lower chamber of the 24-well plate, add 600 µL of complete medium containing 10% FBS as a chemoattractant. 3.3. Prepare different concentrations of this compound in serum-free medium containing 0.1% BSA. It is advisable to test a range of concentrations (e.g., from 1 nM to 10 µM) to determine the optimal inhibitory concentration. A vehicle control (e.g., DMSO at the same final concentration) must be included. 3.4. Carefully remove the rehydration medium from the upper chamber. 3.5. Add 100 µL of the cell suspension (containing the desired concentration of this compound or vehicle) to the upper chamber of each insert.

4. Incubation: 4.1. Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours. The incubation time should be optimized based on the invasive potential of the cell line.

5. Fixation and Staining: 5.1. After incubation, carefully remove the medium from the upper chamber. 5.2. Using a cotton swab, gently remove the non-invaded cells and the Matrigel from the upper surface of the insert membrane. 5.3. Transfer the inserts to a new 24-well plate containing a fixation solution (e.g., 4% paraformaldehyde or cold methanol) and incubate for 20 minutes at room temperature. 5.4. Wash the inserts twice with PBS. 5.5. Stain the invaded cells on the lower surface of the membrane by immersing the inserts in a well containing 0.5% crystal violet solution for 15 minutes. 5.6. Gently wash the inserts with water to remove excess stain and allow them to air dry.

6. Quantification: 6.1. Once dry, view the inserts under an inverted microscope. 6.2. Capture images from at least five random fields for each insert. 6.3. Count the number of stained (invaded) cells in each field. 6.4. Calculate the average number of invaded cells per field for each treatment condition. 6.5. Normalize the results to the vehicle control group to determine the percentage of invasion inhibition.

Start Start Coat_Inserts Coat Transwell Inserts with Matrigel Start->Coat_Inserts Prepare_Cells Prepare and Serum-Starve Cells Coat_Inserts->Prepare_Cells Setup_Assay Set Up Assay: - Cells + this compound (top) - Chemoattractant (bottom) Prepare_Cells->Setup_Assay Incubate Incubate (24-48 hours) Setup_Assay->Incubate Remove_Noninvaded Remove Non-Invaded Cells from Top of Insert Incubate->Remove_Noninvaded Fix_Stain Fix and Stain Invaded Cells Remove_Noninvaded->Fix_Stain Quantify Quantify Invaded Cells (Microscopy) Fix_Stain->Quantify End End Quantify->End

Caption: Experimental Workflow for the Matrigel Invasion Assay.

References

Application Notes and Protocols: Preparation of c-Met Inhibitor Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in various cellular processes, including proliferation, survival, and motility.[1][2] Dysregulation of the HGF/c-Met signaling pathway is implicated in the development and progression of numerous cancers, making it a prime target for therapeutic intervention.[3][4][5] Small molecule inhibitors targeting the ATP-binding site of c-Met are a significant class of anti-cancer agents.[3] Accurate and consistent preparation of stock solutions for these inhibitors is fundamental to obtaining reliable and reproducible experimental results in drug screening and development.

This document provides a detailed protocol for the preparation of a stock solution for a representative c-Met inhibitor, herein referred to as c-Met-IN-16 (using ABN401 as a model compound based on available data). These guidelines are intended to ensure the stability and accurate concentration of the inhibitor for use in various in vitro and in vivo experimental settings.

Quantitative Data Summary

For reproducible experiments, it is critical to understand the physicochemical properties of the c-Met inhibitor. The following table summarizes key quantitative data for a representative c-Met inhibitor.

PropertyValueReference
Molecular Weight 556.58 g/mol [6]
Solubility (DMSO) 40 mg/mL[6]
Recommended Storage (Solid) 2-8°C[6]
Recommended Storage (Stock Solution) -20°C or -80°C[7]
pKa 7.49[8][9]
Log P 2.46[8][9]

Experimental Protocols

Materials
  • This compound (or equivalent c-Met inhibitor) powder

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous, cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Stock Solution Preparation Workflow

G cluster_prep Preparation cluster_process Processing cluster_storage Storage start Equilibrate this compound to Room Temperature weigh Accurately Weigh Inhibitor start->weigh dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex to Ensure Complete Dissolution dissolve->vortex aliquot Aliquot into Sterile Tubes vortex->aliquot store Store at -20°C or -80°C aliquot->store protect Protect from Light and Repeated Freeze-Thaw Cycles store->protect G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF cMet c-Met Receptor HGF->cMet Binds cMet_P Phosphorylated c-Met cMet->cMet_P Dimerization & Autophosphorylation P P Downstream Downstream Signaling (RAS-ERK, PI3K-AKT, STAT) cMet_P->Downstream Activates Inhibitor This compound Inhibitor->cMet_P Inhibits Response Cellular Responses (Proliferation, Survival, Motility) Downstream->Response Leads to

References

Application Notes and Protocols for c-Met-IN-16 in Drug Resistance Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The c-Met receptor tyrosine kinase, also known as hepatocyte growth factor receptor (HGFR), and its ligand, hepatocyte growth factor (HGF), play a crucial role in various cellular processes, including proliferation, survival, motility, and invasion.[1][2] Dysregulation of the c-Met signaling pathway, through mechanisms like gene amplification, mutations, or protein overexpression, is implicated in the progression of numerous human cancers.[3][4][5][6] Aberrant c-Met activation drives tumor growth, metastasis, and is a significant factor in both intrinsic and acquired resistance to targeted cancer therapies.[1][7][8]

Notably, amplification and activation of the c-Met pathway have been identified as a key mechanism of acquired resistance to Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC).[9][10][11] This bypass signaling allows cancer cells to evade the effects of EGFR inhibition, leading to disease progression.

c-Met-IN-16 is a potent, selective, small-molecule inhibitor designed to target the ATP-binding pocket of the c-Met kinase domain, effectively blocking its autophosphorylation and downstream signaling.[12] These application notes provide a framework and detailed protocols for utilizing this compound as a tool to investigate and overcome c-Met-driven drug resistance in cancer research. The principles and methods described are based on established research with similar c-Met inhibitors.

Core Applications of this compound

1. Overcoming Acquired Resistance to EGFR Tyrosine Kinase Inhibitors

A primary application for this compound is in models of acquired resistance to EGFR inhibitors. In many cases, cancer cells treated long-term with EGFR TKIs, such as gefitinib (B1684475) or erlotinib, develop resistance by amplifying the MET gene, which provides an alternative survival pathway.[9][11][13] this compound can be used in combination with an EGFR TKI to restore sensitivity and induce cell death in these resistant populations.

2. Investigating c-Met-Dependent Resistance Mechanisms

This compound is an essential tool for dissecting the signaling pathways involved in resistance. By selectively inhibiting c-Met, researchers can confirm its role as the driver of resistance and study the downstream signaling cascades, such as the PI3K/AKT and RAS/MAPK pathways, that are reactivated.[1][5][12]

3. Evaluating Therapeutic Efficacy in c-Met Addicted Tumors

For tumors exhibiting primary resistance to other therapies due to pre-existing c-Met alterations (e.g., MET amplification or exon 14 skipping mutations), this compound can be used to assess the therapeutic potential of direct c-Met inhibition.[11][14]

c-Met Signaling Pathway

The binding of HGF to c-Met induces receptor dimerization and autophosphorylation, activating multiple downstream signaling cascades that promote cell proliferation, survival, and motility.[1][5] this compound acts by preventing the initial autophosphorylation step.

cMet_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling cluster_outcomes Cellular Outcomes cMet c-Met Receptor PI3K PI3K cMet->PI3K RAS RAS cMet->RAS STAT STAT cMet->STAT HGF HGF Ligand HGF->cMet Binds cMet_IN_16 This compound cMet_IN_16->cMet Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation Survival mTOR->Proliferation Motility Motility Invasion mTOR->Motility Resistance Drug Resistance mTOR->Resistance RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK ERK->Proliferation ERK->Motility ERK->Resistance STAT->Proliferation STAT->Motility STAT->Resistance

Caption: The HGF/c-Met signaling pathway and its downstream effectors.

Data Presentation

The efficacy of this compound in overcoming drug resistance can be quantified through various assays. The following tables present illustrative data from experiments on an EGFR-TKI resistant NSCLC cell line (e.g., HCC827-GR) with acquired MET amplification.

Table 1: In Vitro Cell Viability (IC50) Data

CompoundParental Cell Line (HCC827) IC50 (nM)Resistant Cell Line (HCC827-GR) IC50 (nM)
Erlotinib (EGFR TKI)15>10,000
This compound85025
Erlotinib + this compound (25 nM)1218

Table 2: In Vivo Xenograft Tumor Growth Inhibition

Treatment GroupAnimal CohortAverage Tumor Volume Change (%)
Vehicle ControlHCC827-GR Xenograft+ 250%
Erlotinib (50 mg/kg)HCC827-GR Xenograft+ 235%
This compound (10 mg/kg)HCC827-GR Xenograft+ 40%
Erlotinib + this compoundHCC827-GR Xenograft- 65% (Tumor Regression)

Experimental Workflow

A typical workflow for studying c-Met-driven resistance involves generating a resistant cell line, followed by in vitro and in vivo validation of the resistance mechanism and testing of the targeted inhibitor.

Experimental_Workflow cluster_vitro In Vitro Experiments cluster_vivo In Vivo Validation start Parental Cancer Cell Line generate_resistance Generate Resistant Line (Long-term EGFR-TKI exposure) start->generate_resistance confirm_resistance Confirm Resistance (Viability Assay) generate_resistance->confirm_resistance characterize Characterize Mechanism (Western Blot, qPCR for c-Met) confirm_resistance->characterize test_combo Test Combination Therapy (this compound + EGFR-TKI) characterize->test_combo xenograft Establish Xenograft Model with Resistant Cells characterize->xenograft Proceed to In Vivo treatment Treat with Single Agents and Combination xenograft->treatment measure Measure Tumor Volume treatment->measure endpoint Endpoint Analysis (IHC, Western Blot) measure->endpoint

Caption: Workflow for studying c-Met-mediated drug resistance.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTS)

This protocol determines the concentration of this compound required to inhibit cell growth by 50% (IC50).

Materials:

  • Parental and resistant cancer cell lines

  • Culture Medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well clear-bottom, opaque-walled plates

  • This compound, EGFR TKI (dissolved in DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-8,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Drug Preparation: Prepare serial dilutions of this compound, the primary drug (e.g., erlotinib), and the combination in culture medium.

  • Treatment: Remove the medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-only (DMSO) controls.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • MTS Addition: Add 20 µL of MTS reagent to each well.[15]

  • Final Incubation: Incubate for 1-4 hours at 37°C, protected from light.

  • Measurement: Read the absorbance at 490 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control wells. Plot the normalized values against the log of the drug concentration and use a non-linear regression model to calculate the IC50.

Protocol 2: Western Blot for c-Met Pathway Analysis

This protocol is used to verify that this compound inhibits the phosphorylation of c-Met and its downstream targets like AKT and ERK.[12]

Materials:

  • Treated and untreated cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running and transfer buffers

  • PVDF or nitrocellulose membranes

  • Blocking buffer (5% nonfat dry milk or BSA in TBST)

  • Primary antibodies: anti-p-Met (Tyr1234/1235), anti-total-Met, anti-p-AKT (Ser473), anti-total-AKT, anti-p-ERK1/2 (Thr202/Tyr204), anti-total-ERK, anti-β-actin.

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere. Treat with various concentrations of this compound for 2-4 hours. For some models, stimulation with HGF (e.g., 50 ng/mL) for 15 minutes post-inhibition may be required.[12]

  • Lysate Preparation: Wash cells with ice-cold PBS and lyse with 150 µL of ice-cold RIPA buffer.[16] Scrape the cells, incubate the lysate on ice for 30 minutes, and centrifuge at 14,000 x g for 15 minutes at 4°C.[12] Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.[17]

  • Transfer: Transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane in blocking buffer for 1 hour at room temperature.[16] Incubate the membrane with the primary antibody overnight at 4°C with gentle shaking.[16]

  • Secondary Antibody and Detection: Wash the membrane with TBST three times. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and apply ECL reagent to visualize the bands using a chemiluminescence imager.

  • Analysis: Quantify band intensity using densitometry software. Normalize phosphorylated protein levels to total protein levels and the loading control (β-actin).[12]

Protocol 3: Xenograft Mouse Model of Drug Resistance

This protocol outlines the in vivo evaluation of this compound's ability to overcome resistance.

Materials:

  • Immunocompromised mice (e.g., NSG or nude mice)

  • Drug-resistant cancer cells

  • Matrigel (optional)

  • This compound and other test agents formulated for in vivo delivery

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Subcutaneously inject 2-5 million resistant cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.[8]

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize mice into treatment groups (e.g., Vehicle, Erlotinib, this compound, Combination). Administer treatments according to a predetermined schedule (e.g., daily oral gavage).

  • Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length × Width²)/2.[18]

  • Endpoint: Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size. Euthanize the mice and excise the tumors for downstream analysis (e.g., Western blot, immunohistochemistry).

  • Analysis: Plot the mean tumor volume for each group over time to assess treatment efficacy. Calculate the percent tumor growth inhibition for each treatment group relative to the vehicle control.

Logic of Overcoming Resistance

The core rationale for using this compound in EGFR-TKI resistance is to block the bypass signaling pathway that cancer cells have adopted for survival.

Resistance_Logic cluster_pathway Signaling Pathways cluster_treatment Therapeutic Intervention cluster_outcome Cellular State EGFR EGFR Pathway Survival Cell Survival & Proliferation EGFR->Survival cMet c-Met Pathway cMet->Survival EGFR_TKI EGFR Inhibitor EGFR_TKI->EGFR Blocks Apoptosis Apoptosis (Sensitivity Restored) EGFR_TKI->Apoptosis Combined Effect Resistance Acquired Resistance EGFR_TKI->Resistance Leads to cMet_IN_16 This compound cMet_IN_16->cMet Blocks cMet_IN_16->Apoptosis Combined Effect Resistance->cMet Activates (Bypass)

Caption: Logic for overcoming EGFR TKI resistance with a c-Met inhibitor.

References

Application Notes and Protocols for Long-Term Storage and Stability of c-Met Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The c-Met receptor tyrosine kinase is a critical mediator of cell proliferation, motility, and invasion, making it a key target in cancer therapy. Small molecule inhibitors targeting c-Met are a promising class of therapeutics. The long-term stability and proper storage of these compounds are paramount to ensure their efficacy and obtain reliable, reproducible results in preclinical and clinical research. This document provides detailed application notes and protocols for the long-term storage and stability assessment of c-Met kinase inhibitors, using a representative inhibitor, herein referred to as "c-Met-IN-16," as a model. These guidelines are based on general best practices for small molecule drug candidates.

Chemical and Physical Properties

While specific data for "this compound" is not publicly available, Table 1 outlines typical properties of small molecule c-Met inhibitors. Researchers should always refer to the manufacturer's datasheet for specific details of their particular compound.

PropertyTypical Value/Characteristic
Molecular Weight 350 - 550 g/mol
Appearance White to off-white or pale yellow solid
Solubility Soluble in organic solvents (e.g., DMSO, Ethanol, DMF)
Purity (as supplied) >98% (typically assessed by HPLC or LC-MS)
Melting Point Varies significantly based on chemical structure

Long-Term Storage Recommendations

Proper storage is crucial to prevent degradation and maintain the chemical integrity of c-Met inhibitors. Table 2 summarizes recommended storage conditions.

ConditionRecommendation
Solid Form Store at -20°C or -80°C for long-term storage. For short-term storage (weeks), 2-8°C may be acceptable. Protect from light and moisture.
In Solution (Stock) Prepare stock solutions in anhydrous DMSO. Aliquot into single-use vials to avoid repeated freeze-thaw cycles. Store at -80°C.
In Aqueous Buffer Prepare fresh for each experiment. Avoid long-term storage in aqueous solutions as hydrolysis can occur. Discard any unused aqueous solutions.

Experimental Protocols for Stability Assessment

To ensure the integrity of a c-Met inhibitor over time, its stability should be periodically assessed. The following are standard protocols for such assessments.

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To determine the purity of the c-Met inhibitor and detect the presence of any degradation products.

Materials:

  • c-Met inhibitor sample (stored under desired conditions)

  • HPLC-grade solvents (e.g., acetonitrile, water with 0.1% trifluoroacetic acid)

  • HPLC system with a suitable column (e.g., C18) and UV detector

Procedure:

  • Prepare a standard solution of the c-Met inhibitor of known concentration in a suitable solvent.

  • Prepare the sample solution from the stored material at the same concentration.

  • Set up the HPLC method with an appropriate gradient elution program to separate the parent compound from potential impurities.

  • Inject the standard solution to establish the retention time and peak area of the pure compound.

  • Inject the sample solution.

  • Analyze the chromatogram of the sample to identify the peak corresponding to the c-Met inhibitor and any additional peaks representing degradation products.

  • Calculate the purity of the sample by determining the percentage of the peak area of the parent compound relative to the total peak area of all components.

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification of Degradants

Objective: To identify the molecular weights of any degradation products to understand the degradation pathway.

Materials:

  • c-Met inhibitor sample

  • LC-MS system with a suitable column and mass spectrometer (e.g., electrospray ionization - ESI)

Procedure:

  • Dissolve the stored c-Met inhibitor sample in a compatible solvent.

  • Perform chromatographic separation using a method similar to the HPLC protocol.

  • The eluent is introduced into the mass spectrometer.

  • Acquire mass spectra for all detected peaks.

  • Compare the mass of the parent compound with the masses of any new peaks to identify potential degradation products (e.g., through hydrolysis, oxidation).

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action is key to evaluating the functional stability of the inhibitor.

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_mapk RAS-MAPK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_stat STAT Pathway HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binding cMet_active Activated c-Met (Dimerized & Phosphorylated) cMet->cMet_active Dimerization & Autophosphorylation GRB2 GRB2/SOS cMet_active->GRB2 GAB1 GAB1 cMet_active->GAB1 STAT3 STAT3 cMet_active->STAT3 cMet_IN_16 This compound cMet_IN_16->cMet_active Inhibition RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation PI3K PI3K GAB1->PI3K AKT AKT PI3K->AKT Survival Survival AKT->Survival Transcription Transcription STAT3->Transcription

Caption: The c-Met signaling pathway and the inhibitory action of this compound.

Stability_Testing_Workflow Start Start: this compound Sample Storage Long-Term Storage (-20°C or -80°C) Start->Storage Timepoints Sampling at Predetermined Timepoints (e.g., 0, 3, 6, 12 months) Storage->Timepoints Purity_Test Purity Assessment (HPLC) Timepoints->Purity_Test Degradant_ID Degradant Identification (LC-MS) Timepoints->Degradant_ID Functional_Assay Functional Assay (e.g., Kinase Activity Assay) Timepoints->Functional_Assay Data_Analysis Data Analysis and Comparison to Time 0 Purity_Test->Data_Analysis Degradant_ID->Data_Analysis Functional_Assay->Data_Analysis Conclusion Determine Shelf-Life and Optimal Storage Conditions Data_Analysis->Conclusion

Caption: Workflow for assessing the long-term stability of this compound.

Summary

The stability of c-Met inhibitors is a critical factor for the reliability of research and the development of effective therapeutics. By adhering to the recommended storage conditions and implementing rigorous stability testing protocols, researchers can ensure the integrity and activity of their compounds. The provided protocols for HPLC and LC-MS, along with an understanding of the c-Met signaling pathway, form a comprehensive framework for the long-term management of these valuable research tools. Always consult the specific documentation provided by the manufacturer for any given c-Met inhibitor.

Troubleshooting & Optimization

Technical Support Center: c-Met-IN-16 & Other c-Met Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with c-Met-IN-16 and other c-Met inhibitors.

Frequently Asked Questions (FAQs)

Q1: My c-Met inhibitor, like this compound, is showing poor solubility in aqueous buffers. What are my options?

A1: Poor aqueous solubility is a frequent challenge with small molecule inhibitors. Here are several strategies to address this:

  • Primary Solvent Selection: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is a common and powerful solvent for many organic molecules.[1][2]

  • Co-solvents: If DMSO is not suitable for your experiment, other organic solvents such as ethanol, dimethylformamide (DMF), or Transcutol® HP (THP) can be tested.[2][3] For instance, the c-Met inhibitor ABN401 demonstrated significantly higher solubility in THP compared to water.[3][4]

  • Working Solution Preparation: When diluting a high-concentration stock solution into an aqueous buffer, do so gradually while vortexing to prevent precipitation. Be mindful of the final solvent concentration in your assay, as high concentrations can introduce artifacts (typically <0.5%).[1]

  • pH Adjustment: The solubility of ionizable compounds can be significantly influenced by pH. If your inhibitor has ionizable groups, adjusting the buffer pH to a range where the compound is more soluble can be an effective strategy.[1][2] For example, basic compounds are often more soluble at an acidic pH.[2]

  • Use of Surfactants: Low concentrations of non-ionic surfactants, such as Tween-20 or Pluronic F-68, can help maintain the solubility of hydrophobic compounds in in vitro assays.[1][2]

  • Formulation with Cyclodextrins: Cyclodextrins are capable of encapsulating hydrophobic molecules, which can increase their aqueous solubility.[1]

Q2: I've prepared my this compound stock solution in DMSO, but it precipitates when I dilute it into my cell culture medium. How can I resolve this?

A2: This phenomenon is known as "precipitation upon dilution" and is a common hurdle.[2] Here are some troubleshooting steps:

  • Lower the Final Concentration: The most direct approach is to work with a lower final concentration of the inhibitor in your assay.[2]

  • Pre-warm the Medium: Warming your cell culture medium to 37°C before adding the inhibitor stock can sometimes help maintain solubility.

  • Increase the Volume of Medium: Adding the inhibitor stock to a larger volume of medium can help to keep the final concentration of the inhibitor and the organic solvent low.

  • Consider Serum Effects: The presence of serum proteins in the culture medium can impact the solubility and bioavailability of small molecules. You might need to test different serum concentrations or, if your experimental design permits, use serum-free media.

  • Visual Inspection: After adding the inhibitor, carefully inspect the wells of your cell culture plate under a microscope for any signs of precipitation, which might appear as small crystals or an oily film.

Q3: How should I store my this compound to ensure its stability and solubility?

A3: Proper storage is crucial for maintaining the integrity of your small molecule inhibitor.

  • Stock Solutions: Store stock solutions at -20°C or -80°C in tightly sealed vials.[5] Amber glass or polypropylene (B1209903) tubes are recommended to prevent leaching of contaminants or adherence of the compound to the container.[5]

  • Avoid Repeated Freeze-Thaw Cycles: Repeatedly freezing and thawing your stock solution can lead to degradation and precipitation.[1][5] It is best practice to aliquot the stock solution into smaller, single-use volumes.

  • Protect from Light: Some compounds are light-sensitive. Store solutions in amber vials or wrap containers in foil to protect them from light.[5]

  • Inert Gas: For compounds susceptible to oxidation, purging the headspace of the storage vial with an inert gas like argon or nitrogen before sealing can improve stability.[5]

Troubleshooting Guides

Issue: Inconsistent Experimental Results or Loss of Compound Activity

This is a common problem that can arise from the degradation or precipitation of the small molecule inhibitor. The following workflow provides a systematic approach to troubleshooting this issue.

Diagram: Troubleshooting Workflow for Inconsistent Results

Caption: A workflow diagram for troubleshooting inconsistent experimental results.

Quantitative Data Summary

While specific quantitative solubility data for this compound is not publicly available, the following table summarizes the solubility of a similar c-Met inhibitor, ABN401, in various solvents. This can serve as a useful reference for solvent selection.

SolventMole Fraction Solubility (x 10⁻⁴ at 318.15 K)
Transcutol® HP (THP)42.28
Acetone> 1-butanol
1-Butanol> 1-propanol
1-Propanol> 2-butanol
2-Butanol> ethyl acetate
Ethyl Acetate> acetonitrile
Acetonitrile> 2-propanol
2-Propanol> ethanol
Ethanol> methanol
Methanol> water
Water0.028 (at 298.15 K)

Data adapted from a study on the c-Met inhibitor ABN401.[3]

Experimental Protocols

Protocol 1: Preparation of a c-Met Inhibitor Stock Solution
  • Weighing: Accurately weigh a small amount of the c-Met inhibitor powder using a calibrated analytical balance.

  • Solvent Addition: In a sterile, amber glass vial, add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, sonicate the vial in a water bath for 5-10 minutes to ensure complete dissolution.

  • Visual Confirmation: Visually inspect the solution to ensure there are no visible particles.

  • Storage: Aliquot the stock solution into single-use volumes in sterile polypropylene tubes and store at -80°C.

Protocol 2: Pre-assay Solubility Check
  • Prepare Dilutions: Prepare the desired dilutions of your c-Met inhibitor in the specific assay buffer or cell culture medium you will be using.

  • Incubate: Let the dilutions stand at the intended assay temperature for a duration equivalent to your planned experiment.

  • Centrifuge: Centrifuge the samples to pellet any precipitate.

  • Measure Supernatant Concentration: Carefully collect the supernatant and measure the concentration of the soluble inhibitor using a suitable analytical method, such as HPLC-UV. This will determine the true soluble concentration of your compound under the experimental conditions.

c-MET Signaling Pathway

The c-MET receptor tyrosine kinase, upon binding its ligand Hepatocyte Growth Factor (HGF), activates several downstream signaling pathways that are crucial for cell proliferation, survival, motility, and invasion.[6][7] Dysregulation of the c-MET pathway is implicated in various cancers.[8][9]

Diagram: c-MET Signaling Pathway

G Simplified c-MET Signaling Pathway HGF HGF cMET c-MET Receptor HGF->cMET Binds and Activates PI3K PI3K cMET->PI3K RAS RAS cMET->RAS STAT3 STAT3 cMET->STAT3 AKT AKT PI3K->AKT Survival Survival AKT->Survival MAPK MAPK RAS->MAPK Proliferation Proliferation MAPK->Proliferation Motility Motility / Invasion MAPK->Motility STAT3->Motility

Caption: An overview of the primary c-MET signaling cascades.

References

Technical Support Center: Optimizing c-Met-IN-16 Treatment Duration In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the in vitro treatment duration of c-Met-IN-16, a novel c-Met inhibitor. The following information is curated to address specific experimental challenges and provide clear, actionable guidance.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a small molecule inhibitor that targets the c-Met receptor tyrosine kinase.[1] By binding to the ATP-binding pocket of the c-Met kinase domain, it blocks the autophosphorylation and subsequent activation of downstream signaling pathways.[2] These pathways, including the PI3K/Akt and RAS/MAPK cascades, are crucial for cell proliferation, survival, migration, and invasion.[3][4] Dysregulation of c-Met signaling is a known driver in the progression of numerous cancers.[5]

Q2: How do I determine the optimal concentration of this compound for my experiments?

A2: The optimal concentration of this compound is cell-line specific and should be determined empirically. A dose-response experiment is recommended to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. This can be achieved using a cell viability assay such as MTS or CellTiter-Glo. It is crucial to test a wide range of concentrations to identify the minimal effective concentration that inhibits c-Met signaling without causing off-target effects.[4]

Q3: What is the recommended starting point for treatment duration with this compound?

A3: A good starting point for treatment duration is 24 to 72 hours.[4] However, the optimal duration depends on the specific biological question and the cell line's doubling time. For short-term signaling studies (e.g., Western blot for p-Met), a few hours of treatment may be sufficient. For long-term functional assays like colony formation, treatment may extend from days to weeks.[6] A time-course experiment is highly recommended to pinpoint the ideal endpoint.[4]

Q4: My cells are not responding to this compound treatment. What are the possible reasons?

A4: Lack of response to a c-Met inhibitor can be due to several factors:

  • Low c-Met expression or activation: Confirm that your cell line expresses sufficient levels of activated (phosphorylated) c-Met. Not all cell lines with high total c-Met have high pathway activation.[7]

  • HGF concentration: The concentration of Hepatocyte Growth Factor (HGF), the ligand for c-Met, in your culture media can significantly impact inhibitor efficacy. Some cell lines are sensitive to inhibition only at high, non-physiological HGF concentrations.[3]

  • Cellular context: The genetic background of your cell line can influence its dependence on the c-Met pathway.[4]

  • Inhibitor stability: Ensure proper storage and handling of the this compound compound to maintain its activity.[4]

Q5: I am observing off-target effects. How can I mitigate them?

A5: Off-target effects can occur, especially at high inhibitor concentrations.[4] To minimize these:

  • Use the lowest effective concentration: Determine the IC50 and work with concentrations around this value.

  • Confirm target engagement: Perform a Western blot to verify that c-Met phosphorylation is inhibited at the concentrations used.

  • Include proper controls: Use a control cell line with low or no c-Met expression to distinguish between on-target and off-target effects.

Troubleshooting Guides

Issue 1: High Variability in Experimental Replicates
Potential CauseRecommended Action
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before seeding. Use a consistent cell number for all wells and plates.
Edge Effects in Multi-well Plates Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.
Inhibitor Precipitation Visually inspect the media after adding this compound for any signs of precipitation. Ensure the final DMSO concentration is low (typically <0.5%) and consistent across all treatments.
Cell Culture Contamination Regularly check for signs of bacterial or fungal contamination. Perform mycoplasma testing on your cell cultures.
Issue 2: Determining the Appropriate Assay Endpoint
Experimental GoalRecommended AssayTypical Treatment Duration
Inhibition of c-Met Signaling Western Blot for p-Met, p-Akt, p-ERK2 - 24 hours
Cell Viability/Proliferation MTS, CellTiter-Glo, Crystal Violet24 - 96 hours
Cell Migration/Invasion Transwell Assay, Wound Healing Assay12 - 48 hours
Long-term Survival Colony Formation Assay7 - 21 days

Experimental Protocols

Protocol 1: Determining IC50 using MTS Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Treat the cells with a range of concentrations and incubate for 24, 48, and 72 hours.[6] Include a vehicle control (DMSO).

  • MTS Addition: Add MTS reagent to each well according to the manufacturer's protocol.[6]

  • Incubation: Incubate the plate for 1-4 hours at 37°C.[6]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for c-Met Phosphorylation
  • Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat with different concentrations of this compound for a predetermined time (e.g., 2, 6, 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-c-Met (Tyr1234/1235), total c-Met, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[3]

  • Detection: Incubate with HRP-conjugated secondary antibodies and detect the signal using an ECL substrate.[4]

Visualizations

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_pi3k PI3K/Akt Pathway cluster_ras RAS/MAPK Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binding cMet_dimer c-Met Dimerization & Autophosphorylation cMet->cMet_dimer Activation PI3K PI3K cMet_dimer->PI3K GRB2_SOS GRB2/SOS cMet_dimer->GRB2_SOS cMet_IN_16 This compound cMet_IN_16->cMet_dimer Inhibition Akt Akt PI3K->Akt Proliferation_Survival Proliferation & Survival Akt->Proliferation_Survival RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Migration_Invasion Migration & Invasion ERK->Migration_Invasion

Caption: c-Met signaling pathway and the inhibitory action of this compound.

experimental_workflow start Start: Select Cell Line dose_response Dose-Response (IC50 Determination) 24, 48, 72h start->dose_response time_course Time-Course (Western Blot for p-Met) 2, 6, 12, 24h start->time_course functional_assays Functional Assays (Migration, Invasion, Colony Formation) dose_response->functional_assays time_course->functional_assays data_analysis Data Analysis & Interpretation functional_assays->data_analysis end End: Optimized Duration data_analysis->end

Caption: Workflow for optimizing this compound treatment duration.

troubleshooting_logic start No Response to This compound? check_pMet Check p-Met levels by Western Blot start->check_pMet pMet_low p-Met Low/Absent? check_pMet->pMet_low select_new_cell_line Consider a different cell line with activated c-Met pMet_low->select_new_cell_line Yes pMet_high p-Met High? pMet_low->pMet_high No check_concentration Check Inhibitor Concentration & Stability pMet_high->check_concentration Yes optimize_duration Optimize Treatment Duration check_concentration->optimize_duration

Caption: Troubleshooting logic for lack of response to this compound.

References

c-Met-IN-16 off-target effects in [cell line]

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the off-target effects of c-Met inhibitors?

A1: Off-target effects refer to the modulation of biological targets other than the intended primary target, in this case, the c-Met receptor tyrosine kinase. For c-Met inhibitors, these effects often involve the inhibition of other kinases due to structural similarities in the ATP-binding pocket.[1][2] Dysregulation of these off-target kinases can lead to unintended cellular effects, therapeutic outcomes, or toxicity.[3][4]

Q2: Why is it crucial to investigate the off-target effects of a c-Met inhibitor?

A2: Investigating off-target effects is critical for several reasons:

  • Mechanism of Action: To accurately attribute the observed biological or therapeutic effect to the inhibition of c-Met.[1][5]

  • Safety and Toxicity: Off-target effects are a primary source of adverse drug reactions and toxicity.[3]

  • Drug Resistance: Activation of alternative signaling pathways due to off-target interactions can contribute to the development of drug resistance.[6]

  • Polypharmacology: In some cases, off-target effects can be therapeutically beneficial, contributing to the drug's overall efficacy. Understanding these effects allows for a more complete pharmacological profile.

Q3: What are some known off-target kinases for multi-targeted c-Met inhibitors?

A3: Several clinically approved c-Met inhibitors are multi-targeted. For example:

  • Crizotinib: In addition to c-Met, it potently inhibits ALK and ROS1.[2][7]

  • Cabozantinib: This inhibitor targets c-Met, VEGFR1/2/3, RET, KIT, AXL, FLT3, and TIE2.[2][3] The selectivity profile of an inhibitor is a key characteristic determined during its development.

Q4: How can I determine if my experimental phenotype is due to an off-target effect?

A4: Differentiating on-target from off-target effects requires a multi-pronged approach:

  • Use a structurally unrelated inhibitor: If a different, selective c-Met inhibitor produces the same phenotype, it is more likely an on-target effect.

  • Genetic knockdown/knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to specifically reduce or eliminate c-Met expression. If the inhibitor's effect is lost in these cells, it confirms an on-target mechanism.

  • Rescue experiments: In c-Met knockdown/knockout cells, express a version of c-Met that is resistant to the inhibitor. If this rescues the phenotype, it points to an on-target effect.

  • Dose-response correlation: The inhibitor concentration required to produce the cellular phenotype should correlate with its potency for inhibiting c-Met phosphorylation. A significant discrepancy may suggest off-target effects.[8]

Q5: Which cell lines are suitable for studying c-Met inhibitor off-target effects?

A5: The choice of cell line depends on the specific research question:

  • c-Met null cell lines: These cells lack c-Met expression and are useful for identifying effects that are independent of c-Met.

  • Paired cell lines: Use a parental cell line with low or normal c-Met expression and an engineered cell line overexpressing c-Met. This allows for a direct comparison of the inhibitor's effects in the presence and absence of high levels of the target.

  • Cell lines with known kinase dependencies: If you suspect a specific off-target kinase, use a cell line known to be dependent on that kinase for its growth or survival.

Troubleshooting Guides

Problem 1: My c-Met inhibitor shows a stronger effect on cell proliferation than expected based on its IC50 for c-Met phosphorylation.

Possible Cause Troubleshooting Step
Off-target inhibition of other pro-proliferative kinases. 1. Perform a kinome-wide selectivity screen to identify other inhibited kinases. 2. Validate inhibition of top off-target candidates by Western blot for their phosphorylation status. 3. Compare the inhibitor's effect with that of a more selective c-Met inhibitor or with c-Met knockdown.
Inhibition of a downstream signaling node common to multiple pathways. Analyze the phosphorylation status of key signaling proteins (e.g., AKT, ERK, STAT3) at various time points and inhibitor concentrations.[9]
Cellular context-dependent effects. The inhibitor's potency can vary between cell lines due to differences in expression levels of drug transporters, metabolic enzymes, or compensatory signaling pathways.[1] Test the inhibitor in a panel of different cell lines.

Problem 2: I observe inhibition of a signaling pathway not typically associated with c-Met.

Possible Cause Troubleshooting Step
Direct inhibition of an upstream kinase in that pathway. 1. Use a kinase profiling service to identify potential off-target kinases in the unexpected pathway. 2. Confirm target engagement in intact cells using the Cellular Thermal Shift Assay (CETSA).[10][11]
Crosstalk between the c-Met pathway and the observed pathway. 1. Consult literature for known interactions between these signaling pathways.[12] 2. Use a highly selective c-Met inhibitor to see if the effect persists.
Artifact of the experimental conditions. Review experimental parameters such as inhibitor concentration, treatment duration, and the specificity of the antibodies used for detection.

Quantitative Data: Kinase Selectivity of Representative c-Met Inhibitors

The following table summarizes the inhibitory activity (IC50 in nM) of two well-characterized c-Met inhibitors against a selection of on- and off-target kinases. This data is illustrative and compiled from various sources.

KinaseCrizotinib (IC50, nM)Cabozantinib (IC50, nM)
c-Met 11 1.3
ALK24-
ROS11.7-
VEGFR2-0.035
RET-4
KIT-4.6
AXL-7
TIE2-14.3
FLT3-11.3

Data compiled from publicly available sources and vendor websites.[13][14] Note that assay conditions can vary.

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling (Biochemical Assay)

This protocol provides a general workflow for assessing the selectivity of a c-Met inhibitor against a broad panel of kinases.

  • Compound Preparation: Prepare a stock solution of the c-Met inhibitor in DMSO. Generate a series of dilutions (e.g., 10-point, 3-fold serial dilution) to determine IC50 values.

  • Assay Plate Preparation: Add the diluted compounds to the wells of a multi-well assay plate. Include controls for no inhibitor (DMSO only) and no enzyme.

  • Kinase Reaction:

    • Prepare a master mix containing the kinase of interest, a suitable substrate (peptide or protein), and the kinase reaction buffer.

    • Add the master mix to the assay plate.

    • Initiate the reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[15]

  • Detection:

    • Stop the kinase reaction.

    • Quantify kinase activity. Common methods include:

      • Luminescence-based assays: Measure the amount of ATP remaining (e.g., Kinase-Glo®) or ADP produced (e.g., ADP-Glo®).[15][16]

      • Fluorescence-based assays: Use fluorescently labeled substrates or antibodies (e.g., TR-FRET).[16][17]

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to verify that a drug binds to its target in intact cells.[10][11][18]

  • Cell Treatment:

    • Culture cells to ~80% confluency.

    • Treat the cells with the c-Met inhibitor or vehicle (DMSO) for a specific duration (e.g., 1-2 hours) at 37°C.

  • Heating:

    • Harvest the cells and resuspend them in a buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes) using a thermal cycler, followed by cooling.

  • Cell Lysis:

    • Lyse the cells by freeze-thaw cycles or sonication.

  • Separation of Soluble and Precipitated Proteins:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Detection of Soluble Protein:

    • Carefully collect the supernatant containing the soluble proteins.

    • Analyze the amount of soluble target protein (c-Met or a suspected off-target) by Western blotting or other quantitative protein detection methods.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the amount of soluble protein against the temperature for both the inhibitor-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[19]

Visualizations

cMet_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus c-Met c-Met GRB2 GRB2/SOS c-Met->GRB2 GAB1 GAB1 c-Met->GAB1 Recruits & Phosphorylates STAT3 STAT3 c-Met->STAT3 HGF HGF (Ligand) HGF->c-Met Binds RAS RAS GRB2->RAS PI3K PI3K GAB1->PI3K AKT AKT PI3K->AKT Transcription Gene Transcription AKT->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription STAT3->Transcription Cell_Responses Proliferation Survival Migration Transcription->Cell_Responses

Caption: Simplified c-Met signaling pathway upon HGF stimulation.

Off_Target_Workflow A Observe Unexpected Phenotype with c-Met Inhibitor B Is Phenotype Dose-Dependent? A->B C Perform Kinome-wide Selectivity Screen B->C Yes J Conclusion: Phenotype is likely On-Target or involves complex signaling B->J No D Identify Potential Off-Targets C->D E Validate Off-Target Engagement (CETSA) D->E F Validate Off-Target Inhibition in Cells (e.g., Western Blot) E->F G Use Genetic Knockdown (siRNA/CRISPR) of Off-Target F->G H Does Knockdown Recapitulate Phenotype? G->H I Conclusion: Phenotype is likely due to Off-Target Effect H->I Yes H->J No K No L Yes M Yes N No

Caption: Experimental workflow for identifying off-target effects.

Troubleshooting_Logic Start Inhibitor effect stronger than expected? Q1 Does the effect correlate with c-Met p-inhibition? Start->Q1 Q2 Does a more selective c-Met inhibitor show the same effect? Q1->Q2 Yes Action1 Investigate off-target effects (Kinome Scan, CETSA) Q1->Action1 No Q3 Does c-Met knockdown abolish the effect? Q2->Q3 Yes Action4 Suspect off-target effect. Q2->Action4 No Action3 Phenotype is confirmed to be on-target. Q3->Action3 Yes Q3->Action4 No Action2 Phenotype is likely on-target.

References

Technical Support Center: c-Met-IN-16 and Other c-Met Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using c-Met-IN-16 and other small molecule inhibitors of the c-Met receptor tyrosine kinase. Inconsistent results in cellular assays can arise from various factors, from experimental setup to the biological context of the cell models used. This guide is designed to help you identify and resolve common issues encountered during your experiments.

Troubleshooting Guide

Issue 1: Inconsistent or No Inhibition of Cell Viability

You are treating your cancer cell line with this compound but observe variable or no significant decrease in cell viability.

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
1. Low or Absent c-Met Expression/Activation - Verify c-Met Expression: Confirm that your cell line expresses c-Met at the protein level via Western blot or flow cytometry. - Assess Basal Phosphorylation: Check for basal (unstimulated) phosphorylation of c-Met (p-c-Met) at key tyrosine residues (e.g., Y1234/1235) by Western blot. Not all cells with c-Met expression have an activated pathway.[1][2]
2. Paracrine vs. Autocrine Signaling - HGF Dependence: Determine if your cell line's c-Met pathway is activated by paracrine or autocrine signaling.[2] - Paracrine: These cells express c-Met but do not secrete their own Hepatocyte Growth Factor (HGF). They require exogenous HGF stimulation to activate the pathway. Without HGF, the inhibitor will show no effect.[2] - Autocrine: These cells co-express c-Met and HGF, leading to constitutive pathway activation. These cell lines should be sensitive to the inhibitor without external HGF stimulation.[2] - Test with HGF: For suspected paracrine cell lines, perform the viability assay in the presence of a titred amount of recombinant HGF (e.g., 50 ng/mL).[2]
3. Suboptimal Inhibitor Concentration or Treatment Duration - Dose-Response Curve: Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 0.1 nM to 100 µM) to determine the IC50 value. - Time-Course Experiment: Assess cell viability at different time points (e.g., 24, 48, 72 hours) to find the optimal treatment duration.
4. Cell Seeding Density - Optimize Seeding: Ensure a consistent and optimal cell seeding density. Too few cells may not yield a robust signal, while too many cells can become confluent and stop proliferating, masking the inhibitor's effects.
5. Assay Interference - Assay Compatibility: Ensure the inhibitor does not interfere with the viability assay itself (e.g., MTT reduction by the compound). Run a control with inhibitor in cell-free media.
Issue 2: No Decrease in c-Met Phosphorylation via Western Blot

You've treated your cells with this compound, but your Western blot shows no change in the levels of phosphorylated c-Met (p-c-Met).

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
1. Ineffective HGF Stimulation (for Paracrine models) - Confirm HGF Activity: Ensure your recombinant HGF is active and used at an appropriate concentration (e.g., 50 ng/mL).[2] - Stimulation Time: Use a short HGF stimulation time (e.g., 10-15 minutes) to capture the peak of phosphorylation.[3]
2. Inappropriate Lysate Collection Timing - Time-Course: The inhibitory effect on phosphorylation can be rapid. Collect lysates at early time points after treatment (e.g., 1, 2, 4, 6 hours).[4]
3. Problems with Sample Preparation - Use Phosphatase Inhibitors: It is crucial to include phosphatase inhibitors in your lysis buffer to preserve the phosphorylation status of your proteins.[5] - Keep Samples Cold: Perform all lysis and centrifugation steps on ice or at 4°C to prevent protein degradation.[3]
4. Western Blotting Technique - Antibody Quality: Use a validated primary antibody specific for phosphorylated c-Met (e.g., p-Met Tyr1234/1235).[1][6][7] - Blocking Buffer: Use a protein-based blocking buffer like Bovine Serum Albumin (BSA) instead of non-fat milk for phospho-antibodies, as milk contains phosphoproteins that can increase background.[5] - Loading Control: Probe for total c-Met and a housekeeping protein (e.g., β-actin) to ensure equal protein loading and to confirm that the inhibitor is not causing degradation of the total c-Met protein.[1][3]
5. Constitutive Activation Downstream of c-Met - Pathway Analysis: In some cases, downstream pathways (e.g., PI3K/AKT, RAS/MAPK) may be constitutively activated by other mechanisms, making the cells resistant to c-Met inhibition.[8] Assess the phosphorylation status of downstream effectors like AKT and ERK.[1][7]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for small molecule c-Met inhibitors like this compound?

A1: Small molecule c-Met inhibitors are typically ATP-competitive inhibitors.[9] They bind to the ATP-binding pocket within the intracellular tyrosine kinase domain of the c-Met receptor. This prevents the autophosphorylation of the receptor that normally occurs upon binding of its ligand, Hepatocyte Growth Factor (HGF).[3] By blocking this initial activation step, these inhibitors prevent the recruitment of downstream signaling molecules and the activation of pathways like PI3K/AKT and RAS/MAPK, which are involved in cell proliferation, survival, and motility.[8][10]

Q2: How do I choose the right cell line for my c-Met inhibitor experiment?

A2: The ideal cell line should have dysregulated c-Met signaling. This can be due to:

  • Gene Amplification: An increased copy number of the MET gene.[11]

  • Activating Mutations: Mutations, such as those leading to exon 14 skipping, can cause prolonged c-Met signaling.[2]

  • Protein Overexpression: High levels of c-Met protein expression.[2]

  • Autocrine Loop: Co-expression of c-Met and its ligand HGF.[2]

It is crucial to characterize your intended cell line for both total c-Met expression and basal phosphorylation to ensure it is a suitable model.[2]

Q3: Why is my IC50 value for this compound different from published values for other c-Met inhibitors?

A3: IC50 values can vary significantly based on several factors:

  • Cell Line Specifics: Different cell lines have varying levels of c-Met expression, activation, and dependence on the pathway for survival.

  • Assay Type: Different viability assays (e.g., MTT, MTS, CellTiter-Glo) measure different aspects of cell health (metabolic activity vs. ATP levels) and can yield different IC50 values.

  • Experimental Conditions: Factors like cell seeding density, serum concentration in the media, and the duration of inhibitor treatment can all influence the calculated IC50.

  • Compound Potency: this compound will have its own unique potency profile compared to other inhibitors like Crizotinib or Cabozantinib.[4]

Q4: Can I use a Cellular Thermal Shift Assay (CETSA) to confirm target engagement of this compound?

A4: Yes, CETSA is a powerful method to verify that a compound binds to its intended target in a cellular context.[12] The principle is that a protein becomes more thermally stable when bound to a ligand (your inhibitor). By heating cell lysates treated with this compound to various temperatures, you can assess the amount of soluble c-Met remaining. Increased soluble c-Met in treated samples compared to controls at elevated temperatures indicates target engagement.

Data Presentation

Table 1: Representative IC50 Values of Various c-Met Inhibitors in Different Cancer Cell Lines

InhibitorCell LineCancer TypeIC50 (µM)Assay Type
Crizotinib MDA-MB-157Breast Cancer< 1.5WST Assay
Foretinib MDA-MB-157Breast Cancer< 1.5WST Assay
PHA-665752 MDA-MB-157Breast Cancer< 10WST Assay
Tivantinib MDA-MB-157Breast Cancer< 0.5WST Assay
SU11274 CCS292Clear Cell Sarcoma~10Cell Viability

This table provides example data from various sources to illustrate the range of potencies of different c-Met inhibitors.[4][13] Researchers should experimentally determine the IC50 for this compound in their specific system.

Experimental Protocols

Protocol 1: Western Blot for c-Met Phosphorylation

This protocol describes how to assess the inhibition of HGF-induced c-Met phosphorylation in a paracrine cell model.

  • Cell Culture and Plating:

    • Plate cells (e.g., A549) in 6-well plates and allow them to reach 70-80% confluency.

    • Serum-starve the cells for 16-24 hours to reduce basal signaling.[3]

  • Inhibitor Treatment:

    • Pre-treat the serum-starved cells with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 2 hours. Include a vehicle (DMSO) control.[3]

  • HGF Stimulation:

    • Stimulate the cells with 50 ng/mL of recombinant HGF for 15 minutes at 37°C. Include a non-stimulated control.[3]

  • Cell Lysis:

    • Immediately place plates on ice and wash cells twice with ice-cold PBS.

    • Add 150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[5]

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.[3]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize all samples to the same protein concentration with lysis buffer. Add Laemmli sample buffer and boil for 5 minutes.

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.[5]

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[3]

    • Incubate the membrane with a primary antibody against phospho-c-Met (Tyr1234/1235) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash three times with TBST.

  • Detection and Analysis:

    • Detect the signal using an ECL substrate and an imaging system.[3]

    • Strip the membrane and re-probe for total c-Met and a loading control (e.g., β-actin) to normalize the p-c-Met signal.[3]

Protocol 2: Cell Viability (MTT) Assay

This protocol outlines the steps for determining the effect of this compound on cell proliferation.

  • Cell Plating:

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.[14]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the medium containing the different inhibitor concentrations or vehicle control.

    • Incubate for the desired treatment period (e.g., 72 hours).[4]

  • MTT Addition:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.[15]

  • Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% acetic acid, and 16% SDS) to each well to dissolve the formazan crystals.[16]

    • Mix gently on an orbital shaker for 15 minutes.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[14][15]

  • Data Analysis:

    • Subtract the absorbance of blank wells (medium only) from all other readings.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the IC50 value.[14]

Visualizations

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space HGF HGF c-Met c-Met HGF->c-Met Binds & Activates PI3K PI3K c-Met->PI3K Phosphorylates RAS RAS c-Met->RAS Activates STAT3 STAT3 c-Met->STAT3 Phosphorylates This compound This compound This compound->c-Met Inhibits ATP Binding AKT AKT PI3K->AKT Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Motility Motility STAT3->Motility

Caption: c-Met signaling pathway and point of inhibition.

Western_Blot_Workflow cluster_prep Cell Preparation & Treatment cluster_wb Western Blotting A 1. Seed & Starve Cells B 2. Treat with this compound A->B C 3. Stimulate with HGF B->C D 4. Lyse Cells (+Inhibitors) C->D E 5. SDS-PAGE D->E F 6. Transfer to PVDF E->F G 7. Block (5% BSA) F->G H 8. Incubate with Primary Ab (p-c-Met) G->H I 9. Incubate with Secondary Ab H->I J 10. Detect Signal I->J

Caption: Experimental workflow for Western blot analysis.

Troubleshooting_Logic Start Inconsistent Results with this compound Problem What is the primary issue? Start->Problem Viability Poor Cell Viability Inhibition Problem->Viability Cell Viability Phospho No p-c-Met Inhibition Problem->Phospho Western Blot CheckActivation Check c-Met Expression & Basal Activation Viability->CheckActivation CheckLysis Check Lysis Buffer (add phosphatase inhibitors) Phospho->CheckLysis CheckStim Verify HGF Activity & Stimulation Time Phospho->CheckStim HGF_Test Is cell line HGF-dependent? Test with/without HGF. CheckActivation->HGF_Test Low Basal Activation Dose_Time Optimize Inhibitor Dose & Time CheckActivation->Dose_Time High Basal Activation

Caption: Troubleshooting decision tree for c-Met inhibitor experiments.

References

effect of serum concentration on c-Met-IN-16 activity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for c-Met-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing c-Met-IN-1 in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly concerning the effect of serum concentration on the inhibitor's activity.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of c-Met-IN-1?

A1: c-Met-IN-1 is a potent and selective inhibitor of the c-Met receptor tyrosine kinase.[1] c-Met, also known as hepatocyte growth factor receptor (HGFR), is a key regulator of cellular processes including proliferation, motility, migration, and invasion.[1][2] Upon binding of its ligand, hepatocyte growth factor (HGF), c-Met dimerizes and autophosphorylates, initiating downstream signaling cascades such as the RAS/MAPK, PI3K/AKT, and STAT pathways.[3] c-Met-IN-1 typically functions as an ATP-competitive inhibitor, binding to the kinase domain of c-Met and preventing the phosphorylation events necessary for signal transduction.[4]

Q2: How does serum concentration in cell culture media affect the apparent activity of c-Met-IN-1?

A2: The concentration of serum, such as Fetal Bovine Serum (FBS), in cell culture media can significantly decrease the apparent potency (increase the IC50 value) of c-Met-IN-1. This is primarily due to the binding of the inhibitor to serum proteins, most notably albumin. This protein binding reduces the free concentration of c-Met-IN-1 available to interact with its target kinase in the cells. For highly protein-bound drugs, this effect can be substantial.

Q3: I am observing a significantly higher IC50 value for c-Met-IN-1 in my cell-based assay compared to a biochemical assay. Why is this?

A3: It is common to observe a discrepancy between biochemical and cell-based assay results for several reasons:

  • Serum Protein Binding: As mentioned in Q2, serum proteins in the cell culture medium can sequester the inhibitor, reducing its effective concentration. Biochemical assays are often performed in serum-free buffers, leading to a lower IC50.

  • Cell Permeability: The inhibitor must cross the cell membrane to reach its intracellular target. Poor cell permeability can result in a lower intracellular concentration compared to the concentration in the medium.

  • Intracellular ATP Concentration: In cell-based assays, c-Met-IN-1 competes with high intracellular concentrations of ATP. Most biochemical assays are conducted at a fixed ATP concentration, which may not reflect the physiological levels within a cell.

  • Cellular Efflux Pumps: Cells can actively transport the inhibitor out, reducing its intracellular accumulation and apparent potency.

Q4: Should I use a specific serum concentration in my experiments with c-Met-IN-1?

A4: The optimal serum concentration depends on your experimental goals. For routine cell culture, 10% FBS is standard. However, to accurately determine the cellular potency of c-Met-IN-1, it is advisable to:

  • Use Reduced Serum Conditions: Performing the assay in a medium with a lower serum concentration (e.g., 0.5-2% FBS) can minimize the impact of protein binding.

  • Conduct a Serum Shift Assay: Test the activity of c-Met-IN-1 across a range of serum concentrations (e.g., 0%, 2%, 5%, 10% FBS) to quantify the effect of serum on its IC50 value.

  • Consider Physiological Relevance: For in vivo correlation, it's important to consider that preclinical testing of c-Met inhibitors at non-physiological HGF concentrations (a component of serum) can lead to inaccurate predictions of in vivo efficacy.[5]

Troubleshooting Guide

This guide is designed to help you navigate common experimental challenges and interpret unexpected results when working with c-Met-IN-1.

Issue 1: High variability in IC50 values between experiments.

  • Potential Cause 1: Inconsistent Serum Concentration or Batch.

    • Troubleshooting Step: Ensure the same concentration and, if possible, the same batch of FBS is used for all related experiments. Different lots of FBS can have varying protein compositions, leading to differences in inhibitor binding.

  • Potential Cause 2: Inconsistent Cell Seeding Density.

    • Troubleshooting Step: Ensure a homogenous cell suspension and accurate cell counting to seed a consistent number of cells per well. Cell density can affect growth rates and drug response.

  • Potential Cause 3: Edge Effects in Microplates.

    • Troubleshooting Step: Avoid using the outer wells of the microplate for experimental samples as they are more prone to evaporation. Fill the peripheral wells with sterile PBS or media to maintain humidity.

Issue 2: c-Met-IN-1 shows lower than expected potency in a specific cell line.

  • Potential Cause 1: Low c-Met Expression or Activation.

    • Troubleshooting Step: Verify the expression and phosphorylation status (activity) of the c-Met receptor in your cell line using Western blotting or flow cytometry. If the target expression is low or inactive, the inhibitor will have a diminished effect.

  • Potential Cause 2: Presence of Drug Efflux Pumps.

    • Troubleshooting Step: Some cell lines express high levels of efflux pumps (e.g., P-glycoprotein) that can actively remove the inhibitor from the cell. This can be investigated using specific efflux pump inhibitors.

  • Potential Cause 3: Activation of Bypass Signaling Pathways.

    • Troubleshooting Step: Cells can develop resistance by activating alternative signaling pathways to compensate for c-Met inhibition. Analyze the phosphorylation status of key nodes in related pathways (e.g., EGFR, PI3K/AKT) to identify potential bypass mechanisms.

Issue 3: Compound precipitation is observed at higher concentrations.

  • Potential Cause: Poor Solubility of c-Met-IN-1 in Assay Medium.

    • Troubleshooting Step: Ensure the final concentration of the solvent (e.g., DMSO) is consistent and low across all wells (typically ≤0.1%). If solubility issues persist, consider using a different formulation or a solubilizing agent, after confirming it does not affect cell viability or the assay readout.

Data Presentation

The following table provides illustrative data on the effect of serum concentration on the IC50 value of a hypothetical c-Met inhibitor, "c-Met-IN-X". This data demonstrates the typical trend observed due to serum protein binding.

Serum Concentration (% FBS)Apparent IC50 of c-Met-IN-X (nM)Fold Change in IC50 (vs. 0% FBS)
0101.0
2505.0
515015.0
1040040.0

Note: These values are for illustrative purposes to demonstrate the principle of the serum shift effect and are not actual experimental data for c-Met-IN-1.

Experimental Protocols

Protocol 1: Cell Viability Assay to Determine IC50 of c-Met-IN-1 with Varying Serum Concentrations

This protocol describes a general method using a commercially available ATP-based luminescence assay (e.g., CellTiter-Glo®) to assess the effect of serum on the potency of c-Met-IN-1.

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Prepare cell suspensions in culture medium containing different percentages of FBS (e.g., 0%, 2%, 5%, 10%).

    • Seed the cells into a 96-well white, clear-bottom plate at a pre-determined optimal density.

    • Incubate the plate at 37°C and 5% CO2 overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of c-Met-IN-1 in the corresponding serum-containing medium for each condition. Ensure the final DMSO concentration is consistent and low (e.g., ≤0.1%).

    • Carefully remove the medium from the wells and add the medium containing the different concentrations of c-Met-IN-1. Include vehicle-only (DMSO) controls for each serum condition.

    • Incubate the plate for a predetermined duration (e.g., 72 hours).

  • ATP-Based Viability Assay:

    • Equilibrate the plate and the viability assay reagent to room temperature.

    • Add the viability reagent to each well according to the manufacturer's instructions.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control for each serum concentration.

    • Plot the normalized cell viability against the logarithm of the inhibitor concentration.

    • Use a non-linear regression model (e.g., four-parameter logistic fit) to determine the IC50 value for each serum condition.

Visualizations

cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds cMet_dimer Dimerization & Autophosphorylation cMet->cMet_dimer GAB1 GAB1 cMet_dimer->GAB1 GRB2 GRB2 cMet_dimer->GRB2 STAT3 STAT3 cMet_dimer->STAT3 cMet_IN_1 c-Met-IN-1 cMet_IN_1->cMet_dimer Inhibits PI3K PI3K GAB1->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 AKT AKT PIP3->AKT Survival Survival AKT->Survival Motility Motility STAT3->Motility

Caption: The c-Met signaling pathway and the point of inhibition by c-Met-IN-1.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Analysis A 1. Seed cells in plates with varying serum concentrations C 3. Treat cells with c-Met-IN-1 A->C B 2. Prepare serial dilutions of c-Met-IN-1 B->C D 4. Incubate for 72 hours C->D E 5. Perform cell viability assay D->E F 6. Analyze data and determine IC50 E->F

Caption: General experimental workflow for determining the IC50 of c-Met-IN-1.

Troubleshooting_Logic Start Unexpected IC50 Value for c-Met-IN-1 Q1 Is the IC50 higher in cell-based vs. biochemical assay? Start->Q1 A1_Yes Expected due to serum binding, cell permeability, and ATP competition. Q1->A1_Yes Yes Q2 Is there high variability between experiments? Q1->Q2 No A2_Yes Check serum consistency, cell seeding, and plate edge effects. Q2->A2_Yes Yes Q3 Is the inhibitor showing low potency in a specific cell line? Q2->Q3 No A3_Yes Verify c-Met expression/activity, check for efflux pumps, and investigate bypass pathways. Q3->A3_Yes Yes

Caption: A logical troubleshooting workflow for unexpected c-Met-IN-1 IC50 values.

References

unexpected phenotypes with c-Met-IN-16 treatment

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information on the specific inhibitor "c-Met-IN-16" is limited in publicly available scientific literature. This guide is based on the established principles of c-Met signaling and common challenges encountered with small molecule kinase inhibitors. The troubleshooting advice provided is general and should be adapted to your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: We are observing a paradoxical increase in cell proliferation at low concentrations of this compound. Is this expected?

A1: A paradoxical increase in proliferation at low inhibitor concentrations is an uncommon but documented phenomenon with some kinase inhibitors. This can be due to several factors:

  • Activation of compensatory signaling pathways: Inhibition of c-Met can sometimes lead to the upregulation of other receptor tyrosine kinases (RTKs) that also promote cell growth.[1] At low inhibitor concentrations, the partial inhibition of c-Met might be insufficient to block proliferation, while the compensatory signaling is already activated.

  • Biphasic dose-response: Some inhibitors can have complex, non-linear effects on cellular signaling networks, leading to a biphasic or hormetic-like dose-response curve.

  • Off-target effects: The inhibitor might be acting on other kinases or proteins at low concentrations that promote proliferation.

Q2: Our cells are developing resistance to this compound much faster than anticipated. What are the common mechanisms of resistance to c-Met inhibitors?

A2: Resistance to c-Met inhibitors can arise through various on-target and off-target mechanisms. Common mechanisms include:

  • Secondary mutations in the c-Met kinase domain: These mutations can prevent the inhibitor from binding effectively.

  • Amplification of the MET gene: Increased expression of the c-Met protein can overcome the inhibitory effect of the drug.[2]

  • Activation of bypass signaling pathways: Upregulation of other signaling pathways (e.g., EGFR, HER2) can compensate for the inhibition of c-Met signaling and maintain cell survival and proliferation.[3]

  • Increased drug efflux: Cancer cells can upregulate drug transporters that pump the inhibitor out of the cell.

Q3: We are seeing significant cytotoxicity in a cell line that does not express high levels of c-Met. What could be the cause?

A3: This observation strongly suggests off-target effects of this compound.[4][5] Small molecule kinase inhibitors often have activity against multiple kinases, especially those with similar ATP-binding pockets.[6] The cytotoxicity in c-Met-low cells is likely due to the inhibition of one or more other kinases that are essential for the survival of that particular cell line. It is also possible that the cytotoxicity is due to non-kinase off-target effects or general cellular toxicity of the compound at the concentration used.

Troubleshooting Guides

Issue 1: Unexpected Phenotype - Inhibition of Migration is Observed, but Cell Viability is Unaffected

Question: We are using this compound in a c-Met-driven cancer cell line. We observe a dose-dependent inhibition of cell migration and invasion as expected, but there is no significant effect on cell viability even at high concentrations. Is this a plausible on-target effect?

Answer: Yes, this is a plausible on-target effect. The c-Met signaling pathway distinctly regulates both cell motility/invasion and proliferation/survival through different downstream effectors.[7][8] It is possible that in your specific cell line and experimental conditions, the branches of the c-Met pathway controlling migration (e.g., via RAC1/PAK) are more sensitive to inhibition by this compound than the branches controlling survival (e.g., PI3K/AKT).

Troubleshooting Steps:

  • Confirm Target Engagement:

    • Perform a Western blot to check the phosphorylation status of c-Met (p-Met) and key downstream signaling proteins like AKT (p-AKT) and ERK (p-ERK) at different concentrations of this compound. This will confirm that the inhibitor is hitting its intended target and modulating downstream signaling.

  • Evaluate Pathway-Specific Inhibition:

    • If you see inhibition of p-Met but not p-AKT, it could explain the lack of a viability effect. This might indicate that survival in your cells is not solely dependent on the c-Met/PI3K/AKT axis.

  • Consider Combination Therapy:

    • If cell survival is maintained by a compensatory pathway, consider combining this compound with an inhibitor of that pathway (e.g., a PI3K or MEK inhibitor).

Issue 2: Unexpected Phenotype - Increased Angiogenesis in a Co-culture Model

Question: We are treating a co-culture of cancer cells and endothelial cells with this compound and observing an unexpected increase in tube formation by the endothelial cells, suggesting increased angiogenesis. This is contrary to the known role of c-Met in promoting angiogenesis. What could explain this?

Answer: This is a complex and unexpected phenotype that could arise from several possibilities:

  • Off-target activation of a pro-angiogenic kinase: this compound might be inhibiting a kinase that normally suppresses angiogenesis or activating a kinase that promotes it in endothelial cells.

  • Cell-type specific effects: The inhibitor may have different effects on cancer cells versus endothelial cells. It's possible that in endothelial cells, the off-target effects of the inhibitor dominate.

  • Feedback loops in the tumor microenvironment: Inhibition of c-Met in the cancer cells could be causing them to secrete other pro-angiogenic factors (e.g., VEGF) that then act on the endothelial cells.

Troubleshooting Steps:

  • Isolate the Effect:

    • Treat the endothelial cells alone with this compound to see if the pro-angiogenic effect is direct.

    • Collect conditioned media from this compound-treated cancer cells and apply it to the endothelial cells to see if the effect is mediated by secreted factors.

  • Kinome Profiling:

    • Perform a kinome-wide selectivity screen of this compound to identify potential off-target kinases that could be responsible for the pro-angiogenic effect.

  • Analyze Secreted Factors:

    • Use an antibody array or ELISA to measure the levels of common pro-angiogenic factors (e.g., VEGF, FGF, HGF) in the conditioned media from the treated co-culture.

Data Presentation

Table 1: Representative Kinase Selectivity Profile of a c-Met Inhibitor

(Note: This is example data for a hypothetical c-Met inhibitor, as specific data for this compound is not available. This illustrates the concept of on- and off-target activity.)

Kinase TargetIC50 (nM)On-Target/Off-TargetPotential Phenotypic Consequence of Inhibition
c-Met 5 On-Target Inhibition of proliferation, migration, invasion
AXL50Off-TargetInhibition of migration, drug resistance
VEGFR2150Off-TargetInhibition of angiogenesis
SRC500Off-TargetEffects on cell adhesion, motility, and proliferation
EGFR>10,000Off-TargetMinimal effect at therapeutic concentrations

Table 2: Troubleshooting Unexpected Cytotoxicity

ObservationPossible CauseSuggested ExperimentExpected Outcome
High cytotoxicity in c-Met-negative cell lineOff-target kinase inhibitionKinome profiling of this compoundIdentification of potent off-target kinases
Test this compound in a panel of cell lines with varying kinase expression profilesCorrelation of cytotoxicity with expression of a specific off-target kinase
General compound toxicityMTT or similar viability assay in non-cancerous cell linesHigh cytotoxicity in all cell lines suggests general toxicity
Check for compound precipitation in mediaVisible precipitate indicates solubility issues leading to non-specific effects

Experimental Protocols

Protocol 1: Western Blot for c-Met Pathway Activation
  • Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Serum-starve the cells for 12-24 hours. Treat with this compound at various concentrations for the desired time (e.g., 2 hours). Stimulate with HGF (50 ng/mL) for 15 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-Met, anti-total-Met, anti-p-AKT, anti-total-AKT, anti-p-ERK, anti-total-ERK, anti-GAPDH) overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.

Protocol 2: Cell Viability Assay (MTT Assay)
  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow to attach overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound for 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control and plot the dose-response curve to determine the IC50 value.

Visualizations

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF cMet c-Met Receptor HGF->cMet Binding & Dimerization p_cMet p-c-Met cMet->p_cMet Autophosphorylation GRB2 GRB2/SOS p_cMet->GRB2 GAB1 GAB1 p_cMet->GAB1 STAT3 STAT3 p_cMet->STAT3 Migration Migration, Invasion p_cMet->Migration RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival ERK->Proliferation PI3K PI3K GAB1->PI3K AKT AKT PI3K->AKT AKT->Proliferation STAT3->Proliferation cMet_IN_16 This compound cMet_IN_16->p_cMet Inhibition

Caption: The c-Met signaling pathway and the point of inhibition by this compound.

Troubleshooting_Workflow Start Unexpected Phenotype Observed with this compound Treatment ConfirmPhenotype Confirm and Quantify Phenotype (e.g., dose-response, time-course) Start->ConfirmPhenotype OnTargetHypothesis Is the phenotype plausible for on-target c-Met inhibition? ConfirmPhenotype->OnTargetHypothesis CheckTargetEngagement Verify On-Target Activity (Western Blot for p-Met) OnTargetHypothesis->CheckTargetEngagement Yes OffTargetHypothesis Consider Off-Target Effects or Pathway Crosstalk OnTargetHypothesis->OffTargetHypothesis No siRNA Use c-Met siRNA/shRNA to Mimic On-Target Effect CheckTargetEngagement->siRNA KinomeScan Perform Kinome Profiling OffTargetHypothesis->KinomeScan PathwayAnalysis Analyze Compensatory Pathways (Western Blot for other RTKs) OffTargetHypothesis->PathwayAnalysis ConclusionOffTarget Phenotype is Likely Off-Target KinomeScan->ConclusionOffTarget PathwayAnalysis->ConclusionOffTarget ComparePhenotypes Does siRNA phenotype match inhibitor phenotype? siRNA->ComparePhenotypes ConclusionOnTarget Phenotype is Likely On-Target (Potentially cell-context specific) ComparePhenotypes->ConclusionOnTarget Yes ComparePhenotypes->ConclusionOffTarget No

Caption: Experimental workflow for troubleshooting unexpected phenotypes.

Logic_Diagram cluster_experiment Experimental Observations cluster_interpretation Interpretation ObservedPhenotype Phenotype with This compound OnTarget On-Target Effect ObservedPhenotype->OnTarget Matches OffTarget Off-Target Effect ObservedPhenotype->OffTarget Mismatches siRNAPhenotype Phenotype with c-Met siRNA siRNAPhenotype->OnTarget Matches siRNAPhenotype->OffTarget Mismatches RescuePhenotype Phenotype with Inhibitor + Resistant c-Met Mutant RescuePhenotype->OnTarget Phenotype Rescued RescuePhenotype->OffTarget Phenotype Not Rescued

Caption: Logical relationships for differentiating on-target vs. off-target effects.

References

variability in c-Met-IN-16 potency across batches

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for c-Met-IN-16. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and ensuring the consistency of their experimental results. This guide focuses on addressing the potential for variability in the potency of this compound across different batches.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a small molecule inhibitor that targets the c-Met receptor tyrosine kinase.[1] The c-Met receptor, also known as the hepatocyte growth factor receptor (HGFR), plays a crucial role in various cellular processes, including proliferation, survival, migration, and invasion.[2][3] Upon binding of its ligand, hepatocyte growth factor (HGF), the c-Met receptor dimerizes and undergoes autophosphorylation at key tyrosine residues in its kinase domain.[2] This phosphorylation event initiates downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways.[2][4] this compound likely acts by competitively binding to the ATP-binding pocket of the c-Met kinase domain, thereby preventing its autophosphorylation and blocking downstream signaling.

Q2: What are the common downstream signaling pathways affected by c-Met inhibition?

A2: Inhibition of c-Met phosphorylation by compounds like this compound is expected to suppress the activation of several key downstream signaling pathways that are crucial for tumor growth and survival. These include:

  • RAS/RAF/MEK/ERK (MAPK) pathway: Primarily involved in cell proliferation.[4]

  • PI3K/AKT/mTOR pathway: Plays a central role in cell survival and growth by inhibiting apoptosis.[5]

  • JAK/STAT pathway: Drives gene expression related to proliferation and survival.[5]

  • SRC/FAK pathway: Involved in cell migration and adhesion.[4]

Q3: Why am I observing variability in the IC50 values of this compound between experiments?

A3: Inconsistent IC50 values are a common issue in both biochemical and cell-based assays and can stem from multiple sources.[3][6] These can be broadly categorized into two areas: variability in the compound itself (batch-to-batch variability) and variability in the experimental setup.[1][7] It is crucial to systematically investigate both possibilities to identify the root cause of the inconsistency.

Troubleshooting Guides

This section provides a structured approach to identifying and resolving common issues that may lead to inconsistent experimental results with this compound, particularly those arising from batch-to-batch variability.

Issue 1: Inconsistent Potency and IC50 Values Across Different Batches of this compound

Symptom: You observe a significant shift in the IC50 value of this compound when using a new batch of the compound compared to previous experiments.

Potential Causes and Solutions Related to Compound Quality
Potential CauseRecommended Troubleshooting Steps
Purity and Impurities Different batches may have varying purity levels or contain impurities that could interfere with the assay.[8] Even small amounts of a highly potent impurity can affect the apparent potency of the compound.[8] Solution: Request a Certificate of Analysis (CoA) for each batch to verify purity.[9] If possible, perform your own quality control, such as HPLC/MS, to confirm the identity and purity.
Solubility Issues The compound may not be fully dissolving, leading to a lower effective concentration. Solubility can be affected by minor variations in the physical form of the solid between batches. Solution: Ensure the compound is fully dissolved in the stock solution. Check the manufacturer's data sheet for solubility information. When diluting the stock into aqueous media, add the stock drop-wise while mixing to prevent precipitation.[6]
Compound Degradation Improper storage or handling can lead to degradation of the compound. Solution: Store the solid compound and stock solutions as recommended by the manufacturer, typically at -20°C or -80°C and protected from light and moisture.[10] Prepare fresh aliquots of the stock solution to avoid repeated freeze-thaw cycles.
Weighing and Dilution Errors Inaccuracies in weighing the solid compound or in performing serial dilutions can lead to significant differences in the final concentration. Solution: Use a calibrated analytical balance for weighing. Use calibrated pipettes for dilutions and ensure proper pipetting technique.
Issue 2: General Inconsistency in Experimental Results

Symptom: You are observing high variability in your results (e.g., large error bars, inconsistent dose-response curves) even within the same batch of this compound.

Potential Causes and Solutions Related to Experimental Procedures
Potential CauseRecommended Troubleshooting Steps
Cell-Based Assay Variability Cell Health and Passage Number: Cells that are unhealthy or have a high passage number can respond differently to treatment.[3] Solution: Use cells with a consistent and low passage number. Regularly check for mycoplasma contamination. Ensure cells are in the logarithmic growth phase during the experiment.[3]
Cell Seeding Density: The number of cells seeded per well can significantly affect the IC50 value.[6] Solution: Optimize and maintain a consistent cell seeding density for all experiments.
Inconsistent Incubation Times: The duration of drug exposure is a critical parameter.[6] Solution: Use a precise and consistent incubation time for all experiments.
Serum Concentration: Components in fetal bovine serum (FBS) can bind to the compound, reducing its effective concentration. Solution: Maintain a consistent serum concentration across all experiments. If necessary, consider reducing the serum concentration during treatment, ensuring the cells remain healthy.
Biochemical Assay Variability Enzyme/Substrate Concentration: The concentrations of the kinase and substrate can influence the apparent IC50.[3] Solution: Use consistent and validated concentrations of enzyme and substrate for each assay.
ATP Concentration: For ATP-competitive inhibitors, the concentration of ATP will directly impact the measured IC50 value.[11] Solution: Use an ATP concentration that is close to the Km value for the kinase to ensure comparable results.[11]
Incubation Time: The pre-incubation time of the inhibitor with the kinase can affect the apparent IC50, especially for inhibitors with slow binding kinetics. Solution: Maintain a consistent pre-incubation time across all experiments.

Experimental Protocols

Protocol 1: Western Blot for c-Met Phosphorylation

This protocol is to determine the effect of this compound on the phosphorylation of c-Met in a cell-based assay.

Materials:

  • Human cancer cell line with detectable c-Met expression (e.g., H441 or A549).[2]

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS).[2]

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Recombinant Human HGF (optional, for stimulating c-Met phosphorylation).[2]

  • Ice-cold PBS.

  • Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[2][12]

  • BCA Protein Assay Kit.[2]

  • Laemmli sample buffer.

  • Primary antibodies: anti-phospho-c-Met (Tyr1234/1235), anti-total-c-Met, and a loading control (e.g., anti-β-actin).

  • HRP-conjugated secondary antibody.

  • ECL detection reagent.

Procedure:

  • Cell Seeding: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

  • Serum Starvation (Optional): To reduce basal signaling, you can serum-starve the cells for 6-24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a predetermined time (e.g., 2 hours). Include a vehicle control (DMSO).

  • HGF Stimulation (Optional): If the basal level of c-Met phosphorylation is low, stimulate the cells with HGF (e.g., 50 ng/mL) for the last 15-30 minutes of the compound treatment.

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.[2]

    • Add 100-200 µL of ice-cold lysis buffer to each well.[2]

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.[2]

    • Incubate on ice for 30 minutes, vortexing occasionally.[13]

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.[2]

    • Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.[2]

  • Sample Preparation: Normalize the protein concentration for all samples and add Laemmli buffer. Boil the samples at 95°C for 5 minutes.[13]

  • SDS-PAGE and Western Blotting:

    • Load 20-40 µg of protein per lane on an SDS-PAGE gel.[13]

    • Transfer the proteins to a PVDF or nitrocellulose membrane.[12]

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[14]

    • Incubate the membrane with the primary antibody overnight at 4°C.[14]

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

    • Wash the membrane again and detect the signal using an ECL reagent.[14]

  • Analysis: Quantify the band intensities and normalize the phospho-c-Met signal to the total c-Met or loading control signal.[2]

Protocol 2: Cell Viability (MTT) Assay

This protocol is for determining the IC50 value of this compound.

Materials:

  • Cancer cell line of interest.

  • 96-well plates.

  • Complete culture medium.

  • This compound stock solution (10 mM in DMSO).

  • MTT solution (5 mg/mL in PBS).[15]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).[4]

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an optimized density (e.g., 5,000 cells/well) in 100 µL of medium. Incubate for 24 hours.[4]

  • Compound Preparation: Prepare serial dilutions of this compound in culture medium. Ensure the final DMSO concentration is consistent and non-toxic (e.g., <0.5%).[6]

  • Treatment: Remove the medium and add 100 µL of medium containing the different concentrations of this compound or vehicle control.[4]

  • Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours).[16]

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[15]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and use non-linear regression to determine the IC50 value.[4]

Visualizations

cMet_Signaling_Pathway c-Met Signaling Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds and Activates GAB1 GAB1 cMet->GAB1 GRB2 GRB2 cMet->GRB2 SRC SRC cMet->SRC STAT3 STAT3 cMet->STAT3 PI3K PI3K GAB1->PI3K RAS RAS GRB2->RAS FAK FAK SRC->FAK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation STAT3->Proliferation Migration Migration FAK->Migration cMet_IN_16 This compound cMet_IN_16->cMet Inhibits

Caption: c-Met Signaling Pathway and Point of Inhibition.

Western_Blot_Workflow Western Blot Workflow for p-Met start Start: Seed Cells treat Treat with this compound and/or HGF start->treat lyse Cell Lysis treat->lyse quantify Protein Quantification lyse->quantify sds_page SDS-PAGE quantify->sds_page transfer Protein Transfer to Membrane sds_page->transfer block Blocking transfer->block primary_ab Primary Antibody Incubation (anti-p-Met, anti-total-Met) block->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detect Signal Detection (ECL) secondary_ab->detect analyze Data Analysis detect->analyze end End analyze->end

Caption: Western Blot Experimental Workflow.

Troubleshooting_Flowchart Troubleshooting Inconsistent Results decision decision issue issue solution solution start Inconsistent Results Observed is_new_batch Using a new batch of this compound? start->is_new_batch check_compound Issue likely with compound batch. Investigate compound-related causes. is_new_batch->check_compound Yes check_assay Issue likely with experimental setup. Investigate assay-related causes. is_new_batch->check_assay No purity Request CoA. Perform HPLC/MS if possible. check_compound->purity Check Purity solubility Ensure full dissolution. Use proper dilution technique. check_compound->solubility Check Solubility storage Verify storage conditions. Use fresh aliquots. check_compound->storage Check Storage cell_health Use low passage cells. Test for mycoplasma. check_assay->cell_health Check Cell Health assay_conditions Standardize seeding density, incubation times, and serum levels. check_assay->assay_conditions Check Assay Conditions reagents Validate antibodies. Use consistent ATP/substrate levels. check_assay->reagents Check Reagents solution_found Problem Identified & Resolved purity->solution_found solubility->solution_found storage->solution_found cell_health->solution_found assay_conditions->solution_found reagents->solution_found

Caption: Troubleshooting Logic Flowchart.

References

addressing c-Met-IN-16 precipitation in aqueous solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting advice and frequently asked questions (FAQs) to address the common issue of c-Met-IN-16 precipitation in aqueous solutions during experimental procedures. By understanding the physicochemical properties of this compound and implementing the recommended strategies, researchers can ensure the integrity and success of their experiments.

Frequently Asked Questions (FAQs)

Q1: I dissolved this compound in an organic solvent to make a stock solution, but it precipitated when I diluted it into my aqueous buffer. Why did this happen?

This is a common issue known as solvent-shifting precipitation. This compound, like many small molecule inhibitors, has poor aqueous solubility. While it may dissolve readily in a high-concentration organic solvent like DMSO, diluting this stock solution into an aqueous buffer drastically changes the solvent environment. The aqueous buffer is a poor solvent for this compound, causing the compound to come out of solution and form a precipitate.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of this compound. For in vitro cellular assays, it is crucial to keep the final concentration of DMSO in the culture medium low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[1]

Q3: How can I prevent this compound from precipitating when preparing my working solution in an aqueous buffer?

Several strategies can be employed to prevent precipitation:

  • Stepwise Dilution: Instead of directly adding the high-concentration stock solution to the full volume of aqueous buffer, perform serial dilutions. This gradual change in solvent composition can help keep the compound in solution.

  • Use of Co-solvents: For in vivo studies or certain in vitro assays, the use of co-solvents can enhance the solubility of this compound in aqueous formulations. Co-solvents such as PEG400, Cremophor EL, and polysorbate 80 have been shown to be effective for other c-Met inhibitors with poor aqueous solubility.

  • pH Adjustment: The solubility of a compound can be pH-dependent. For weakly basic compounds, like many kinase inhibitors, solubility may be higher in acidic buffers. For instance, a study on the c-Met inhibitor ABN401 showed higher solubility in an acetate (B1210297) buffer at pH 4.0.

  • Vortexing and Warming: Ensure the solution is well-mixed by vortexing. Gentle warming (e.g., to 37°C) can sometimes help dissolve the compound, but be cautious as excessive heat may degrade it.

Q4: What are the recommended storage conditions for this compound stock solutions?

Once dissolved, it is recommended to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles.[2] This helps to maintain the stability and integrity of the compound over time.

Q5: If I see a precipitate in my solution, can I still use it for my experiment?

It is not recommended to use a solution with a visible precipitate. The presence of a precipitate means the actual concentration of the dissolved compound is unknown and lower than intended, which will lead to inaccurate and unreliable experimental results. The precipitate itself could also interfere with your assay. It is best to prepare a fresh solution using the troubleshooting methods described.

Troubleshooting Guide: this compound Precipitation

This guide provides a systematic approach to resolving precipitation issues with this compound.

Problem Potential Cause Recommended Solution
Precipitation upon dilution of DMSO stock in aqueous buffer. Poor aqueous solubility of this compound. Rapid change in solvent polarity.1. Optimize Dilution Method: Perform a stepwise dilution of the DMSO stock into the aqueous buffer. Add the stock solution to the buffer in small increments while vortexing. 2. Reduce Final Concentration: If possible, lower the final concentration of this compound in your working solution. 3. Increase Final DMSO Concentration (In Vitro): If your experimental system allows, slightly increase the final DMSO concentration, but be mindful of potential cellular toxicity (ideally keep it below 0.5%).
Precipitation in cell culture media. Interaction with media components (e.g., proteins, salts). Low solubility in the complex media environment.1. Pre-warm Media: Warm the cell culture media to 37°C before adding the this compound stock solution. 2. Add Dropwise: Add the DMSO stock solution dropwise to the pre-warmed media while gently swirling. 3. Serum Concentration: If using serum, consider adding the this compound to the serum-free media first before adding the serum.
Precipitation during storage of working solution. Solution instability over time. Temperature fluctuations.1. Prepare Fresh: Prepare working solutions fresh for each experiment and avoid long-term storage in aqueous buffers. 2. Check Storage Temperature: Ensure the storage temperature is appropriate and stable. Avoid repeated freeze-thaw cycles of stock solutions.
Precipitation in formulation for in vivo studies. Low solubility in physiological buffers.1. Formulation with Co-solvents: Develop a formulation containing solubility-enhancing agents. A common formulation for poorly soluble compounds is a mixture of DMSO, PEG400, Tween 80, and saline or water. The final DMSO concentration should be kept as low as possible. 2. pH Optimization: Investigate the effect of pH on the solubility of this compound in your vehicle.

This compound Properties

Property Value Reference
Molecular Formula C₂₁H₁₇F₂N₉O[3]
Molecular Weight 449.42 g/mol [3]
CAS Number 1208248-23-0[3]

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO:

  • Weigh the Compound: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.49 mg of this compound (Molecular Weight = 449.42 g/mol ).

  • Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the this compound powder.

  • Dissolve: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in appropriate vials and store at -20°C or -80°C.

Protocol for Preparing a Working Solution in Aqueous Buffer (Example: 10 µM in PBS):

  • Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Initial Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in DMSO. For example, dilute the 10 mM stock 1:10 in DMSO to get a 1 mM solution.

  • Final Dilution: Add the required volume of the 1 mM (or 10 mM) stock solution to the final volume of pre-warmed (if appropriate) aqueous buffer (e.g., PBS) to achieve the desired final concentration. For example, to make 1 mL of a 10 µM solution from a 10 mM stock, you would add 1 µL of the stock to 999 µL of PBS.

  • Mixing: Immediately vortex the working solution to ensure homogeneity and minimize the risk of precipitation.

  • Use Promptly: Use the freshly prepared working solution in your experiment as soon as possible.

Visualizations

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF c-Met Receptor c-Met Receptor HGF->c-Met Receptor Binds GRB2 GRB2 c-Met Receptor->GRB2 Recruits GAB1 GAB1 c-Met Receptor->GAB1 Recruits STAT3 STAT3 c-Met Receptor->STAT3 Activates SOS SOS GRB2->SOS PI3K PI3K GAB1->PI3K RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival Migration Migration STAT3->Migration This compound This compound This compound->c-Met Receptor Inhibits

Caption: The c-Met signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow start Precipitation Observed with this compound check_stock Is the stock solution clear? start->check_stock prepare_fresh_stock Prepare fresh stock in 100% DMSO check_stock->prepare_fresh_stock No check_dilution Review dilution protocol check_stock->check_dilution Yes prepare_fresh_stock->check_stock stepwise_dilution Use stepwise dilution. Add stock to buffer slowly. check_dilution->stepwise_dilution No check_buffer Is the buffer composition optimal? check_dilution->check_buffer Yes final_check Is precipitation resolved? stepwise_dilution->final_check adjust_ph Adjust buffer pH (e.g., slightly acidic) check_buffer->adjust_ph No use_cosolvent Consider co-solvents (e.g., PEG400 for in vivo) check_buffer->use_cosolvent If pH adjustment fails adjust_ph->final_check use_cosolvent->final_check proceed Proceed with experiment final_check->proceed Yes contact_support Contact Technical Support final_check->contact_support No

Caption: Troubleshooting workflow for this compound precipitation.

References

Validation & Comparative

A Comparative Guide to c-Met Kinase Inhibitors: c-Met-IN-16 vs. Crizotinib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two c-Met kinase inhibitors, c-Met-IN-16 and crizotinib (B193316), for their application in cancer cell line research. While crizotinib is a well-characterized, multi-targeted tyrosine kinase inhibitor approved for clinical use, this compound is described as a c-Met inhibitor for research purposes with limited publicly available performance data. This guide summarizes the available quantitative data, details relevant experimental protocols, and provides visualizations of key biological pathways and experimental workflows.

Inhibitor Overview

Crizotinib: A potent, orally bioavailable, ATP-competitive small-molecule inhibitor of several receptor tyrosine kinases (RTKs), including c-Met (also known as hepatocyte growth factor receptor or HGFR), anaplastic lymphoma kinase (ALK), and ROS1.[4] It has been extensively studied preclinically and is approved for the treatment of certain cancers, particularly those with ALK or ROS1 rearrangements.[5]

Quantitative Performance Data

Due to the lack of publicly available data for this compound, this section focuses on the well-documented performance of crizotinib in various cancer cell lines, particularly those with c-MET amplification.

Table 1: Crizotinib IC50 Values in Various Cancer Cell Lines

Cancer TypeCell Linec-MET StatusCrizotinib IC50 (nM)Reference
Gastric CarcinomaGTL-16Amplification9.7[4]
Gastric CarcinomaMKN-45Amplification<200[6]
Gastric CarcinomaSNU-5Amplification<200[6]
Lung CarcinomaNCI-H441-11 (inhibition of HGF-stimulated migration)[4]
Anaplastic Large Cell LymphomaKARPAS-299NPM-ALK fusion24[4]
Breast CancerMDA-MB-231-5160[7]
Breast CancerMCF-7-1500[7]
Breast CancerSK-BR-3-3850[7]
Non-Small Cell Lung CancerEBC-1Amplification28.5[8]

Note: IC50 values can vary depending on the specific assay conditions.

Mechanism of Action and Signaling Pathways

Crizotinib exerts its anti-cancer effects by inhibiting the phosphorylation of c-Met, thereby blocking downstream signaling pathways crucial for cell proliferation, survival, migration, and invasion.

c-MET Signaling Pathway and Inhibition by Crizotinib

The binding of hepatocyte growth factor (HGF) to its receptor, c-Met, leads to receptor dimerization and autophosphorylation of tyrosine residues in the kinase domain. This activation triggers several downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and STAT pathways. Crizotinib, by competing with ATP for the kinase domain's binding site, prevents this autophosphorylation and subsequent pathway activation.

cMET_Signaling HGF HGF cMET c-MET Receptor HGF->cMET Binds p_cMET Phosphorylated c-MET cMET->p_cMET Autophosphorylation GRB2_SOS GRB2/SOS p_cMET->GRB2_SOS PI3K PI3K p_cMET->PI3K STAT3 STAT3 p_cMET->STAT3 Crizotinib Crizotinib Crizotinib->p_cMET Inhibits RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3->Proliferation

Caption: c-MET signaling pathway and the inhibitory action of Crizotinib.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the performance of c-Met inhibitors.

Cell Viability and Proliferation (MTT Assay)

This assay determines the cytotoxic or cytostatic effects of the inhibitors on cancer cell lines.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Inhibitor Treatment: Treat the cells with a serial dilution of the c-Met inhibitor (e.g., this compound or crizotinib) for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9][10][11]

  • Formazan (B1609692) Solubilization: Aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[9][10][11]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).

MTT_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Add_Inhibitor Add serial dilutions of inhibitor Seed_Cells->Add_Inhibitor Incubate_72h Incubate for 72 hours Add_Inhibitor->Incubate_72h Add_MTT Add MTT solution Incubate_72h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Solubilize Solubilize formazan crystals Incubate_4h->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance Analyze Calculate IC50 Read_Absorbance->Analyze

Caption: Workflow for a typical MTT cell viability assay.

Western Blotting for c-MET Phosphorylation

This technique is used to assess the direct inhibitory effect of the compounds on c-MET activation.

Protocol:

  • Cell Culture and Treatment: Culture cancer cells to 70-80% confluency. Serum-starve the cells overnight, then pre-treat with the c-Met inhibitor for 1-2 hours. Stimulate with HGF (e.g., 50 ng/mL) for 15-30 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA or non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated c-MET (e.g., p-c-MET Tyr1234/1235) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total c-MET and a loading control like GAPDH or β-actin.

Western_Blot_Workflow Start Start Cell_Treatment Cell treatment with inhibitor and HGF stimulation Start->Cell_Treatment Lysis Cell Lysis Cell_Treatment->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE and Transfer Quantification->SDS_PAGE Blocking Blocking SDS_PAGE->Blocking Primary_Ab Primary Antibody (p-c-MET) Blocking->Primary_Ab Secondary_Ab Secondary Antibody (HRP) Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection Analysis Analysis and Normalization Detection->Analysis

Caption: General workflow for Western blot analysis of c-MET phosphorylation.

Conclusion

Crizotinib is a well-established and potent inhibitor of c-MET, ALK, and ROS1, with extensive data supporting its efficacy in various cancer cell lines, particularly those with c-MET amplification. Its mechanism of action through the inhibition of c-MET phosphorylation and downstream signaling is well-documented.

This compound is presented as a research tool for investigating c-MET inhibition. However, a comprehensive, direct comparison with crizotinib is challenging due to the current lack of publicly available, peer-reviewed data on its performance and specific inhibitory characteristics. Researchers interested in using this compound should consider conducting head-to-head studies with well-characterized inhibitors like crizotinib to validate its efficacy and selectivity in their specific cancer cell line models. The experimental protocols provided in this guide offer a robust framework for such comparative studies.

References

A Comparative Guide to c-Met Kinase Inhibitors: Cabozantinib vs. c-Met-IN-16

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of two tyrosine kinase inhibitors targeting the c-Met receptor: the clinically approved multi-targeted inhibitor cabozantinib (B823) and the research compound c-Met-IN-16. This comparison is based on publicly available preclinical and clinical data.

Introduction

The mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in normal cellular processes, including embryonic development and tissue regeneration.[1] However, dysregulation of the HGF/c-Met signaling pathway through mechanisms such as gene amplification, mutation, or protein overexpression is a key driver in the development and progression of numerous cancers.[1][2] Aberrant c-Met signaling promotes tumor cell proliferation, survival, migration, invasion, and angiogenesis, often correlating with poor patient prognosis.[2][3] Consequently, c-Met has emerged as a critical target for cancer therapy.[3]

This guide focuses on comparing the efficacy of two c-Met inhibitors: cabozantinib, a multi-targeted inhibitor approved for clinical use, and this compound, a compound designated for research purposes.

Cabozantinib: A Multi-Targeted Tyrosine Kinase Inhibitor

Cabozantinib is a potent oral tyrosine kinase inhibitor that targets multiple receptor tyrosine kinases (RTKs) implicated in tumorigenesis, including MET, vascular endothelial growth factor receptor 2 (VEGFR2), RET, and AXL.[4][5] This multi-targeted approach allows cabozantinib to simultaneously disrupt several key signaling pathways involved in cancer progression.

Preclinical Efficacy of Cabozantinib

Preclinical studies have demonstrated the potent and broad-spectrum anti-cancer activity of cabozantinib. In vitro kinase assays have quantified its inhibitory activity against a panel of RTKs, as summarized in the table below.

Target Kinase Cabozantinib IC₅₀ (nM)
VEGFR20.035[6][7]
c-Met1.3[6][7]
RET5.2[6]
KIT4.6[6]
AXL7[6]
FLT311.3[6]
TIE214.3[6]
Table 1: In vitro kinase inhibitory activity of cabozantinib. IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%.

In cellular assays, cabozantinib has been shown to effectively inhibit the phosphorylation of both MET and VEGFR2 at nanomolar concentrations.[6] Preclinical studies in various cancer models, including triple-negative breast cancer and urothelial cancer, have demonstrated that cabozantinib can inhibit tumor growth and metastasis.[8]

This compound: A Research Compound

This compound is identified as a c-Met inhibitor available for cancer research.[4][7] It is associated with the CAS number 1208248-23-0 and is mentioned in patent application WO2012003338A1, titled "COMBINATION OF A cMET INHIBITOR AND AN ANTIBODY TO HGF AND/OR cMET".[4][6][7]

Preclinical Efficacy of this compound

Despite extensive searches of publicly available scientific literature and databases, specific preclinical data for this compound, such as IC₅₀ values, in vitro cell-based assay results, or in vivo efficacy data, could not be obtained. The referenced patent application may contain such information, but its full-text accessibility for data extraction was limited. Therefore, a direct quantitative comparison of the efficacy of this compound with cabozantinib is not possible at this time.

Signaling Pathways

Both cabozantinib and this compound are designed to inhibit the c-Met signaling pathway. Cabozantinib's broader mechanism of action also allows it to interfere with other critical cancer-related pathways.

c-Met Signaling Pathway

The binding of HGF to the c-Met receptor triggers its dimerization and autophosphorylation, leading to the activation of multiple downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and STAT pathways. These pathways are integral to cell proliferation, survival, and motility.

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF cMet c-Met Receptor HGF->cMet Binds RAS RAS cMet->RAS PI3K PI3K cMet->PI3K STAT STAT cMet->STAT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation/ Survival/ Motility ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT->Proliferation

Figure 1: Simplified c-Met signaling pathway.
Multi-Targeted Inhibition by Cabozantinib

Cabozantinib's efficacy is enhanced by its ability to inhibit multiple RTKs. The inhibition of VEGFR2 disrupts angiogenesis, the formation of new blood vessels that tumors need to grow. The targeting of AXL and RET addresses pathways that can contribute to tumor invasion, metastasis, and therapeutic resistance.

Cabozantinib_Targets cluster_targets Target Kinases cluster_outcomes Biological Outcomes Cabozantinib Cabozantinib cMet c-Met Cabozantinib->cMet Inhibits VEGFR2 VEGFR2 Cabozantinib->VEGFR2 Inhibits AXL AXL Cabozantinib->AXL Inhibits RET RET Cabozantinib->RET Inhibits Proliferation Decreased Proliferation cMet->Proliferation Invasion Decreased Invasion/ Metastasis cMet->Invasion Angiogenesis Decreased Angiogenesis VEGFR2->Angiogenesis AXL->Invasion RET->Proliferation

Figure 2: Multi-targeted inhibition by cabozantinib.

Experimental Protocols

Detailed experimental protocols are crucial for the objective comparison of drug performance. While specific protocols for this compound are unavailable, the following outlines common methodologies used in the preclinical evaluation of kinase inhibitors like cabozantinib.

In Vitro Kinase Inhibition Assay

This assay determines the concentration of an inhibitor required to block the enzymatic activity of a purified kinase.

Kinase_Assay_Workflow start Start reagents Prepare reaction mix: - Purified Kinase - Substrate - ATP - Inhibitor (varying conc.) start->reagents incubate Incubate at controlled temperature reagents->incubate measure Measure kinase activity (e.g., phosphorylation of substrate) incubate->measure analyze Analyze data and calculate IC₅₀ measure->analyze end End analyze->end

Figure 3: General workflow for an in vitro kinase assay.

Methodology:

  • Reaction Setup: A reaction mixture containing the purified target kinase (e.g., c-Met, VEGFR2), a generic substrate (e.g., poly(Glu, Tyr)), and ATP is prepared in a multi-well plate.

  • Inhibitor Addition: The inhibitor (cabozantinib or this compound) is added to the wells at a range of concentrations.

  • Incubation: The plate is incubated to allow the kinase reaction to proceed.

  • Activity Measurement: The extent of substrate phosphorylation is measured. This can be done using various methods, such as radioactivity (if using ³²P-ATP) or antibody-based detection (e.g., ELISA).

  • Data Analysis: The percentage of kinase inhibition at each inhibitor concentration is calculated relative to a control with no inhibitor. The IC₅₀ value is then determined by plotting the inhibition data against the inhibitor concentration.

Cell Viability Assay

This assay measures the effect of a compound on the proliferation and survival of cancer cells.

Methodology:

  • Cell Seeding: Cancer cells known to be dependent on the target pathway (e.g., c-Met amplified cell lines) are seeded into 96-well plates.

  • Compound Treatment: The cells are treated with various concentrations of the inhibitor.

  • Incubation: The plates are incubated for a set period (e.g., 72 hours).

  • Viability Measurement: A reagent such as MTT or MTS is added to the wells. Metabolically active cells convert this reagent into a colored product, and the amount of color is proportional to the number of viable cells.

  • Data Analysis: The absorbance is read using a plate reader, and the percentage of viable cells is calculated for each inhibitor concentration. This data is used to determine the GI₅₀ (concentration for 50% growth inhibition).

In Vivo Tumor Xenograft Studies

These studies evaluate the anti-tumor efficacy of a compound in a living organism.

Methodology:

  • Tumor Implantation: Human cancer cells are injected subcutaneously or orthotopically into immunocompromised mice.

  • Tumor Growth: The tumors are allowed to grow to a certain size.

  • Treatment: The mice are then treated with the inhibitor (e.g., via oral gavage) or a vehicle control over a specified period.

  • Tumor Measurement: Tumor volume is measured regularly.

  • Data Analysis: The tumor growth in the treated group is compared to the control group to assess the anti-tumor efficacy of the compound.

Conclusion

Cabozantinib is a well-characterized, multi-targeted tyrosine kinase inhibitor with proven preclinical and clinical efficacy against a range of cancers. Its ability to inhibit c-Met, VEGFR2, and other key RTKs provides a robust mechanism for disrupting tumor growth, angiogenesis, and metastasis.

In contrast, this compound is a research compound with limited publicly available data. While it is identified as a c-Met inhibitor, the absence of specific efficacy data, such as IC₅₀ values and results from cellular and in vivo studies, prevents a direct and comprehensive comparison with cabozantinib.

For researchers and drug developers, cabozantinib serves as a benchmark for a clinically successful multi-targeted inhibitor. The evaluation of novel compounds like this compound will require the generation and publication of detailed preclinical data to understand their potency, selectivity, and potential as therapeutic agents.

References

Validating the Selectivity Profile of a c-Met Kinase Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The c-Met receptor tyrosine kinase, a crucial mediator of cell proliferation, motility, and invasion, is a validated target in oncology. The development of small molecule inhibitors targeting c-Met has led to approved therapies for cancers driven by aberrant c-Met signaling. A key attribute of a high-quality chemical probe or therapeutic candidate is its selectivity – the ability to inhibit the intended target with significantly greater potency than other related or unrelated kinases. This guide provides a framework for validating the selectivity profile of a potent c-Met inhibitor, using Capmatinib (also known as INCB28060) as a primary example, and compares its performance against other known c-Met inhibitors.

Data Presentation: Kinase Selectivity Profiles

The selectivity of a kinase inhibitor is typically assessed by screening it against a large panel of kinases. The data is often presented as the half-maximal inhibitory concentration (IC50) or the percentage of inhibition at a fixed concentration. A highly selective inhibitor will show a potent IC50 for its primary target and significantly weaker activity against other kinases.

Below is a comparative summary of the kinase selectivity for Capmatinib, a highly selective c-Met inhibitor, and Crizotinib, a multi-kinase inhibitor that also targets c-Met.

Kinase TargetCapmatinib (INCB28060) IC50 (nM)Crizotinib IC50 (nM)Reference
c-Met 0.13 8 [1][2]
ALK>10,00024[1][2]
RON1.340[1]
AXL>10,00018[1]
TYRO3>10,00010[1]
MER>10,00012[1]
VEGFR2>10,000150[1]
TIE-2>10,000110[1]
PDGFRβ>10,000250[1]
KIT>10,000100[1]
FLT3>10,00050[1]

Table 1: Comparative kinase inhibition profile of Capmatinib and Crizotinib. Data are presented as IC50 values (nM). Lower values indicate higher potency. Data is illustrative and compiled from multiple sources.

As the data indicates, Capmatinib is exceptionally potent and selective for c-Met. Its inhibitory activity against a wide range of other kinases is several orders of magnitude lower. In contrast, Crizotinib, while a potent c-Met inhibitor, also demonstrates significant activity against several other kinases, including ALK and RON, classifying it as a multi-kinase inhibitor.

Signaling Pathway and Experimental Workflow

To understand the impact of a c-Met inhibitor, it is essential to visualize its place in the relevant signaling cascade and the experimental process used for its validation.

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF (Hepatocyte Growth Factor) cMet c-Met Receptor HGF->cMet Binds P1 P cMet->P1 Dimerization & Autophosphorylation P2 P cMet->P2 GAB1 GAB1 P1->GAB1 Recruits GRB2 GRB2 P2->GRB2 Recruits PI3K PI3K GAB1->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Proliferation, Survival, Motility AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation experimental_workflow cluster_invitro In Vitro Assays cluster_cellular Cellular Assays biochemical_assay Biochemical Kinase Assay (e.g., Kinase-Glo, LanthaScreen) Determine IC50 for c-Met kinase_panel Broad Kinase Panel Screen (>200 kinases) Assess selectivity biochemical_assay->kinase_panel Highly potent & selective? pmet_blot Western Blot for p-Met in c-Met driven cancer cells Confirm target engagement kinase_panel->pmet_blot off_target_assay Cellular assays for top off-targets (if any from kinase panel) Validate off-target effects kinase_panel->off_target_assay If significant off-targets downstream_blot Western Blot for p-AKT, p-ERK Assess pathway inhibition pmet_blot->downstream_blot viability_assay Cell Viability/Proliferation Assay (e.g., CellTiter-Glo) in c-Met dependent vs. independent cells downstream_blot->viability_assay

References

Navigating c-Met Inhibition: A Comparative Guide to IC50 Values in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the potency of c-Met inhibitors is crucial for advancing cancer therapy. This guide provides a comparative analysis of the half-maximal inhibitory concentration (IC50) of various c-Met inhibitors across different cancer cell lines, offering a valuable resource for selecting the appropriate compounds for further investigation.

While specific IC50 data for the inhibitor c-Met-IN-16 is not publicly available, this guide presents a comprehensive comparison of several well-characterized c-Met inhibitors currently in use or under investigation. The provided data, summarized in clear tabular format, allows for an objective assessment of their relative potencies in diverse cancer models.

Comparative IC50 Values of c-Met Inhibitors

The following table summarizes the IC50 values of prominent c-Met inhibitors in various cancer cell lines. These values, expressed in nanomolar (nM) or micromolar (µM) concentrations, represent the amount of inhibitor required to reduce the biological activity of c-Met by 50%. Lower IC50 values are indicative of higher potency.

InhibitorCell LineCancer TypeIC50 Value
This compound --Data not publicly available
Crizotinib GTL-16Gastric Carcinoma9.7 nM[1]
NCI-H441Lung Carcinoma11 nM (migration), 6.1 nM (invasion)[1]
MDA-MB-231Breast Cancer5.16 µM[2]
MCF-7Breast Cancer1.5 µM[2]
SK-BR-3Breast Cancer3.85 µM[2]
NCI-H929Multiple Myeloma0.53 µM[3]
JJN3Multiple Myeloma3.01 µM[3]
CCRF-CEMLeukemia0.43 µM[3]
MKN45, HSC58, 58As1, 58As9, SNU5, Hs746TGastric Cancer (MET amplified)< 200 nM[4]
Cabozantinib TTMedullary Thyroid Cancer94 nM[5]
786-O/WTRenal Cell Carcinoma10 µM[6]
786-O/SRenal Cell Carcinoma13 µM[6]
Caki-2/WTRenal Cell Carcinoma14.5 µM[6]
Caki-2/SRenal Cell Carcinoma13.6 µM[6]
Savolitinib H1993Non-Small Cell Lung Cancer4.20 nM[7][8]
EBC-1Non-Small Cell Lung Cancer2.14 nM[7][8]
Capmatinib SNU-5Gastric Cancer1.2 nM[9]
S114-12.4 nM[9]
H441Lung Carcinoma~0.5 nM[9]
U-87MGGlioblastoma2 nM[9]
NCI-H1993Non-Small Cell Lung Cancer0.0023 µM[10]
Tepotinib MKN45Gastric Cancer7 nM[11]
SNU620Gastric Cancer9 nM[11]
A549Lung Carcinoma0.012 µM (inhibition of c-Met phosphorylation)
EBC-1Non-Small Cell Lung Cancer9 nM (inhibition of c-Met phosphorylation)

Experimental Protocols

The determination of IC50 values is a critical step in the evaluation of enzyme inhibitors. Below is a detailed methodology for a common cell viability assay used to determine the IC50 of kinase inhibitors.

IC50 Determination via Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This protocol outlines the general steps for assessing the effect of a c-Met inhibitor on the viability of cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • c-Met inhibitor (e.g., this compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Solubilization solution (for MTT assay)

  • 96-well plates

  • Multichannel pipette

  • Plate reader (absorbance or luminescence)

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density.

    • Incubate the plate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the c-Met inhibitor in cell culture medium.

    • Remove the old medium from the wells and add the medium containing different concentrations of the inhibitor. Include a vehicle control (medium with the same concentration of the inhibitor's solvent, e.g., DMSO).

    • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • Cell Viability Measurement:

    • For MTT Assay:

      • Add MTT solution to each well and incubate for 2-4 hours.

      • Add solubilization solution to dissolve the formazan (B1609692) crystals.

      • Read the absorbance at a specific wavelength (e.g., 570 nm).

    • For CellTiter-Glo® Assay:

      • Equilibrate the plate to room temperature.

      • Add the CellTiter-Glo® reagent to each well.[6]

      • Mix the contents on a plate shaker to induce cell lysis.[6]

      • Incubate at room temperature to stabilize the luminescent signal.[6]

      • Read the luminescence.

  • Data Analysis:

    • Subtract the background reading (from wells with medium only).

    • Normalize the data to the vehicle control (set as 100% viability).

    • Plot the percentage of cell viability against the logarithm of the inhibitor concentration.

    • Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC50 value.

Visualizing the c-Met Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and the experimental process, the following diagrams have been generated using Graphviz (DOT language).

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus HGF HGF c-Met c-Met HGF->c-Met Binds and Activates GRB2 GRB2 c-Met->GRB2 GAB1 GAB1 c-Met->GAB1 STAT3 STAT3 c-Met->STAT3 PLCg PLCg c-Met->PLCg SOS SOS GRB2->SOS PI3K PI3K GAB1->PI3K RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT3->Transcription IC50_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Culture Cancer Cells Cell_Seeding Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Inhibitor_Dilution Prepare Serial Dilutions of Inhibitor Add_Inhibitor Add Inhibitor to Cells Cell_Seeding->Add_Inhibitor Inhibitor_Dilution->Add_Inhibitor Incubation Incubate for 48-72 hours Add_Inhibitor->Incubation Add_Reagent Add Viability Reagent (e.g., MTT, CellTiter-Glo) Incubation->Add_Reagent Incubate_Reagent Incubate Add_Reagent->Incubate_Reagent Read_Plate Read Absorbance/Luminescence Incubate_Reagent->Read_Plate Data_Normalization Normalize Data to Control Read_Plate->Data_Normalization Plot_Data Plot Dose-Response Curve Data_Normalization->Plot_Data Calculate_IC50 Calculate IC50 Value Plot_Data->Calculate_IC50

References

A Head-to-Head Comparison of Foretinib and Capmatinib: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of two prominent c-Met inhibitors: the multi-kinase inhibitor foretinib (B612053) and the highly selective c-Met inhibitor capmatinib (B1663548). This publication aims to delineate their distinct pharmacological profiles, supported by experimental data, to inform research and development decisions in the field of targeted cancer therapy.

Foretinib, a multi-kinase inhibitor, has been investigated for its ability to simultaneously target multiple pathways involved in tumor growth and angiogenesis, primarily through the inhibition of c-Met and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1] In contrast, capmatinib represents a newer generation of targeted therapies, designed for high selectivity and potency against c-Met, which has shown significant clinical efficacy in cancers with specific MET alterations.[2][3] This guide will dissect their mechanisms of action, inhibitory profiles, and cellular effects, providing a comprehensive resource for understanding their relative strengths and potential applications.

Mechanism of Action and Target Selectivity

Foretinib is an ATP-competitive inhibitor that targets a range of receptor tyrosine kinases, including c-Met, VEGFR2, RON, AXL, and TIE-2. This broad-spectrum activity allows it to disrupt multiple signaling cascades that contribute to tumor progression. However, this multi-targeted approach can also lead to off-target effects.

Capmatinib, on the other hand, is a highly selective, ATP-competitive inhibitor of c-Met.[2][4] Its design prioritizes potent and specific inhibition of the c-Met signaling pathway, which can be particularly effective in tumors that are driven by MET dysregulation, such as those with MET exon 14 skipping mutations or MET amplification.[5][6]

Data Presentation: A Comparative Analysis

The following tables summarize the quantitative data for foretinib and capmatinib, focusing on their in vitro potency against various kinases and their effects on cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)
KinaseForetinib (nM)Capmatinib (nM)
c-Met 0.4 [1]0.13 [4]
KDR (VEGFR2)0.9[1]>1000[3]
RON3[7]-
AXL->1000[3]
TIE-2->1000[3]
ALK->1000[3]
ROS1->1000[3]
RET->1000[3]
FLT3->1000[3]
Note: "-" indicates that data was not readily available in the reviewed literature. A higher IC50 value indicates lower potency.
Table 2: Cellular Activity in Cancer Cell Lines (IC50, µM)
Cell LineCancer TypeForetinib (µM)Capmatinib (µM)
MKN45Gastric Cancer (MET amplified)<0.2[8]0.0012[9]
SNU-5Gastric Cancer (MET amplified)-0.0012[9]
Hs746TGastric Cancer (MET amplified)<0.2[8]-
H441NSCLC (c-Met dependent)-~0.0005[9]
MDA-MB-231Breast Cancer5.16[10]-
MCF-7Breast Cancer1.5[10]-
SK-BR-3Breast Cancer3.85[10]-
Note: IC50 values can vary depending on the specific experimental conditions.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.

Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.

  • Compound Preparation: Serially dilute the test inhibitor (e.g., foretinib, capmatinib) to generate a range of concentrations for IC50 determination.

  • Kinase Reaction: In a 384-well plate, combine the kinase, a suitable peptide substrate, and the test inhibitor in a reaction buffer containing ATP and MgCl2.

  • Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes) to allow for phosphorylation of the substrate.

  • ADP Detection: Terminate the kinase reaction and measure the amount of ADP produced using a luminescence-based kit (e.g., ADP-Glo™ Kinase Assay). The luminescent signal is proportional to the kinase activity.

  • Data Analysis: Plot the kinase activity against the inhibitor concentration and use a non-linear regression model to calculate the IC50 value.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test inhibitor or vehicle control for a specified duration (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Dissolve the formazan crystals in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.[6]

Western Blot Analysis for Protein Phosphorylation

This technique is used to detect changes in the phosphorylation status of specific proteins within a signaling pathway.

  • Cell Treatment and Lysis: Treat cultured cells with the inhibitor for a defined period. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a membrane (e.g., PVDF).

  • Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for the phosphorylated form of the target protein (e.g., phospho-c-Met). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin) to determine the relative change in protein phosphorylation.

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways affected by foretinib and capmatinib, as well as a typical experimental workflow.

G cluster_cMET c-Met Signaling Pathway HGF HGF cMET c-Met Receptor HGF->cMET p_cMET p-c-Met cMET->p_cMET GAB1 GAB1 p_cMET->GAB1 GRB2_SOS GRB2/SOS p_cMET->GRB2_SOS PI3K PI3K GAB1->PI3K RAS RAS GRB2_SOS->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF mTOR mTOR AKT->mTOR MEK MEK RAF->MEK Proliferation Proliferation, Survival, Motility, Invasion mTOR->Proliferation ERK ERK MEK->ERK ERK->Proliferation Foretinib Foretinib Foretinib->p_cMET Inhibits Capmatinib Capmatinib Capmatinib->p_cMET Inhibits

Caption: c-Met Signaling Pathway Inhibition

G cluster_VEGFR2 VEGFR2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 p_VEGFR2 p-VEGFR2 VEGFR2->p_VEGFR2 PLCg PLCγ p_VEGFR2->PLCg PI3K PI3K p_VEGFR2->PI3K PKC PKC PLCg->PKC AKT AKT PI3K->AKT RAF RAF PKC->RAF eNOS eNOS AKT->eNOS MEK MEK RAF->MEK NO NO eNOS->NO ERK ERK MEK->ERK Angiogenesis Angiogenesis, Permeability, Endothelial Cell Survival NO->Angiogenesis ERK->Angiogenesis Foretinib Foretinib Foretinib->p_VEGFR2 Inhibits

Caption: VEGFR2 Signaling Pathway Inhibition by Foretinib

G start Seed Cells in 96-well Plate treat Treat with Inhibitor (Foretinib or Capmatinib) start->treat incubate Incubate for 72 hours treat->incubate mtt Add MTT Reagent incubate->mtt incubate2 Incubate for 2-4 hours mtt->incubate2 solubilize Add Solubilization Solution incubate2->solubilize read Measure Absorbance at 570 nm solubilize->read analyze Calculate IC50 read->analyze

Caption: Experimental Workflow for Cell Viability (MTT) Assay

Conclusion

This guide provides a comparative overview of foretinib and capmatinib, highlighting their distinct kinase inhibition profiles and cellular activities. Foretinib's multi-kinase inhibition offers a broader therapeutic approach by targeting both c-Met and VEGFR2-mediated pathways, which may be advantageous in tumors where both pathways are active. However, this can be associated with a higher risk of off-target toxicities.

In contrast, capmatinib's high selectivity for c-Met provides a more focused therapeutic strategy, which has demonstrated significant clinical benefit in patient populations with defined MET alterations.[5][11] The choice between a multi-kinase inhibitor like foretinib and a highly selective inhibitor like capmatinib will depend on the specific cancer type, the underlying molecular drivers of the disease, and the desired therapeutic outcome. This guide, with its supporting data and protocols, serves as a valuable resource for researchers navigating these decisions in the development of next-generation cancer therapies.

References

A Comparative Guide to c-Met Inhibitors: PHA-665752 in the Context of Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the c-Met inhibitor PHA-665752, with a focus on its performance and the broader context of resistance mechanisms to c-Met-targeted therapies. While this guide aims to compare c-Met-IN-16 and PHA-665752, a comprehensive literature search did not yield any publicly available experimental data for this compound. Therefore, a direct, data-driven comparison is not possible at this time. This document will focus on the well-characterized inhibitor PHA-665752 and the critical issue of resistance in c-Met inhibition.

Introduction to c-Met Inhibition

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, survival, migration, and invasion.[1][2] Dysregulation of the HGF/c-Met signaling pathway is implicated in the development and progression of numerous cancers, making it an attractive target for therapeutic intervention.[1][2] Small molecule c-Met inhibitors, which typically target the ATP-binding site of the kinase domain, have been developed to block this signaling cascade.[1]

PHA-665752: A Potent and Selective c-Met Inhibitor

PHA-665752 is a potent, ATP-competitive small molecule inhibitor of c-Met.[3] It has been extensively characterized in preclinical studies and serves as a valuable tool for investigating the effects of c-Met inhibition.

Performance Data of PHA-665752

The following table summarizes the key in vitro performance data for PHA-665752.

ParameterValueCell Line/SystemReference
Kinase Inhibition
Ki (c-Met)4 nMCell-free assay[4]
IC50 (c-Met)9 nMCell-free assay[3][4]
Cellular Activity
IC50 (c-Met Autophosphorylation)25-50 nMHGF-stimulated cells[4]
IC50 (Cell Proliferation)18-42 nMHGF-dependent cells[4]
IC50 (Cell Motility)40-50 nMHGF-dependent cells[4]
IC50 (Cell Growth)< 60 nMTPR-MET transformed BaF3 cells[3]

Note: Data for this compound is not publicly available.

Mechanisms of Resistance to c-Met Inhibitors

A significant challenge in the clinical application of c-Met inhibitors is the development of resistance. Resistance can arise through two primary mechanisms: on-target alterations and off-target activation of bypass pathways.

On-Target Resistance

On-target resistance mechanisms involve genetic changes in the MET gene itself, which prevent the inhibitor from binding effectively. These include:

  • Secondary Mutations in the c-Met Kinase Domain: Specific point mutations in the kinase domain can reduce the binding affinity of the inhibitor. Examples of such mutations include D1228N/H, Y1230H/C, and D1231Y.[5]

  • MET Gene Amplification: An increase in the copy number of the MET gene can lead to overexpression of the c-Met protein, overwhelming the inhibitor at standard doses.[6][7]

Off-Target Resistance

Off-target resistance occurs when cancer cells activate alternative signaling pathways to bypass their dependence on c-Met signaling. Common bypass pathways include:

  • Activation of other Receptor Tyrosine Kinases (RTKs): Upregulation or activating mutations in other RTKs, such as EGFR or HER2, can sustain downstream signaling.[8]

  • Activation of Downstream Signaling Nodes: Mutations in key downstream signaling molecules like KRAS can render the cells independent of upstream c-Met signaling.[6][8]

  • Activation of Parallel Pathways: The activation of pathways like the Wnt/β-catenin signaling pathway has also been implicated in resistance to c-Met inhibitors.[6][9]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are representative protocols for key experiments used to evaluate c-Met inhibitors.

Cell Viability Assay
  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the c-Met inhibitor (e.g., PHA-665752) or vehicle control (e.g., DMSO) for 72 hours.

  • Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) to each well and measure the luminescence, which is proportional to the number of viable cells.

  • Data Analysis: Normalize the data to the vehicle-treated controls and calculate the IC50 value using non-linear regression analysis.

Western Blotting for c-Met Phosphorylation
  • Cell Lysis: Treat cells with the c-Met inhibitor for a specified time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Electrophoresis and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against phospho-c-Met (e.g., Tyr1234/1235) and total c-Met overnight.

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Densitometry is used to quantify the changes in protein phosphorylation.

Visualizing Signaling Pathways and Experimental Workflows

c-Met Signaling Pathway

cMet_Signaling_Pathway cluster_MAPK MAPK Pathway cluster_PI3K PI3K/AKT Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds p_cMet p-c-Met cMet->p_cMet Dimerization & Autophosphorylation GRB2 GRB2/SOS p_cMet->GRB2 PI3K PI3K p_cMet->PI3K STAT3 STAT3 p_cMet->STAT3 RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Motility ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3->Proliferation Inhibitor PHA-665752 Inhibitor->p_cMet

Caption: The HGF/c-Met signaling cascade and its downstream pathways.

Experimental Workflow for Inhibitor Evaluation

Experimental_Workflow Start Start: Select Cancer Cell Line with c-Met Dysregulation Treatment Treat with c-Met Inhibitor (e.g., PHA-665752) and Vehicle Control Start->Treatment InVitro In Vitro Assays Treatment->InVitro InVivo In Vivo Xenograft Model Treatment->InVivo CellViability Cell Viability Assay (IC50 Determination) InVitro->CellViability WesternBlot Western Blot (Target Engagement & Downstream Signaling) InVitro->WesternBlot MigrationInvasion Migration/Invasion Assay InVitro->MigrationInvasion End End: Evaluate Inhibitor Efficacy and Mechanism CellViability->End WesternBlot->End MigrationInvasion->End TumorGrowth Monitor Tumor Growth and Animal Weight InVivo->TumorGrowth Pharmacodynamics Pharmacodynamic Analysis (e.g., p-cMet in Tumors) InVivo->Pharmacodynamics TumorGrowth->End Pharmacodynamics->End

Caption: A typical workflow for preclinical evaluation of a c-Met inhibitor.

Conclusion

PHA-665752 is a well-documented, potent, and selective inhibitor of c-Met that has been instrumental in understanding the role of c-Met in cancer. While a direct comparison with this compound is currently not feasible due to the lack of public data for the latter, the study of PHA-665752 provides a strong foundation for evaluating novel c-Met inhibitors. The development of resistance remains a major hurdle, and a thorough understanding of on-target and off-target resistance mechanisms is essential for the development of next-generation c-Met inhibitors and effective combination therapies. Future research should focus on strategies to overcome resistance, potentially through the development of inhibitors that can target common mutants or by combining c-Met inhibitors with agents that block key bypass signaling pathways.

References

Validating c-Met-IN-16 Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of methods to validate the target engagement of c-Met-IN-16 in a cellular context. We offer a comparative analysis of experimental techniques, detailed protocols, and a look at alternative c-Met inhibitors, supported by experimental data.

Introduction to c-Met and Target Engagement

The c-Met proto-oncogene encodes a receptor tyrosine kinase (RTK) that plays a crucial role in cell proliferation, motility, migration, and invasion.[1] Its ligand, hepatocyte growth factor (HGF), triggers a signaling cascade that, when dysregulated, is implicated in the progression of various cancers.[2][3] Small molecule inhibitors like this compound are designed to block the kinase activity of c-Met, thereby inhibiting downstream signaling. Validating that these inhibitors bind to their intended target within the complex cellular environment is a critical step in drug development.

Methods for Validating Target Engagement

Two primary methods are widely used to confirm the direct interaction of an inhibitor with its target protein in cells:

  • Western Blotting for Phosphorylation Status: This technique assesses the phosphorylation state of c-Met and its downstream effectors. A successful target engagement by an inhibitor will lead to a decrease in the phosphorylation of c-Met at specific tyrosine residues (e.g., Y1234/Y1235) upon HGF stimulation.[4][5]

  • Cellular Thermal Shift Assay (CETSA): This biophysical assay measures the thermal stability of a protein in the presence of a ligand.[6][7] Ligand binding typically increases the melting temperature of the target protein. A positive thermal shift in a CETSA experiment provides strong evidence of direct target engagement in a physiological context.[6][7]

Comparative Analysis of c-Met Inhibitors

While specific quantitative data for this compound is not publicly available, this section provides a framework for comparing its performance with other well-characterized c-Met inhibitors like Crizotinib and Cabozantinib. The following tables summarize the kind of data required for a direct comparison.

Table 1: Inhibition of c-Met Phosphorylation

InhibitorCell LineHGF StimulationIC50 (nM) for p-c-Met InhibitionReference
This compound Data not availableData not availableData not available
Crizotinib SNU-5 (gastric cancer)Endogenous~10[8]
Cabozantinib BON1 (pancreatic neuroendocrine)1.25 nM HGF<100[9]

Table 2: Cellular Thermal Shift Assay (CETSA) Data

InhibitorCell LineTarget ProteinΔTm (°C) at saturating concentrationReference
This compound Data not availablec-MetData not available
Example InhibitorExample Cell LineExample TargetExample Value

Experimental Protocols

Protocol 1: Western Blot for c-Met Phosphorylation

This protocol details the steps to assess the inhibition of HGF-induced c-Met phosphorylation by this compound.

Materials:

  • Cancer cell line expressing c-Met (e.g., A549, H441)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Recombinant Human HGF

  • This compound

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • Primary antibodies: anti-phospho-c-Met (Tyr1234/1235), anti-total c-Met, anti-GAPDH or β-actin

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Cell Culture and Treatment:

    • Plate cells and grow to 70-80% confluency.

    • Serum-starve cells for 16-24 hours.

    • Pre-treat cells with varying concentrations of this compound for 2 hours.

    • Stimulate cells with HGF (e.g., 50 ng/mL) for 15 minutes.

  • Lysate Preparation:

    • Wash cells with ice-cold PBS.

    • Lyse cells with ice-cold lysis buffer.

    • Clarify lysates by centrifugation.

  • Protein Quantification:

    • Determine protein concentration using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA in TBST).

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody.

    • Detect chemiluminescence using an imaging system.

  • Data Analysis:

    • Quantify band intensities and normalize the phospho-c-Met signal to total c-Met and a loading control.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol describes how to perform a CETSA experiment to confirm the direct binding of this compound to the c-Met protein.

Materials:

  • Cancer cell line expressing c-Met

  • This compound

  • PBS with protease inhibitors

  • PCR tubes

  • Thermal cycler

  • Lysis buffer (as in Protocol 1)

  • Western blot reagents (as in Protocol 1)

Procedure:

  • Cell Treatment:

    • Treat cultured cells with this compound or vehicle (DMSO) for 1 hour at 37°C.

  • Heat Challenge:

    • Aliquot cell suspensions into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.

  • Cell Lysis and Fractionation:

    • Lyse the cells using freeze-thaw cycles or lysis buffer.

    • Centrifuge the lysates at high speed to pellet aggregated proteins.

  • Sample Analysis:

    • Collect the supernatant (soluble protein fraction).

    • Analyze the amount of soluble c-Met at each temperature by Western blotting.

  • Data Analysis:

    • Quantify the band intensities and plot the percentage of soluble c-Met against temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Visualizing Cellular Processes

c-Met Signaling Pathway

cMet_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_downstream Downstream Effects HGF HGF cMet c-Met Receptor HGF->cMet Binds p_cMet p-c-Met (Y1234/Y1235) cMet->p_cMet Dimerization & Autophosphorylation GAB1 GAB1 p_cMet->GAB1 GRB2 GRB2 p_cMet->GRB2 STAT3 STAT3 p_cMet->STAT3 PI3K PI3K GAB1->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival Migration Migration STAT3->Migration cMet_IN_16 This compound cMet_IN_16->p_cMet Inhibits

Caption: The HGF/c-Met signaling pathway and the inhibitory action of this compound.

Western Blot Experimental Workflow

Western_Blot_Workflow A Cell Culture & Treatment B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer (PVDF membrane) D->E F Blocking E->F G Primary Antibody Incubation F->G H Secondary Antibody Incubation G->H I Detection H->I J Data Analysis I->J

Caption: A streamlined workflow for Western blot analysis of c-Met phosphorylation.

Cellular Thermal Shift Assay (CETSA) Workflow

CETSA_Workflow A Cell Treatment (Inhibitor vs. Vehicle) B Heat Challenge (Temperature Gradient) A->B C Cell Lysis B->C D Centrifugation (Separate Soluble/Aggregated) C->D E Collect Supernatant (Soluble Fraction) D->E F Western Blot for Target Protein E->F G Data Analysis (Generate Melting Curves) F->G

Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).

References

Comparative Analysis of the Cross-Reactivity of a Selective c-Met Inhibitor with Other Receptor Tyrosine Kinases

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the kinase selectivity of a representative c-Met inhibitor, Savolitinib. While the specific inhibitor "c-Met-IN-16" was not identified in available literature, Savolitinib serves as a well-documented example of a highly selective c-Met inhibitor, reportedly tested against extensive kinase panels.

Dysregulation of the c-Met receptor tyrosine kinase (RTK) signaling pathway is a known driver in the pathogenesis and progression of numerous human cancers. The development of small molecule inhibitors targeting c-Met is a key area of cancer therapy research. A critical aspect of the preclinical characterization of these inhibitors is their selectivity, or the degree to which they inhibit their intended target over other kinases. Poor selectivity can lead to off-target effects and potential toxicities. This guide focuses on the cross-reactivity profile of a selective c-Met inhibitor, providing available data, experimental context, and relevant signaling pathway information.

Data Presentation: Kinase Selectivity Profile

For the purpose of illustrating how such data is typically presented, the following table provides a hypothetical selectivity profile against key representative RTKs. This table structure is standard for reporting kinase inhibitor profiling results.

Kinase TargetRepresentative IC50 (nM)Fold Selectivity vs. c-Met (IC50 = 5 nM)
c-Met 5 1
VEGFR2>1000>200
EGFR>1000>200
HER2>1000>200
PDGFRβ>1000>200
FGFR1>1000>200
ALK>1000>200
RON>500>100
Axl>500>100

Note: The IC50 values for kinases other than c-Met are illustrative and based on the characterization of highly selective inhibitors. They serve to demonstrate the expected high degree of selectivity.

Experimental Protocols

The determination of inhibitor potency and selectivity is typically performed using in vitro kinase assays. A common and robust method is the luminescence-based ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

Protocol: IC50 Determination using ADP-Glo™ Kinase Assay

This protocol outlines the general steps for determining the half-maximal inhibitory concentration (IC50) of a test compound against a panel of receptor tyrosine kinases.

1. Reagent Preparation:

  • Kinase Buffer: Prepare a suitable kinase reaction buffer, typically containing a buffering agent (e.g., Tris-HCl), MgCl₂, BSA, and DTT.

  • ATP Solution: Prepare a stock solution of ATP in kinase buffer. The final concentration in the assay should be close to the Km of the specific kinase for ATP.

  • Kinase and Substrate Preparation: Reconstitute or dilute the recombinant kinase and its specific peptide or protein substrate in kinase buffer to the desired concentrations.

  • Test Compound Dilution: Prepare a serial dilution of the test compound (e.g., this compound or Savolitinib) in DMSO, followed by a further dilution in kinase buffer to achieve the final assay concentrations.

2. Kinase Reaction:

  • In a 384-well white, opaque assay plate, add 2.5 µL of the diluted test compound or vehicle (DMSO control).

  • Add 2.5 µL of the kinase solution to each well.

  • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.

3. ADP Detection:

  • To stop the kinase reaction and deplete the remaining ATP, add 5 µL of ADP-Glo™ Reagent to each well.

  • Incubate the plate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and initiates a luciferase-based reaction that generates a luminescent signal.

  • Incubate the plate at room temperature for 30-60 minutes to stabilize the luminescent signal.

4. Data Acquisition and Analysis:

  • Measure the luminescence of each well using a plate-reading luminometer.

  • Subtract the background luminescence (from wells with no enzyme) from all other readings.

  • Plot the luminescence signal against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Mandatory Visualization

c-Met Signaling Pathway

The c-Met receptor, upon binding its ligand Hepatocyte Growth Factor (HGF), dimerizes and autophosphorylates, creating docking sites for various downstream signaling molecules. This activation triggers several key pathways that regulate cell proliferation, survival, and motility.

cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds Grb2 Grb2 cMet->Grb2 PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 phosphorylates Akt Akt PIP3->Akt Survival Survival Akt->Survival STAT3->Proliferation Motility Motility STAT3->Motility Inhibitor c-Met Inhibitor (e.g., Savolitinib) Inhibitor->cMet IC50_Workflow start Start prep Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) start->prep reaction Set up Kinase Reaction in 384-well Plate prep->reaction incubation1 Incubate (e.g., 60 min at 30°C) reaction->incubation1 adp_glo Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) incubation1->adp_glo incubation2 Incubate (40 min at RT) adp_glo->incubation2 detection Add Kinase Detection Reagent (Convert ADP to ATP & Generate Light) incubation2->detection incubation3 Incubate (30-60 min at RT) detection->incubation3 measure Measure Luminescence incubation3->measure analyze Analyze Data (Plot Dose-Response Curve) measure->analyze ic50 Determine IC50 Value analyze->ic50

A Comparative Analysis of c-Met Kinase Inhibitors: Type I vs. Type II

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The c-Met receptor tyrosine kinase, a crucial mediator of cell proliferation, survival, and motility, has emerged as a significant target in oncology.[1] Its dysregulation is implicated in the progression and metastasis of various cancers.[2] Small molecule inhibitors targeting the ATP-binding site of c-Met are a cornerstone of therapeutic strategies, broadly classified into Type I and Type II inhibitors based on their binding mode to the kinase domain. This guide provides a comparative analysis of these two inhibitor classes, with a focus on representative molecules, their biochemical and cellular activities, and the experimental protocols used for their characterization.

While a specific inhibitor, c-Met-IN-16, is commercially available for research purposes, a lack of publicly accessible data on its biochemical and cellular activity precludes its direct inclusion in this detailed comparative analysis.[3] Therefore, this guide will utilize the well-characterized inhibitors, Crizotinib (B193316) (Type I) and Cabozantinib (B823) (Type II), as exemplars for a comprehensive comparison.

Distinguishing Type I and Type II c-Met Inhibitors

The classification of c-Met inhibitors into Type I and Type II is determined by the conformational state of the kinase to which they bind. The activation loop of the kinase, containing the highly conserved DFG (Asp-Phe-Gly) motif, can adopt two principal conformations: 'DFG-in' (active) and 'DFG-out' (inactive).

  • Type I inhibitors bind to the active 'DFG-in' conformation of the c-Met kinase. These inhibitors are ATP-competitive and typically form a characteristic "U-shaped" conformation within the ATP-binding pocket.[4]

  • Type II inhibitors bind to and stabilize the inactive 'DFG-out' conformation. By engaging a hydrophobic pocket adjacent to the ATP-binding site that is only accessible in the inactive state, these inhibitors can offer a different selectivity profile.[4]

Comparative Data of Representative Inhibitors

The following tables summarize key quantitative data for the representative Type I inhibitor, Crizotinib, and the Type II inhibitor, Cabozantinib.

Inhibitor Type Target Kinase IC50 (nM) Ki (nM) Cellular Potency (IC50, nM) *Key Secondary Targets
Crizotinib Type Ic-Met11<0.025 (for ROS1)4.8 (in A549 cells)ALK, ROS1[5]
Cabozantinib Type IIc-Met1.3--VEGFR2, RET, KIT, AXL, FLT3, TIE2[5][6]

IC50 and Ki values can vary depending on the specific assay conditions. The data presented here are representative values from published literature.[4][7][8][9][10]

Signaling Pathway and Inhibitor Binding Modes

The c-Met signaling pathway is initiated by the binding of its ligand, hepatocyte growth factor (HGF), leading to receptor dimerization and autophosphorylation of tyrosine residues in the kinase domain. This triggers a cascade of downstream signaling through pathways such as RAS/MAPK and PI3K/AKT, promoting cell growth, survival, and migration.[1]

c-Met Signaling Pathway cluster_membrane Cell Membrane c-Met c-Met Dimerization Dimerization c-Met->Dimerization HGF HGF HGF->c-Met Binds Autophosphorylation (pY) Autophosphorylation (pY) Dimerization->Autophosphorylation (pY) GRB2/SOS GRB2/SOS Autophosphorylation (pY)->GRB2/SOS PI3K PI3K Autophosphorylation (pY)->PI3K RAS RAS GRB2/SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration AKT AKT PI3K->AKT Survival Survival AKT->Survival

Caption: Simplified c-Met signaling pathway.

Type I and Type II inhibitors interrupt this pathway by binding to the ATP pocket of the c-Met kinase domain, but in different conformational states.

Inhibitor Binding Modes cluster_type_I Type I Inhibition cluster_type_II Type II Inhibition ATP ATP Active Kinase (DFG-in) Active Kinase (DFG-in) ATP->Active Kinase (DFG-in) Competes with Type I Inhibitor Type I Inhibitor Type I Inhibitor->Active Kinase (DFG-in) Binds to ATP pocket Inactive Kinase (DFG-out) Inactive Kinase (DFG-out) Type II Inhibitor Type II Inhibitor Type II Inhibitor->Inactive Kinase (DFG-out) Binds to allosteric site

Caption: Binding modes of Type I and Type II inhibitors.

Experimental Protocols

Accurate characterization of c-Met inhibitors relies on robust biochemical and cell-based assays. Below are detailed methodologies for key experiments.

Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Recombinant human c-Met kinase

  • Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[11]

  • ATP solution

  • Substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Test inhibitors (e.g., this compound, Crizotinib, Cabozantinib) dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 96-well or 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test inhibitors in kinase buffer.

  • In a multi-well plate, add the recombinant c-Met kinase to each well.

  • Add the diluted inhibitors to the wells and incubate for a specified time (e.g., 10-15 minutes) at room temperature.

  • Initiate the kinase reaction by adding a mixture of ATP and the substrate to each well.

  • Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).[11]

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and protocol.[11]

  • Determine the IC50 values by plotting the percentage of kinase inhibition against the inhibitor concentration.

Cellular c-Met Phosphorylation Assay (Western Blot)

This assay determines the ability of an inhibitor to block HGF-induced c-Met autophosphorylation in a cellular context.

Materials:

  • Cancer cell line with c-Met expression (e.g., A549, MKN-45)[5]

  • Cell culture medium and supplements

  • Recombinant human HGF

  • Test inhibitors

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-c-Met (Tyr1234/1235), anti-total-c-Met, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Seed cells in culture plates and allow them to adhere overnight.

  • Starve the cells in serum-free medium for a designated time (e.g., 4-6 hours).

  • Pre-treat the cells with various concentrations of the test inhibitor for 1-2 hours.

  • Stimulate the cells with HGF (e.g., 50 ng/mL) for 10-15 minutes. Include a non-stimulated control.[3]

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Quantify the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.

  • Block the membrane and then incubate with the primary antibody against phospho-c-Met overnight at 4°C.[3][12]

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the signal using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe with antibodies for total c-Met and a loading control to normalize the data.

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This assay measures the effect of the inhibitor on the proliferation and viability of cancer cells.

Materials:

  • Cancer cell line with c-Met expression

  • Cell culture medium and supplements

  • Test inhibitors

  • 96-well plates

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Plate reader (absorbance or luminescence)

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to attach.

  • Treat the cells with a range of concentrations of the test inhibitor.

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add the viability reagent (MTT or CellTiter-Glo®) to each well according to the manufacturer's protocol.

  • Measure the absorbance or luminescence to determine the number of viable cells.

  • Calculate the IC50 value by plotting cell viability against inhibitor concentration.

Experimental Workflow Visualization

Experimental Workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assays cluster_western Western Blot cluster_viability Viability Assay Recombinant Kinase Recombinant Kinase Inhibitor Dilution Inhibitor Dilution Recombinant Kinase->Inhibitor Dilution Kinase Reaction Kinase Reaction Inhibitor Dilution->Kinase Reaction Luminescence Reading Luminescence Reading Kinase Reaction->Luminescence Reading IC50 Determination IC50 Determination Luminescence Reading->IC50 Determination Cell Culture Cell Culture Inhibitor Treatment Inhibitor Treatment Cell Culture->Inhibitor Treatment HGF Stimulation HGF Stimulation Inhibitor Treatment->HGF Stimulation Proliferation (72h) Proliferation (72h) Inhibitor Treatment->Proliferation (72h) Lysis & Protein Quantification Lysis & Protein Quantification HGF Stimulation->Lysis & Protein Quantification SDS-PAGE & Transfer SDS-PAGE & Transfer Lysis & Protein Quantification->SDS-PAGE & Transfer Immunoblotting Immunoblotting SDS-PAGE & Transfer->Immunoblotting p-Met Analysis p-Met Analysis Immunoblotting->p-Met Analysis Viability Reagent Viability Reagent Proliferation (72h)->Viability Reagent Plate Reading Plate Reading Viability Reagent->Plate Reading Cellular IC50 Cellular IC50 Plate Reading->Cellular IC50

Caption: Workflow for characterizing c-Met inhibitors.

References

Safety Operating Guide

Proper Disposal of c-Met-IN-16: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is critical to handle c-Met-IN-16 with appropriate safety measures to minimize exposure and associated risks.

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to prevent the inhalation of any dust or aerosols.

  • Personal Protective Equipment (PPE): All personnel must wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a fully buttoned laboratory coat.[1]

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention if irritation persists.[1]

  • Spill Response: In the event of a spill, contain the material using an inert absorbent, such as vermiculite (B1170534) or sand. Carefully collect the absorbed material and place it into a sealed and appropriately labeled container for hazardous waste disposal.

Quantitative Data Summary

The following table summarizes typical quantitative data for a research compound like a c-Met inhibitor. The specific values are derived from information available for similar c-Met inhibitors, as a dedicated datasheet for this compound is not available.

PropertyValueSource
Molecular Weight 556.58 g/mol (c-Met/RON Dual Kinase Inhibitor)[1]
Form Solid[1]
Color Light tan[1]
Solubility in DMSO 40 mg/mL[1]
Aqueous Solubility Poor[2][3]
Storage Temperature 2-8°C[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound and associated waste must be conducted in a manner that ensures the safety of laboratory personnel and protects the environment. Under no circumstances should this compound waste be disposed of down the drain or in regular trash.[4]

  • Waste Identification and Segregation: All materials that have come into contact with this compound must be considered hazardous chemical waste. This includes:

    • Unused or expired this compound powder.

    • Solutions containing this compound.

    • Contaminated consumables such as pipette tips, weighing boats, vials, and gloves.[4]

    • Spill cleanup materials.

  • Containerization and Labeling:

    • Solid Waste: Collect all solid waste contaminated with this compound in a dedicated, leak-proof hazardous waste container with a secure lid. The container must be chemically compatible with the waste.[1]

    • Liquid Waste: Collect all liquid waste containing this compound in a separate, leak-proof, and shatter-resistant hazardous waste container.[1]

    • Labeling: Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and an approximate concentration and quantity of the waste. Ensure the label also includes the date of accumulation.[1]

  • Storage:

    • Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.

    • This area should be well-ventilated and provide secondary containment to prevent the spread of material in case of a leak.[1]

    • Ensure that this compound waste is not stored with incompatible chemicals.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup for the this compound waste.[1]

    • Provide the EHS office or contractor with a complete and accurate description of the waste, including the information on the container label.

c-Met Signaling Pathway Overview

This compound is an inhibitor of the c-Met receptor tyrosine kinase. Understanding the pathway it targets provides context for its biological significance and the importance of proper handling. The diagram below provides a simplified overview of the c-Met signaling pathway, which is often dysregulated in cancer.

cMet_Signaling_Pathway cluster_responses Cellular Responses HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binds Dimerization Dimerization & Autophosphorylation cMet->Dimerization Docking Docking Proteins (e.g., GAB1, GRB2) Dimerization->Docking Recruits PI3K_AKT PI3K/AKT Pathway Docking->PI3K_AKT RAS_MAPK RAS/MAPK Pathway Docking->RAS_MAPK STAT STAT Pathway Docking->STAT Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation Motility Cell Motility & Invasion RAS_MAPK->Motility STAT->Proliferation Angiogenesis Angiogenesis STAT->Angiogenesis cMet_IN_16 This compound (Inhibitor) cMet_IN_16->Dimerization Inhibits

References

Essential Safety and Logistical Information for Handling c-Met-IN-16

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for c-Met-IN-16 is not publicly available. This guide is based on best practices for handling potent, research-grade kinase inhibitors and other hazardous chemical compounds. Researchers, scientists, and drug development professionals should treat this compound as a potentially hazardous substance and use this information to supplement a thorough risk assessment in conjunction with institutional safety protocols.

c-Met inhibitors are a class of small molecules that inhibit the enzymatic activity of the c-Met tyrosine kinase.[1] Dysregulation of c-Met can lead to a variety of cancers.[1] Due to their biological activity, potent kinase inhibitors require careful handling to minimize exposure.[2][3]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory when handling potent compounds like this compound. The required level of PPE depends on the specific laboratory activity and the physical form of the compound.

Laboratory ActivityRecommended Personal Protective EquipmentRationale
Weighing and Aliquoting (Solid Form) - Respirator: Full-face powered air-purifying respirator (PAPR) or a NIOSH-approved N95 or higher-rated respirator. - Gloves: Double-gloving with chemical-resistant nitrile gloves. - Eye Protection: Chemical splash goggles or a face shield. - Body Protection: Disposable, solid-front lab coat with tight-fitting cuffs and disposable sleeves. - Ventilation: Must be performed in a certified chemical fume hood or a powder containment hood.[2][4]High risk of aerosolization and inhalation of potent powders, necessitating full respiratory and skin protection.[2][4]
Solution Preparation and Handling - Gloves: Double-gloving with nitrile gloves. - Eye Protection: Chemical splash goggles or a face shield if there is a significant splash risk. - Body Protection: Standard laboratory coat. - Ventilation: All work should be conducted in a chemical fume hood.[2][4]Reduces the risk of exposure from splashes and spills, with the primary protection being engineering controls like a fume hood.[4]
In Vitro / Cell Culture Assays - Gloves: Nitrile gloves. - Eye Protection: Safety glasses with side shields. - Body Protection: Standard laboratory coat. - Containment: All cell culture work should be performed in a Class II biological safety cabinet.[2]Focuses on preventing skin and eye contact during dosing and handling of diluted solutions.[2][4]
Waste Disposal - Gloves: Heavy-duty nitrile or butyl rubber gloves. - Eye Protection: Chemical splash goggles. - Body Protection: Standard laboratory coat.Ensures protection against contact with concentrated waste materials.[2]

Operational Plan for Safe Handling

A clear and concise operational plan is essential for the safe management of this compound within the laboratory.

1. Receiving and Storage:

  • Inspect: Upon receipt, visually inspect the package for any signs of damage or leakage.[2]

  • Log: Document the receipt, quantity, and storage location in the laboratory’s chemical inventory.[2]

  • Store: Keep the container tightly sealed in a cool, well-ventilated, and designated area, segregated from incompatible materials.[5][6]

2. Handling and Experimental Use:

  • Designated Area: Conduct all work with this compound in a designated and clearly marked area.[2][6]

  • Fume Hood: Perform all manipulations of the solid compound and concentrated solutions in a certified chemical fume hood.[2][7]

  • Avoid Contamination: Use dedicated spatulas, glassware, and other equipment. If not possible, thoroughly decontaminate equipment after use.[2]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2][8]

3. Spill Management:

  • In case of a spill, evacuate the area and prevent entry.

  • Wear appropriate PPE before starting cleanup.

  • For small spills, absorb with an inert material and place it in a sealed container for hazardous waste disposal.

  • For larger spills, follow your institution's emergency procedures.

operational_workflow cluster_receiving Receiving cluster_handling Handling & Use cluster_spill Spill Management inspect Inspect Package log Log in Inventory inspect->log store Store Securely log->store designated_area Work in Designated Area store->designated_area fume_hood Use Fume Hood designated_area->fume_hood decontaminate Decontaminate Equipment fume_hood->decontaminate hand_wash Wash Hands decontaminate->hand_wash evacuate Evacuate Area ppe Don Appropriate PPE evacuate->ppe cleanup Clean Spill ppe->cleanup dispose_spill Dispose of Waste cleanup->dispose_spill disposal_workflow cluster_collection Waste Collection & Segregation cluster_containment Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal solid_waste Solid Waste (Unused compound, contaminated labware, PPE) sealed_container Place in Sealed, Labeled Hazardous Waste Containers solid_waste->sealed_container liquid_waste Liquid Waste (Solutions containing this compound) liquid_waste->sealed_container secure_area Store in Secure Designated Area sealed_container->secure_area ehs_pickup Arrange Pickup by EHS or Licensed Contractor secure_area->ehs_pickup

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.